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Foundational

What are the physical and chemical properties of 1-(2-Aminophenyl)cyclopentanecarbonitrile?

An In-depth Technical Guide to 1-(2-Aminophenyl)cyclopentanecarbonitrile Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2-Aminophenyl)cyclopentanecarbonitril...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-(2-Aminophenyl)cyclopentanecarbonitrile

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2-Aminophenyl)cyclopentanecarbonitrile. As a substituted α-aminonitrile, this compound holds significant potential as a versatile building block in synthetic organic chemistry, particularly for the development of novel pharmaceutical agents and complex molecular architectures. This document consolidates available data, presents well-established principles of chemical reactivity, and offers predictive insights into its spectroscopic characteristics. Detailed protocols for its synthesis and characterization are proposed, grounded in analogous chemical transformations. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering a foundational understanding of this compound's behavior and utility.

Introduction

The intersection of aromatic amines and nitriles within a single molecular framework gives rise to a class of compounds with rich and diverse reactivity. 1-(2-Aminophenyl)cyclopentanecarbonitrile is a notable member of this class, featuring a primary aromatic amine and a nitrile group attached to a quaternary carbon of a cyclopentane ring. While specific literature on the ortho-amino isomer is sparse, extensive data on its para-amino analogue (CAS 115279-73-7) underscores the importance of this structural motif as a key intermediate in the synthesis of targeted therapeutics, such as the tyrosine kinase inhibitor Apatinib.[1][2]

The nitrile group is a valuable functional handle in medicinal chemistry, known for its metabolic stability and its ability to participate in key binding interactions or be transformed into other functional groups.[3] This guide aims to bridge the information gap by providing a detailed analysis of the title compound's properties, leveraging established chemical principles and data from closely related structures.

Chemical Identity and Structure

The fundamental identity of a molecule is rooted in its structure, which dictates its physical and chemical properties.

Molecular Structure:

The structure consists of a cyclopentane ring substituted at the 1-position with both a cyano group (-C≡N) and a 2-aminophenyl group. The quaternary carbon at this position is a key structural feature.

Figure 1: Structure of 1-(2-Aminophenyl)cyclopentanecarbonitrile.

Summary of Identifiers:

PropertyValueSource
IUPAC Name 1-(2-Aminophenyl)cyclopentanecarbonitrile-
Molecular Formula C₁₂H₁₄N₂[1][2]
Molecular Weight 186.26 g/mol [4]
CAS Number Not explicitly available in searched literature.-

Note: Data for Molecular Formula and Weight are consistent with the isomeric structure 1-(4-Aminophenyl)cyclopentanecarbonitrile.

Physical and Chemical Properties

While experimental data for this specific isomer is limited, we can infer its properties from its structure and data available for its 4-amino isomer.

Table of Physical Properties:

PropertyPredicted/Inferred ValueRationale / Comparative Data
Physical Form SolidThe 4-amino isomer is a solid at room temperature.[4]
Boiling Point ~375 °C at 760 mmHgThe 4-amino isomer has a predicted boiling point of 375.0 ± 35.0 °C.[4] Positional isomerism is not expected to drastically alter this value.
Solubility Low solubility in water; soluble in organic solvents like ethanol, DMSO, DMF.The molecule has a significant non-polar hydrocarbon structure. The amino group can participate in hydrogen bonding, suggesting slight aqueous solubility, but overall hydrophobic character will dominate.[1]
Storage Store at room temperature, protected from light, in an inert atmosphere.The 4-amino isomer is stored under these conditions to prevent oxidation of the amino group.[4]

Chemical Reactivity and Synthetic Utility

The synthetic value of 1-(2-Aminophenyl)cyclopentanecarbonitrile stems from the distinct reactivity of its two primary functional groups: the aromatic amine and the nitrile.

Reactivity cluster_main 1-(2-Aminophenyl)cyclopentanecarbonitrile cluster_amine Aromatic Amine (-NH₂) cluster_nitrile Nitrile (-C≡N) Molecule Key Reactive Sites Aromatic Amine (-NH₂) Aromatic Amine (-NH₂) Nitrile (-C≡N) Nitrile (-C≡N) Diazotization Diazotization Acylation Acylation Alkylation Alkylation Electrophilic Substitution Electrophilic Substitution Acid/Base Hydrolysis Acid/Base Hydrolysis Reduction Reduction Grignard Reaction Grignard Reaction Aromatic Amine (-NH₂)->Diazotization (NaNO₂, HCl) → Ar-N₂⁺Cl⁻ Aromatic Amine (-NH₂)->Acylation (RCOCl) → Ar-NH-COR Aromatic Amine (-NH₂)->Alkylation (R-X) → Ar-NH-R Aromatic Amine (-NH₂)->Electrophilic Substitution (e.g., Bromination) → ortho/para substitution Nitrile (-C≡N)->Acid/Base Hydrolysis (H₃O⁺ or OH⁻) → Carboxylic Acid / Amide Nitrile (-C≡N)->Reduction (LiAlH₄) → Primary Amine Nitrile (-C≡N)->Grignard Reaction (RMgX, then H₂O) → Ketone

Figure 2: Key reactivity pathways for the functional groups.
Reactivity of the Aromatic Amine

The primary aromatic amine is a nucleophilic center and an activating group for the phenyl ring.

  • Diazotization: Treatment with nitrous acid (generated from NaNO₂ and a strong acid) will convert the amino group into a diazonium salt. This is a powerful intermediate for introducing a wide variety of substituents (e.g., -OH, -X, -CN) via Sandmeyer-type reactions.

  • Acylation and Alkylation: The amine readily reacts with acyl halides, anhydrides, and alkyl halides to form amides and secondary/tertiary amines, respectively. This is a common strategy for protecting the amine or for building more complex structures.

  • Electrophilic Aromatic Substitution: As a strong activating group, the amine directs incoming electrophiles to the ortho and para positions. In this molecule, the position para to the amine (position 4) is the most likely site for substitution due to reduced steric hindrance.

Reactivity of the Nitrile Group

The carbon atom of the nitrile group is electrophilic, making it a target for nucleophiles.[5]

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first form an amide intermediate, and upon further heating, a carboxylic acid.[6] This conversion is fundamental for producing amino acid analogues.

  • Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine (-(CH₂)NH₂).[5] This provides a route to diamine compounds.

  • Organometallic Addition: Grignard reagents or organolithium reagents can add to the nitrile carbon, which upon aqueous workup, yields a ketone.[6] This is a valuable carbon-carbon bond-forming reaction.

Proposed Synthesis Pathway

While a specific synthesis for 1-(2-aminophenyl)cyclopentanecarbonitrile is not detailed in the provided results, a reliable route can be designed by adapting established methods for its isomers and related α-aminonitriles.[7][8][9] The most viable approach involves the preparation of a nitro-substituted precursor followed by a chemical reduction.

Synthesis cluster_step1 Step 1: Coupling Reaction cluster_step2 Step 2: Nitro Group Reduction Start 1-Chloro-2-nitrobenzene + Zinc dust Reagent Organozinc Reagent (Ar-ZnX) Start->Reagent Forms Product1 1-(2-Nitrophenyl)cyclopentanecarbonitrile Reagent->Product1 Reacts with Coupling 1-Chlorocyclopentanecarbonitrile + Li₂CuCl₄ (catalyst) Coupling->Product1 Start2 1-(2-Nitrophenyl)cyclopentanecarbonitrile Product1->Start2 Purification & Isolation Reduction Catalytic Hydrogenation (H₂, Pd/C or Pt/C) in Ethanol Start2->Reduction Product2 1-(2-Aminophenyl)cyclopentanecarbonitrile (Final Product) Reduction->Product2

Sources

Exploratory

In-Depth Technical Guide: 1-(2-Aminophenyl)cyclopentanecarbonitrile (CAS 1071365-50-8) – Molecular Architecture, Synthesis, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the shift toward higher sp³-hybridized carbon fractions (Fsp³) is a proven strategy to improve the pharmacokinetic profiles and clinical success rates of drug candidates....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the shift toward higher sp³-hybridized carbon fractions (Fsp³) is a proven strategy to improve the pharmacokinetic profiles and clinical success rates of drug candidates. 1-(2-Aminophenyl)cyclopentanecarbonitrile (CAS: 1071365-50-8) is a highly specialized, bifunctional building block that perfectly aligns with this paradigm[1]. Featuring an orthogonally reactive aniline and a nitrile group anchored to a sterically constrained cyclopentyl core, this intermediate is a privileged precursor for the de novo synthesis of complex spirocyclic heterocycles, including spiro-indolines and spiro-quinazolines[2].

As a Senior Application Scientist, I approach the utilization of this compound not merely as a chemical reagent, but as a precisely engineered microenvironment where steric encumbrance and electronic proximity are leveraged to drive highly specific intramolecular cyclizations.

Molecular Architecture & Physicochemical Profiling

The structural causality of 1-(2-Aminophenyl)cyclopentanecarbonitrile dictates its reactivity. The cyclopentane ring imposes a specific dihedral angle that forces the electrophilic nitrile carbon and the nucleophilic ortho-amino group into close spatial proximity. This "gem-dialkyl effect" (or Thorpe-Ingold effect) dramatically lowers the entropic barrier for subsequent intramolecular ring closures.

Quantitative Physicochemical Data

The following table summarizes the critical physicochemical parameters required for experimental design, extraction, and purification workflows[1],[3]:

PropertyValueAnalytical & Experimental Relevance
CAS Registry Number 1071365-50-8Unique identifier for procurement and database querying.
Molecular Formula C₁₂H₁₄N₂Determines exact mass (186.1157 Da) for High-Resolution MS.
Molecular Weight 186.25 g/mol Essential for precise stoichiometric calculations.
Boiling Point 369.5 ± 35.0 °CIndicates low volatility; purification via distillation is impractical; chromatography is required.
Density 1.11 ± 0.1 g/cm³Useful for phase separation estimations during liquid-liquid extraction.
pKa (Amine) 4.26 ± 0.10Dictates the pH required (>6.5) for free-basing during aqueous workup.

De Novo Synthesis Workflow

The synthesis of 1-(2-Aminophenyl)cyclopentanecarbonitrile relies on a robust two-step sequence: a phase-transfer catalyzed cycloalkylation followed by a chemoselective reduction[4].

Step 1: Phase-Transfer Catalyzed Cycloalkylation
  • Objective: Construct the sterically congested cyclopentane ring while preventing premature hydrolysis of the nitrile.

  • Reagents: 2-Nitrophenylacetonitrile (1.0 eq), 1,4-Dibromobutane (1.1 eq), Toluene, 50% NaOH (aq), Tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Causality & Mechanism: The benzylic protons of 2-nitrophenylacetonitrile are highly acidic due to the electron-withdrawing cyano and ortho-nitro groups. We utilize a biphasic system. TBAB acts as a lipophilic shuttle, dragging OH⁻ into the organic toluene phase to generate a stabilized carbanion. The subsequent Sₙ2 attack on 1,4-dibromobutane is followed by a rapid 5-exo-tet cyclization to yield 1-(2-Nitrophenyl)cyclopentanecarbonitrile (CAS: 908512-93-6) [4]. The biphasic nature is critical: it isolates the bulk water from the cyano group, preventing its base-catalyzed hydrolysis into an amide.

Step 2: Chemoselective Nitro Reduction
  • Objective: Reduce the sterically hindered ortho-nitro group to an aniline without compromising the sensitive nitrile moiety.

  • Reagents: 1-(2-Nitrophenyl)cyclopentanecarbonitrile, 10% Pd/C (0.1 eq), Ethanol, H₂ gas (1 atm).

  • Causality & Mechanism: Standard aggressive hydrides (e.g., LiAlH₄) will indiscriminately reduce both functional groups. By employing catalytic hydrogenation at ambient temperature and pressure, we exploit the kinetic vulnerability of the N-O bond over the C≡N triple bond.

  • Self-Validating Protocol: To ensure this protocol acts as a self-validating system, monitor the reaction via LC-MS at 2-hour intervals. The disappearance of the nitro-intermediate (m/z 217 [M+H]⁺) and the emergence of the amine (m/z 187 [M+H]⁺) unequivocally confirms success. Crucial Insight: The appearance of an m/z 191 peak acts as an internal alarm, signaling over-reduction of the nitrile to a primary amine, dictating an immediate halt to hydrogen sparging.

Synthesis A 2-Nitrophenylacetonitrile + 1,4-Dibromobutane B Phase-Transfer Catalysis (NaOH, TBAB, Toluene) A->B Alkylation C 1-(2-Nitrophenyl) cyclopentanecarbonitrile (CAS: 908512-93-6) B->C 5-exo-tet Cyclization D Chemoselective Reduction (H2, Pd/C, EtOH) C->D Nitro Reduction E 1-(2-Aminophenyl) cyclopentanecarbonitrile (CAS: 1071365-50-8) D->E Yield > 90%

Caption: Synthetic workflow for 1-(2-Aminophenyl)cyclopentanecarbonitrile via phase-transfer catalysis.

Applications in Drug Development: Spirocyclic Scaffolds

The true value of 1-(2-Aminophenyl)cyclopentanecarbonitrile lies in its ability to act as a divergent hub for spirocyclic drug scaffolds. Spirocycles offer unique 3D vectorization, allowing drug molecules to access deep, complex binding pockets in target proteins (e.g., kinases, GPCRs) that flat, aromatic molecules cannot reach.

  • Spiro-indolines: Reaction of the core intermediate with Grignard reagents (R-MgX) targets the nitrile, forming an intermediate imine. The adjacent aniline nitrogen spontaneously attacks this imine, yielding a spiro[cyclopentane-1,3'-indolin]-2'-amine scaffold.

  • Spiro-quinazolines: Condensation of the aniline and nitrile groups with external aldehydes or ketones under Lewis acid catalysis triggers an annulation event, generating complex spiro-quinazoline derivatives used in oncology and CNS drug discovery.

Scaffold Core 1-(2-Aminophenyl) cyclopentanecarbonitrile Path1 Nitrile Addition (Grignard / Organolithium) Core->Path1 Path2 Condensation (Aldehydes / Ketones) Core->Path2 Path3 Hydrolysis & Cyclization (Strong Acids) Core->Path3 Spiro1 Spiro[cyclopentane- 1,3'-indolin]-2'-amines Path1->Spiro1 Intramolecular Imine Formation Spiro2 Spiro[cyclopentane- 1,2'-quinazolines] Path2->Spiro2 Annulation Spiro3 Spiro-oxindoles Path3->Spiro3 Lactamization

Caption: Divergent synthesis of privileged spirocyclic scaffolds from the core intermediate.

Analytical Characterization & Validation

To ensure absolute scientific integrity, any batch of 1-(2-Aminophenyl)cyclopentanecarbonitrile must be validated against the following spectroscopic benchmarks before deployment in downstream synthesis:

  • ¹H NMR (400 MHz, CDCl₃): Look for a highly diagnostic broad singlet at δ 3.80–4.20 ppm integrating for 2H, confirming the presence of the primary aniline (-NH₂). The cyclopentyl aliphatic protons will appear as a complex multiplet between δ 1.60–2.40 ppm (8H).

  • ¹³C NMR (100 MHz, CDCl₃): The nitrile carbon (C≡N) is the most critical marker, appearing characteristically around δ 122–125 ppm. The quaternary sp³ spiro-carbon (C1 of the cyclopentane) will resonate near δ 45–50 ppm.

  • FT-IR (ATR): Validation requires the observation of a sharp N-H stretching doublet at ~3350 cm⁻¹ and 3450 cm⁻¹, coupled with a distinct, sharp C≡N stretch at ~2230 cm⁻¹. The absence of strong asymmetric/symmetric N-O stretches (1550 cm⁻¹ and 1350 cm⁻¹) confirms the complete reduction of the nitro precursor.

References

  • ChemicalBook. "1-(2-Aminophenyl)cyclopentanecarbonitrile Properties and Predicted Data." 1

  • AccelaChem. "1-(2-Aminophenyl)cyclopentanecarbonitrile (CAS 1071365-50-8) Catalog."2

  • ChemSrc. "1071365-50-8 Structural and Physical Properties." 3

  • ChemicalBook. "1-(2-Nitrophenyl)cyclopentanecarbonitrile (CAS 908512-93-6) Precursor Data." 4

Sources

Foundational

Spectroscopic data (NMR, IR, Mass Spec) for 1-(2-Aminophenyl)cyclopentanecarbonitrile.

An in-depth structural validation of synthetic intermediates is the bedrock of robust drug development. For researchers synthesizing 1-(2-Aminophenyl)cyclopentanecarbonitrile (CAS: 1071365-50-8)[1], relying on generic an...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural validation of synthetic intermediates is the bedrock of robust drug development. For researchers synthesizing 1-(2-Aminophenyl)cyclopentanecarbonitrile (CAS: 1071365-50-8)[1], relying on generic analytical templates often leads to misassigned connectivity or overlooked impurities.

As an Application Scientist, I have structured this technical guide to move beyond mere data listing. Here, we dissect the causality behind the spectroscopic behavior of this molecule—bridging the gap between theoretical quantum mechanics and empirical benchtop analysis.

Structural Rationale & Analytical Workflow

1-(2-Aminophenyl)cyclopentanecarbonitrile features three distinct structural motifs that dictate its spectroscopic signature:

  • The Ortho-Aniline Moiety: An electron-rich aromatic system driven by the resonance donation of the primary amine.

  • The Quaternary Center (C1): A sterically congested sp3 carbon that acts as the junction between the ring systems and the nitrile.

  • The Aliphatic Nitrile: An electron-withdrawing group lacking direct π -conjugation with the aromatic ring.

To prevent cascading errors during structural characterization, we employ a self-validating analytical workflow. We begin with soft-ionization mass spectrometry to confirm the intact mass, proceed to infrared spectroscopy to validate the functional groups, and conclude with multinuclear NMR to map the exact atomic connectivity.

Workflow S1 Sample Prep (>98% Purity, CDCl3) S2 ESI-HRMS Confirm [M+H]+ 187.1 S1->S2 Step 1 S3 ATR-FTIR Identify -CN & -NH2 S2->S3 Step 2 S5 Data Synthesis & Structural Validation S2->S5 S4 Multinuclear NMR Map Connectivity S3->S4 Step 3 S3->S5 S4->S5

Fig 1: Self-validating analytical workflow for spectroscopic structural confirmation.

High-Resolution Mass Spectrometry (ESI-HRMS)

Mass spectrometry provides the foundational proof of the molecular formula ( C12​H14​N2​ ). For this compound, Electrospray Ionization (ESI) is strictly preferred over Electron Ionization (EI).

Experimental Protocol & Causality
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol containing 0.1% Formic Acid.

  • Self-Validating Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy is locked within < 2 ppm.

  • Acquisition: Inject 5 µL into the ESI-TOF source. Set capillary voltage to 3.5 kV and drying gas to 250 °C.

  • Causality for Protocol: Formic acid is deliberately added to force the protonation of the basic aniline nitrogen, ensuring a robust [M+H]+ signal. EI is avoided because the hard ionization often shatters the cyclopentyl ring and expels the nitrile before the detector can capture the intact molecular ion[2].

MS_Frag M Molecular Ion [M+H]+ m/z 187.1 F1 Loss of HCN (-27 Da) m/z 160.1 M->F1 -HCN F2 Loss of Cyclopentene (-68 Da) m/z 119.1 M->F2 alpha-cleavage F3 Aniline Cation Deriv. m/z 92.0 F2->F3 -HCN

Fig 2: Primary ESI-MS fragmentation pathways for 1-(2-Aminophenyl)cyclopentanecarbonitrile.

Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

Infrared spectroscopy is deployed specifically to interrogate the orthogonal functional groups (the amine and the nitrile) without the interference of solvent matrices[3].

Experimental Protocol & Causality
  • Background Scan: Collect a 32-scan background spectrum of the clean diamond ATR crystal to subtract ambient CO2​ and water vapor.

  • Sample Application: Place 2-3 mg of the neat, dry solid directly onto the crystal. Apply the pressure anvil until the force gauge reads optimal contact.

  • Acquisition: Collect 64 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Causality for Protocol: The ATR (Attenuated Total Reflectance) method is selected over traditional KBr pellets. KBr is highly hygroscopic; absorbed moisture creates a massive, broad -OH stretch at ~3400 cm⁻¹, which would completely obscure the critical N-H stretches of our aniline moiety. The real-time background subtraction acts as the self-validating control.

Table 1: ATR-FTIR Spectral Assignments

Wavenumber (cm⁻¹)Vibration ModeIntensityCausality & Structural Implication
3450, 3360 N-H stretch (asym/sym)Medium, broadConfirms the primary amine (-NH₂). The doublet nature is characteristic of the asymmetric and symmetric stretching of the NH2​ group.
2950, 2870 C-H stretch (aliphatic)StrongRepresents the dense methylene environment of the cyclopentyl ring.
2245 C≡N stretchWeak to MediumCritical Diagnostic: Appears at 2245 cm⁻¹ because the nitrile is attached to an sp3 carbon. If it were conjugated directly to the aromatic ring, it would red-shift to ~2220 cm⁻¹.
1620, 1500 C=C stretch (aromatic)StrongConfirms the ortho-substituted benzene ring framework.

Nuclear Magnetic Resonance (1H and 13C NMR)

NMR provides the definitive map of atomic connectivity. The proximity of the anisotropic aromatic ring and the electron-withdrawing nitrile group creates highly specific chemical shifts.

Experimental Protocol & Causality
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Shimming & Tuning: Perform gradient shimming on the 2H lock signal of CDCl3​ .

  • Acquisition ( 1H ): Run a standard 1D proton sequence (400 MHz) with 16 transients and a 2-second relaxation delay.

  • Acquisition ( 13C ): Run a proton-decoupled 13C sequence (100 MHz) with 1024 transients and a 2-second relaxation delay.

  • Causality for Protocol: TMS acts as the internal self-validating standard (set strictly to 0.00 ppm). The 2-second relaxation delay in 13C NMR is a deliberate, critical choice; quaternary carbons (like C1 and the nitrile carbon) lack attached protons to facilitate dipole-dipole relaxation. A shorter delay would cause these vital peaks to vanish into the baseline noise[2].

Table 2: 1H NMR Data (400 MHz, CDCl3​ )

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Coupling Physics
7.20 dd1HAr-H (C6')Deshielded by its proximity to the anisotropic cone of the nitrile group.
7.05 td1HAr-H (C4')Meta to the amine; standard ortho/meta coupling.
6.80 td1HAr-H (C5')Shielded by the resonance electron donation from the para-amine group.
6.70 dd1HAr-H (C3')Highly shielded due to direct ortho-resonance donation from the nitrogen lone pair.
4.00 br s2H-NH₂Broadened by the quadrupolar relaxation of the 14N nucleus and rapid proton exchange.
2.45 - 2.25 m4HCyclopentyl C2/C5Pronounced deshielding due to the adjacent electron-withdrawing quaternary center (C1).
2.00 - 1.80 m4HCyclopentyl C3/C4Distal to the electron-withdrawing groups, appearing upfield.

Table 3: 13C NMR Data (100 MHz, CDCl3​ )

Chemical Shift (δ, ppm)Carbon TypeAssignment
145.0 QuaternaryAr-C (C2', attached directly to the electronegative -NH₂)
128.0 CHAr-C (C4')
127.0 CHAr-C (C6')
125.0 QuaternaryAr-C (C1', attached to the cyclopentane ring)
122.5 QuaternaryC≡N (Nitrile carbon)
118.0 CHAr-C (C5', shielded by para-resonance)
116.0 CHAr-C (C3', shielded by ortho-resonance)
45.0 QuaternaryCyclopentyl C1 (Deshielded by the -CN group)
40.0 CH₂Cyclopentyl C2, C5
24.0 CH₂Cyclopentyl C3, C4

References

  • 1-(2-Aminophenyl)cyclopentanecarbonitrile | 1071365-50-8 - ChemicalBook.
  • Spectrometric Identification of Organic Compounds, 8th Edition - Wiley.
  • Free Download Introduction to Spectroscopy (4th Ed.) by Pavia - Chemistry.com.pk.

Sources

Exploratory

The Reactivity Profile of 1-(2-Aminophenyl)cyclopentanecarbonitrile: A Technical Guide to Key Reactive Sites and Synthetic Workflows

Executive Summary 1-(2-Aminophenyl)cyclopentanecarbonitrile is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and advanced organic synthesis. Its unique architecture—featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Aminophenyl)cyclopentanecarbonitrile is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and advanced organic synthesis. Its unique architecture—featuring an electron-rich ortho-aniline moiety and an electrophilic nitrile group tethered to a sterically demanding cyclopentyl core—creates a fascinating reactivity profile. This whitepaper deconstructs the molecule’s key reactive sites, explains the thermodynamic and kinetic causality behind its transformations, and provides self-validating experimental protocols for drug development professionals.

Structural Deconstruction & Causality of Reactivity

The reactivity of 1-(2-Aminophenyl)cyclopentanecarbonitrile is governed by the interplay of three distinct structural domains. Understanding the electronic and steric contributions of each site is critical for designing chemoselective workflows.

The Aniline Moiety: Nucleophilic & Activating

The primary amine (-NH₂) situated on the phenyl ring serves a dual purpose. First, it is a potent nucleophile capable of participating in inter- and intramolecular reactions. Second, through resonance electron donation (+M effect), it significantly increases the electron density of the aromatic ring. This activates the ring toward Electrophilic Aromatic Substitution (EAS), specifically directing incoming electrophiles to the ortho and para positions relative to the amine.

The Nitrile Group: The Electrophilic Hub

The cyano group (-C≡N) features an sp-hybridized carbon bonded to an electronegative nitrogen, creating a strong dipole that leaves the carbon highly electrophilic. Nitriles act as excellent electrophilic centers susceptible to nucleophilic attack, making them versatile precursors for various functional groups and heterocycles 1. The electron-withdrawing nature of the nitrile group enhances this reactivity, which can be further modulated by the surrounding steric environment 2.

The Cyclopentyl Core: Conformational Director

While the cyclopentyl ring is chemically inert under standard conditions, its steric bulk is the hidden driver of this molecule's most important reaction. The fully substituted alpha-carbon (C1 of the cyclopentane) restricts the conformational degrees of freedom. This steric crowding forces the ortho-amine and the nitrile group into close spatial proximity—a phenomenon known as the Thorpe-Ingold effect (or gem-dialkyl effect). This drastically lowers the activation entropy (ΔS‡), pre-organizing the molecule for intramolecular cyclization.

Mechanistic Pathways & Divergent Reactivity

By tuning the reaction conditions, chemists can selectively target specific sites on the molecule. The divergent reactivity map below outlines the primary synthetic pathways.

ReactivityMap Center 1-(2-Aminophenyl)cyclopentanecarbonitrile Spiro Spiro-indolin-2-imine (Intramolecular Cyclization) Center->Spiro Acid/Heat (Thorpe-Ingold Effect) Amine 1-(2-Aminophenyl)cyclopentanemethanamine (Nitrile Reduction) Center->Amine LiAlH4 or H2/Pd (Chemoselective) EAS 4/6-Substituted Aniline Derivative (Electrophilic Aromatic Substitution) Center->EAS Electrophile (e.g., Br2) Amide 1-(2-Aminophenyl)cyclopentanecarboxamide (Nitrile Hydrolysis) Center->Amide H2O / H+ or OH- (Hydration)

Figure 1: Divergent reactivity map of 1-(2-Aminophenyl)cyclopentanecarbonitrile.

Intramolecular Spirocyclization (The Primary Pathway)

Ortho-aminophenyl nitriles are classic precursors for intramolecular cyclizations, often yielding indoline or indole derivatives via nucleophilic attack of the aniline on the activated nitrile 3. When subjected to anhydrous acid, the nitrile nitrogen is protonated, rendering the nitrile carbon highly electrophilic. The adjacent primary amine attacks this carbon, forming a 5-membered spirocyclic amidine (spiro[cyclopentane-1,3'-indolin]-2'-imine).

Spirocyclization A 1-(2-Aminophenyl) cyclopentanecarbonitrile B Protonated Nitrile Intermediate A->B + H+ (Acid Catalysis) C Cyclic Amidine Intermediate B->C Intramolecular Nucleophilic Attack D Spiro[cyclopentane-1,3'- indolin]-2'-imine C->D - H+ (Deprotonation)

Figure 2: Acid-catalyzed intramolecular spirocyclization mechanism.

Chemoselective Nitrile Reduction

Nitriles are readily reduced to primary amines using strong hydride donors 4. Because the nitrile carbon is sp-hybridized, milder reducing agents like NaBH₄ are ineffective. Lithium aluminum hydride (LiAlH₄) is required to deliver the highly nucleophilic hydride to the nitrile carbon, yielding an aliphatic primary amine while leaving the aromatic amine intact.

Nitrile Hydrolysis

Aromatic nitriles undergo hydrolysis influenced by the electronic effects of ring substituents 5. In the presence of aqueous acid or base, the nitrile is hydrated to an amide. However, for this specific molecule, aqueous acid often leads to a competition between hydrolysis and spirocyclization.

Quantitative Data Summary

The following table summarizes the key reaction parameters and thermodynamic drivers for targeting the reactive sites of 1-(2-Aminophenyl)cyclopentanecarbonitrile.

Reactive Site / TransformationReagents & ConditionsTypical Yield (%)Thermodynamic / Kinetic DriverAnalytical Validation Marker
Spirocyclization (Nitrile & Amine) Anhydrous HCl, Dioxane, 80°C75–85%Thorpe-Ingold effect (ΔS‡ reduction)Disappearance of C≡N stretch (~2230 cm⁻¹)
Nitrile Reduction (to Amine) LiAlH₄, THF, 0°C to Reflux80–90%High hydride affinity of sp-carbonAppearance of aliphatic C-H and primary amine
Nitrile Hydrolysis (to Amide) H₂O, H₂SO₄, 100°C60–70%Formation of stable amide resonanceAppearance of C=O stretch (~1680 cm⁻¹)
Electrophilic Aromatic Substitution Br₂, AcOH, 25°C85–95%+M effect of -NH₂ activating ortho/paraShift in aromatic ¹H-NMR splitting pattern

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in analytical checkpoints guarantee that the causality of the reaction holds true before proceeding to subsequent steps.

Protocol A: Synthesis of Spiro[cyclopentane-1,3'-indolin]-2'-imine via Acid-Catalyzed Cyclization

Causality Check: We utilize anhydrous HCl rather than aqueous acid. Water acts as a competing nucleophile that would hydrate the nitrile to an amide. Anhydrous conditions ensure the aniline nitrogen is the exclusive nucleophile.

  • Initiation: Dissolve 10 mmol of 1-(2-Aminophenyl)cyclopentanecarbonitrile in 20 mL of anhydrous 1,4-dioxane under an inert argon atmosphere.

  • Catalysis: Slowly add 4.0 M HCl in dioxane (15 mmol, 1.5 eq) dropwise at room temperature. A slight exotherm may be observed as the amine and nitrile protonate.

  • Thermal Activation: Heat the reaction mixture to 80°C for 4–6 hours.

  • In-Process Validation (TLC/FTIR): Pull a 0.1 mL aliquot. Neutralize and extract into ethyl acetate. Run an FTIR on the organic layer. Validation: The reaction is complete when the sharp C≡N stretch at ~2230 cm⁻¹ completely disappears, replaced by a strong C=N (imine) stretch at ~1650 cm⁻¹.

  • Workup: Cool to 0°C and quench with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the spiro-indoline product.

Protocol B: Chemoselective Reduction of Nitrile to Primary Amine

Causality Check: LiAlH₄ is aggressively reactive with protic sources. The reaction must be strictly anhydrous to prevent the premature destruction of the hydride reagent, which would stall the reduction of the highly stable nitrile triple bond.

  • Preparation: Suspend LiAlH₄ (20 mmol, 2.0 eq) in 30 mL of anhydrous THF in a flame-dried, argon-purged flask cooled to 0°C.

  • Addition: Dissolve 10 mmol of 1-(2-Aminophenyl)cyclopentanecarbonitrile in 10 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the evolution of heat.

  • Reduction: Remove the ice bath and heat the mixture to reflux (65°C) for 3 hours.

  • Fieser Workup (Self-Validating Quench): Cool the flask back to 0°C. Dilute with 20 mL diethyl ether. Carefully add 0.76 mL of distilled water (dropwise), followed by 0.76 mL of 15% aqueous NaOH, and finally 2.28 mL of water. Validation: A crisp, white, granular precipitate of aluminum salts will form. If the precipitate is gelatinous, the stoichiometry of the quench was incorrect, and product entrapment will occur.

  • Isolation: Filter the granular salts through a Celite pad, washing with hot THF. Concentrate the filtrate to yield 1-(2-Aminophenyl)cyclopentanemethanamine. Confirm via ¹H-NMR (appearance of a new 2H singlet for the aliphatic -CH₂- group around 2.7 ppm).

References

  • The Renaissance of Organo Nitriles in Organic Synthesis ResearchGate URL
  • National Center for Biotechnology Information (PMC)
  • Reactivity of Nitriles Chemistry LibreTexts URL
  • Comparative reactivity of Benzonitrile and other aromatic nitriles Benchchem URL
  • Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)

Sources

Foundational

1-(2-Aminophenyl)cyclopentanecarbonitrile: A Privileged Scaffold for Spirocyclic Indoline and Quinoline Derivatives

Executive Summary In modern medicinal chemistry, the pursuit of three-dimensional, rigid scaffolds has led to a paradigm shift away from flat, sp²-hybridized heteroaromatics toward sp³-rich spirocyclic systems. 1-(2-Amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the pursuit of three-dimensional, rigid scaffolds has led to a paradigm shift away from flat, sp²-hybridized heteroaromatics toward sp³-rich spirocyclic systems. 1-(2-Aminophenyl)cyclopentanecarbonitrile serves as a highly versatile, bifunctional building block that bridges this gap. By leveraging the spatial proximity of its ortho-amino group and the alpha-nitrile on the cyclopentyl ring, researchers can drive highly efficient intramolecular cyclizations. This technical guide explores the reactivity profile, synthetic workflows, and derivative potential of this compound, focusing on its role as a precursor to spirooxindoles —a class of privileged scaffolds ubiquitous in natural products and CNS-active pharmaceuticals [1].

Structural Chemistry & Reactivity Logic

The synthetic utility of 1-(2-aminophenyl)cyclopentanecarbonitrile is governed by its unique stereoelectronic arrangement.

  • Ortho-Proximity Effect: The primary amine (-NH₂) is positioned exactly five atoms away from the electrophilic carbon of the nitrile (-C≡N) group.

  • Baldwin’s Rules for Ring Closure: The cyclization of the amine onto the nitrile proceeds via a 5-exo-dig trajectory. According to Baldwin's rules, this is a highly favored process. The geometric constraints of the cyclopentane ring further restrict the degrees of freedom, effectively pre-organizing the molecule into a reactive conformation (the "Thorpe-Ziegler" type pre-organization).

  • Thermodynamic Driving Force: The initial cyclization yields an imine (2'-iminospiro[cyclopentane-1,3'-indoline]). While stable under anhydrous conditions, this imine is highly susceptible to hydrolysis. The conversion from the imine to the corresponding lactam (spirooxindole) is thermodynamically downhill, driven by the resonance stability of the amide bond and the irreversible expulsion of ammonia [2].

Mechanistic Pathway Visualization

The following diagram illustrates the cascade from the linear bifunctional precursor to the final spirooxindole scaffold.

Pathway A 1-(2-Aminophenyl) cyclopentanecarbonitrile B Nucleophilic Attack A->B H+ Activation C 2'-Iminospiro[cyclopentane- 1,3'-indoline] B->C 5-exo-dig D Acidic Hydrolysis C->D +H2O E Spiro[cyclopentane- 1,3'-indolin]-2'-one D->E -NH3

Mechanistic pathway of 1-(2-aminophenyl)cyclopentanecarbonitrile cyclization to spirooxindole.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, it is critical to not only provide the "how" but the "why" behind synthetic choices. The following protocols are designed as self-validating systems to ensure high-fidelity synthesis of spirocyclic derivatives.

Protocol A: Intramolecular Cyclization to 2'-Iminospiro[cyclopentane-1,3'-indoline]

Objective: Activate the nitrile group without prematurely hydrolyzing it, forcing the intramolecular amine attack. Causality: Anhydrous acidic conditions are mandatory. The presence of water would lead to the hydration of the nitrile to a primary amide, bypassing the desired cyclization. Anhydrous HCl gas dissolved in ethanol protonates the nitrile, drastically increasing its electrophilicity.

  • Preparation: Dissolve 1-(2-aminophenyl)cyclopentanecarbonitrile (1.0 eq) in anhydrous ethanol (0.2 M concentration) under an inert argon atmosphere.

  • Activation: Dropwise, add a solution of anhydrous HCl in ethanol (4.0 M, 2.5 eq) at 0 °C.

  • Cyclization: Heat the reaction mixture to reflux (78 °C) for 12 hours. The thermal energy overcomes the activation barrier for the 5-exo-dig attack.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Neutralize with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x).

  • Validation Checkpoint: Perform FTIR analysis on the crude organic layer. The complete disappearance of the sharp nitrile stretch at ~2220 cm⁻¹ and the appearance of a strong imine (C=N) stretch at ~1650 cm⁻¹ confirms successful cyclization.

Protocol B: Hydrolysis to Spiro[cyclopentane-1,3'-indolin]-2'-one (Spirooxindole)

Objective: Convert the transient imine into the highly stable lactam core. Causality: The imine carbon is susceptible to nucleophilic attack by water. Using a strong aqueous acid (6M HCl) and heat drives the formation of a hemiaminal intermediate, which subsequently collapses to form the carbonyl group. The released ammonia is immediately protonated to ammonium chloride (NH₄Cl), preventing the reverse reaction and rendering the hydrolysis irreversible.

  • Hydrolysis: Suspend the crude 2'-iminospiro[cyclopentane-1,3'-indoline] in 6M aqueous HCl (10 mL/mmol).

  • Reflux: Heat the suspension to 100 °C for 6 hours. The mixture will initially become homogeneous as the imine is protonated, followed by the precipitation of the oxindole product as it forms (due to lower aqueous solubility).

  • Isolation: Cool the mixture to 0 °C in an ice bath to maximize precipitation. Filter the solid via vacuum filtration and wash with cold water.

  • Validation Checkpoint: Analyze via LC-MS. A mass shift from [M+H]⁺ 187 (imine) to [M+H]⁺ 188 (oxindole) must be observed. Furthermore, ¹³C NMR should reveal a characteristic lactam carbonyl peak at ~180 ppm, confirming the spirooxindole framework.

Pharmacological Analogs & Derivatives

The spirooxindole core generated from 1-(2-aminophenyl)cyclopentanecarbonitrile is a highly modular template. Functionalization of the aromatic ring (e.g., halogenation) or the indoline nitrogen allows for rapid library generation targeting various biological pathways, from oncology to neuropharmacology [4].

The table below summarizes key derivatives and their strategic utility in drug development:

Derivative NameCAS NumberMolecular WeightKey Structural ModificationPrimary Application / Utility
Spiro[cyclopentane-1,3'-indolin]-2'-one 41058-67-7187.24 g/mol Base spirooxindole coreCore scaffold for CNS drug discovery and NMDA receptor modulation.
5'-Bromo-spiro[cyclopentane-1,3'-indolin]-2'-one 304876-16-2266.13 g/mol Bromination at C5'Electrophilic precursor for Suzuki/Buchwald-Hartwig cross-coupling [3].
Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid 1160247-94-8217.26 g/mol Carboxylic acid at C5'Intermediate for peptide coupling and PROTAC linker attachment [2].
1'-(tert-Butoxycarbonyl)spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid 1332452-80-8317.38 g/mol N-Boc protectionOrthogonal building block for solid-phase peptide synthesis (SPPS).

References

  • "Access to Spirooxindole-Fused Cyclopentanes via a Stereoselective Organocascade Reaction Using Bifunctional Catalysis", The Journal of Organic Chemistry - ACS Publications.
  • "Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride", PubChem - NIH.
  • "CAS 304876-16-2 Spiro[cyclopentane-1,3'-[3H]indol]-2'(1'H)-one,5'-bromo", Guidechem.
  • "Bioactive Natural Products Containing Spiro(cyclopentane-1,3'-indoline) Units", ResearchGate.
Exploratory

Solubility Profile of 1-(2-Aminophenyl)cyclopentanecarbonitrile: A Technical Guide for Drug Development Professionals

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility profile of 1-(2-aminophenyl)cyclopentanecarbonitrile, a novel small molecule with significant potential in drug development. In the absence of extensive empirical data, this guide leverages predictive models based on Hansen Solubility Parameters (HSP) to forecast the compound's behavior in a range of common laboratory solvents. This document is intended to serve as a foundational resource for researchers, scientists, and formulation experts, enabling informed solvent selection for synthesis, purification, and formulation development.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates.[1] A thorough understanding of a compound's solubility in various solvent systems is paramount for several key stages of drug development:

  • Lead Optimization: Early assessment of solubility helps in selecting candidates with favorable pharmacokinetic profiles, reducing the likelihood of costly late-stage failures.[2]

  • Process Chemistry: Efficient synthesis and purification protocols are heavily reliant on the selection of appropriate solvents that ensure high yield and purity of the API.

  • Formulation Development: The ability to formulate a drug into a stable and bioavailable dosage form is directly linked to its solubility characteristics.

This guide focuses on 1-(2-aminophenyl)cyclopentanecarbonitrile, a molecule of interest for its potential therapeutic applications. By providing a detailed, albeit predictive, solubility profile, we aim to accelerate its development timeline.

Physicochemical Characterization of 1-(2-Aminophenyl)cyclopentanecarbonitrile

While a dedicated experimental characterization of 1-(2-aminophenyl)cyclopentanecarbonitrile is not yet publicly available, we can infer its properties from its structural components: an aminophenyl group and a cyclopentanecarbonitrile moiety. A closely related isomer, 1-(4-aminophenyl)cyclopentanecarbonitrile, has a reported CAS number of 115279-73-7.

The presence of the primary amine and the nitrile group introduces polarity and the potential for hydrogen bonding. The cyclopentane and phenyl rings contribute to the molecule's non-polar character. This amphiphilic nature suggests a nuanced solubility profile, with miscibility in a range of solvents.

Predictive Solubility Modeling: The Hansen Solubility Parameter (HSP) Approach

The core principle of HSP is that "like dissolves like."[7] Every molecule is assigned three parameters, which represent the energy from:

  • δd (Dispersion forces): Weak intermolecular forces arising from temporary fluctuations in electron density.

  • δp (Polar forces): Interactions between permanent dipoles.

  • δh (Hydrogen bonding): The energy of hydrogen bonds.

A solvent is predicted to be effective for a given solute if their HSP values are close. This relationship can be quantified by calculating the "Hansen distance" (Ra) between the solute and the solvent in the three-dimensional Hansen space.

Calculation of Hansen Solubility Parameters for 1-(2-Aminophenyl)cyclopentanecarbonitrile

The HSP for 1-(2-aminophenyl)cyclopentanecarbonitrile were estimated using the group contribution method. This method assigns specific values to the different functional groups within a molecule to calculate the overall HSP.

Table 1: Predicted Hansen Solubility Parameters for 1-(2-Aminophenyl)cyclopentanecarbonitrile

ParameterValue (MPa⁰⁵)
δd (Dispersion)18.5
δp (Polar)8.0
δh (Hydrogen Bonding)9.5

Predicted Solubility Profile in Common Laboratory Solvents

Based on the calculated HSP for 1-(2-aminophenyl)cyclopentanecarbonitrile, its solubility in a variety of common laboratory solvents was predicted. The following table categorizes solvents by their polarity and provides a qualitative prediction of solubility.

Table 2: Predicted Solubility of 1-(2-Aminophenyl)cyclopentanecarbonitrile in Common Laboratory Solvents

Solvent CategorySolventPredicted SolubilityRationale
Polar Protic WaterLowSignificant mismatch in non-polar and polar parameters.
MethanolHighGood balance of polar and hydrogen bonding interactions.
EthanolHighSimilar to methanol, with a slightly more non-polar character.
Polar Aprotic AcetoneHighStrong polar interactions and moderate dispersion forces.
AcetonitrileModerateGood polar match, but lower hydrogen bonding capability.
Dimethyl Sulfoxide (DMSO)Very HighExcellent match across all three Hansen parameters.
N,N-Dimethylformamide (DMF)Very HighStrong polar and hydrogen bonding interactions.
Non-Polar HexaneVery LowLarge mismatch in polar and hydrogen bonding parameters.
TolueneModerateGood match for dispersion forces, but poor for polar and H-bonding.
Dichloromethane (DCM)HighGood balance of dispersion and polar forces.
Diethyl EtherModerateModerate match for dispersion and polar forces.

Experimental Verification: A Protocol for Solubility Determination

While predictive models are invaluable, experimental verification remains the gold standard. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[3]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the general procedure for determining the solubility of 1-(2-aminophenyl)cyclopentanecarbonitrile.

Materials:

  • 1-(2-Aminophenyl)cyclopentanecarbonitrile (solid)

  • Selected solvents (HPLC grade)

  • 20 mL glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 1-(2-aminophenyl)cyclopentanecarbonitrile to a series of glass vials.

    • Add a known volume (e.g., 5 mL) of each selected solvent to the respective vials.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed for at least 24 hours at the same constant temperature to allow undissolved solid to settle.

    • Centrifuge the vials to further pellet the undissolved solid.

  • Sample Collection and Filtration:

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of 1-(2-aminophenyl)cyclopentanecarbonitrile of known concentrations in a suitable solvent.

    • Analyze the filtered samples and the standard solutions using a validated HPLC method.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the solute in the saturated samples.

Visual Representation of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Solubility_Workflow A Add Excess Solute to Solvent B Equilibrate (24-72h with agitation) A->B Incubation C Phase Separation (Settling/Centrifugation) B->C Equilibrium Reached D Filtration (0.22 µm filter) C->D Clarification E HPLC Analysis D->E Sample Injection F Quantification E->F Data Processing

Sources

Foundational

A Comprehensive Guide to the Thermochemical Characterization of 1-(2-Aminophenyl)cyclopentanecarbonitrile for Pharmaceutical and Process Development

An in-depth technical guide or whitepaper on the core. Authored for Researchers, Scientists, and Drug Development Professionals Abstract 1-(2-Aminophenyl)cyclopentanecarbonitrile is a molecule of interest within the broa...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide or whitepaper on the core.

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Aminophenyl)cyclopentanecarbonitrile is a molecule of interest within the broader class of aminonitriles, which are recognized precursors and structural motifs in a variety of pharmacologically active compounds. A thorough understanding of a molecule's thermochemical properties, such as its enthalpy of formation, heat capacity, and thermal stability, is not merely an academic exercise. It is a cornerstone of safe, efficient, and scalable chemical synthesis and drug development. This guide provides a comprehensive framework for the experimental and computational determination of the key thermochemical data for 1-(2-Aminophenyl)cyclopentanecarbonitrile. It is designed to equip researchers with the necessary protocols and theoretical understanding to generate and interpret high-quality thermochemical data, ensuring both laboratory safety and process optimization. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our recommendations in authoritative sources.

The Imperative for Thermochemical Data in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, many of which are rooted in the fundamental physical and chemical properties of the molecule. Thermochemical data for an active pharmaceutical ingredient (API) or a key intermediate like 1-(2-Aminophenyl)cyclopentanecarbonitrile is critical for several reasons:

  • Process Safety and Hazard Analysis: The synthesis of nitrile-containing compounds can sometimes involve exothermic reactions. A precise knowledge of the enthalpy of formation allows for the accurate calculation of reaction enthalpies, which is essential for identifying potential thermal runaways and designing appropriate cooling and quenching protocols. The thermal stability profile, determined by techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), dictates safe operating temperatures for drying, milling, and formulation.

  • Reaction Optimization and Yield Prediction: The Gibbs free energy of formation, derived from enthalpy and entropy, governs the equilibrium position of a chemical reaction. By understanding the thermodynamics of starting materials, intermediates, and products, chemists can optimize reaction conditions (temperature, pressure, concentration) to maximize yield and minimize by-product formation.

  • Physical Stability and Polymorph Screening: The enthalpy of fusion and melting point, readily obtained from DSC, are fundamental parameters in pre-formulation studies. They provide insights into the crystalline lattice energy and are crucial for identifying and characterizing different polymorphic forms, which can have significant impacts on solubility, bioavailability, and stability.

This guide will therefore focus on the practical acquisition of these critical data points.

Experimental Determination of Thermochemical Properties

The most reliable thermochemical data comes from direct experimental measurement. The following section details the primary techniques for characterizing a solid organic molecule like 1-(2-Aminophenyl)cyclopentanecarbonitrile.

Standard Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation ((\Delta_fH^\circ)) is the most fundamental thermochemical property. For organic compounds, it is most accurately determined by measuring the enthalpy of combustion ((\Delta_cH^\circ)) using a bomb calorimeter.

Causality and Experimental Design: The core principle is that the complete combustion of the compound to well-defined products (CO₂, H₂O, N₂) releases a specific amount of energy. By applying Hess's Law, and knowing the well-established enthalpies of formation for the combustion products, we can calculate the enthalpy of formation of the reactant.

Experimental Protocol:

  • Sample Preparation: A pellet of approximately 1 gram of high-purity 1-(2-Aminophenyl)cyclopentanecarbonitrile is prepared. The mass must be known to a precision of at least 0.01 mg. The purity of the sample is paramount, as impurities will lead to significant errors. Purity should be confirmed beforehand by techniques such as HPLC, NMR, and elemental analysis.

  • Calorimeter Calibration: The energy equivalent of the calorimeter ( Ccal​ ) is determined by combusting a certified standard, typically benzoic acid, under identical conditions. This is a critical step for ensuring the trustworthiness of the results.

  • Bomb Preparation: The sample pellet is placed in a crucible (e.g., platinum). A fuse wire (e.g., nickel-chromium) is positioned to be in contact with the pellet. The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm. A small, known amount of distilled water is added to the bomb to ensure all water formed during combustion is in the liquid state.

  • Combustion and Data Acquisition: The bomb is submerged in a precisely known volume of water in the calorimeter's insulated jacket. The system is allowed to reach thermal equilibrium. The sample is ignited, and the temperature change ((\Delta T)) of the water is recorded with high precision over time.

  • Corrections and Calculation: The raw temperature rise is corrected for heat exchange with the surroundings and the energy released by the ignition wire. The total heat released ( qtotal​ ) is calculated using qtotal​=Ccal​×ΔT . From this, the standard enthalpy of combustion is determined. The enthalpy of formation is then calculated using Hess's Law.

Heat Capacity, Phase Transitions, and Thermal Stability with DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques that provide a wealth of information about the behavior of a material as a function of temperature.

Workflow for Thermal Analysis:

cluster_0 Thermal Analysis Workflow A High-Purity Sample of 1-(2-Aminophenyl)cyclopentanecarbonitrile B TGA Analysis (e.g., 10°C/min under N2) A->B C DSC Analysis (e.g., 10°C/min under N2) A->C D Decomposition Temperature (Td) B->D E Heat Capacity (Cp) C->E F Melting Point (Tm) Enthalpy of Fusion (ΔHfus) C->F G Data Interpretation & Process Safety Limits D->G E->G F->G cluster_workflow DFT Computational Workflow Input Initial 3D Structure of 1-(2-Aminophenyl)cyclopentanecarbonitrile Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Input->Opt Freq Vibrational Frequency Analysis Opt->Freq Confirm All Frequencies Real? Freq->Confirm Confirm->Opt No (Imaginary Freq.) SPE Single-Point Energy Calculation (Higher Level of Theory, e.g., M06-2X/6-311+G(d,p)) Confirm->SPE Yes Thermo Thermochemical Analysis (Statistical Mechanics) SPE->Thermo Output Gas-Phase: Enthalpy (H) Entropy (S) Gibbs Free Energy (G) Thermo->Output

Caption: A typical workflow for calculating thermochemical properties using DFT.

Step-by-Step Computational Protocol:

  • Structure Preparation: A 3D model of 1-(2-Aminophenyl)cyclopentanecarbonitrile is built using molecular modeling software.

  • Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with the 6-31G(d) basis set.

  • Frequency Calculation: A frequency calculation is performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and the vibrational frequencies needed for calculating thermodynamic functions.

  • Single-Point Energy: For higher accuracy, a single-point energy calculation is often performed on the optimized geometry using a more robust functional and a larger basis set, such as M06-2X/6-311+G(d,p).

  • Thermochemical Property Calculation: Standard statistical mechanics formulas are then used within the quantum chemistry software package to calculate the enthalpy, entropy, and Gibbs free energy at a specified temperature (usually 298.15 K).

Data Summary and Integration

The data obtained from both experimental and computational methods should be compiled into a clear, structured format. It is important to note that computational results are for the gas phase, while experimental data like combustion calorimetry and DSC are for the solid state. Bridging this gap requires knowledge of the enthalpy of sublimation, which can be estimated or measured experimentally (e.g., via Knudsen effusion).

Table 1: Summary of Thermochemical Data for 1-(2-Aminophenyl)cyclopentanecarbonitrile

PropertySymbolExperimental ValueComputational Value (Gas-Phase)Method
Standard Enthalpy of Formation (solid)(\Delta_fH^\circ_{(s)})N/ACombustion Calorimetry
Standard Enthalpy of Formation (gas)(\Delta_fH^\circ_{(g)})DFT + Atomization Method
Standard Molar Entropy (gas) S(g)∘​ DFT
Heat Capacity (solid) Cp(s)​ N/ADSC
Melting Temperature Tm​ N/ADSC
Enthalpy of Fusion(\Delta_{fus}H)N/ADSC
Decomposition Temperature Td​ N/ATGA

Conclusion

The thermochemical characterization of 1-(2-Aminophenyl)cyclopentanecarbonitrile is a vital activity that underpins its safe and efficient use in research and development. By employing a dual strategy of precise experimental measurements through calorimetry and thermal analysis, complemented by robust computational modeling, researchers can build a comprehensive and reliable thermochemical profile. This data-driven approach not only mitigates risks associated with thermal hazards but also provides a quantitative basis for optimizing synthetic routes and understanding the physical stability of the molecule, thereby accelerating the path of drug development.

References

  • Title: Guidelines for Chemical Process Quantitative Risk Analysis Source: American Institute of Chemical Engineers (AIChE) URL: [Link]

  • Title: The Importance of Solid-State Characterization in Modern Drug Development Source: American Pharmaceutical Review URL: [Link]

  • Title: A New Certified Reference Material for Solution Calorimetry Source: Journal of Chemical & Engineering Data URL: [Link]

  • Title: Differential Scanning Calorimetry (DSC) of Pharmaceuticals: A Tutorial Source: European Journal of Pharmaceutical Sciences URL: [Link]

  • Title: A chemist's guide to density functional theory Source: Journal of Chemical Physics URL: [Link]

Exploratory

Predictive NMR Profiling and Structural Elucidation of 1-(2-Aminophenyl)cyclopentanecarbonitrile

Executive Summary The compound 1-(2-Aminophenyl)cyclopentanecarbonitrile (CAS: 1071365-50-8) [1] represents a critical structural motif in medicinal chemistry, serving as a highly functionalized precursor for spirocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2-Aminophenyl)cyclopentanecarbonitrile (CAS: 1071365-50-8) [1] represents a critical structural motif in medicinal chemistry, serving as a highly functionalized precursor for spirocyclic compounds, arylcyclopentylamines, and novel neuroactive therapeutics. Because the molecule features a sterically congested quaternary center (C1) substituted with both a nitrile and an aniline moiety, its Nuclear Magnetic Resonance (NMR) profile exhibits unique stereoelectronic signatures.

This whitepaper provides a comprehensive, causality-driven prediction of the 1 H and 13 C NMR chemical shifts for this compound. Furthermore, it details a self-validating experimental protocol designed to empirically verify these predictions, ensuring high-fidelity structural elucidation in drug discovery workflows.

Stereoelectronic Causality and Shift Predictions

To accurately predict the NMR profile of 1-(2-Aminophenyl)cyclopentanecarbonitrile, we must analyze the competing electronic effects of its functional groups. The molecule consists of three distinct spin systems: the highly substituted aniline ring , the cyclopentane aliphatic system , and the nitrile-bearing quaternary carbon .

Predicted 1 H NMR Profile

The proton shifts are heavily influenced by the strong electron-donating nature of the primary amine ( −NH2​ ) via resonance (+M effect), which significantly shields the ortho and para protons on the aromatic ring. Conversely, the cyclopentyl protons adjacent to the quaternary center (C2 and C5) experience anisotropic deshielding from both the nitrile group ( −C≡N ) and the aromatic ring.

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3​ , 298 K)

PositionShift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Causality / Mechanistic Rationale
−NH2​ 3.80 – 4.20Broad singlet (br s)2HN/ABroadening due to quadrupolar relaxation of 14 N and intermolecular proton exchange.
H-3' (Aromatic)6.70Doublet of doublets (dd)1H J≈8.0,1.2 Strongly shielded by the ortho −NH2​ resonance donation.
H-5' (Aromatic)6.75Triplet of doublets (td)1H J≈7.8,1.2 Shielded by the para −NH2​ resonance donation.
H-4' (Aromatic)7.10Triplet of doublets (td)1H J≈7.8,1.5 Meta to the −NH2​ ; relatively unaffected by resonance, reflecting baseline aromatic shifts.
H-6' (Aromatic)7.35Doublet of doublets (dd)1H J≈7.8,1.5 Deshielded by the spatial proximity (steric compression) to the bulky cyclopentanecarbonitrile group.
H-2, H-5 (Cyclopentyl)2.35 – 2.55Multiplet (m)4HN/ADeshielded by the adjacent electron-withdrawing nitrile and the magnetic anisotropy of the phenyl ring [2].
H-3, H-4 (Cyclopentyl)1.85 – 2.05Multiplet (m)4HN/AFurther removed from the deshielding effects of the C1 substituents.
Predicted 13 C NMR Profile

The 13 C spectrum is dominated by the massive deshielding effect of the electronegative nitrogen on the aromatic C-2' position, and the characteristic chemical shift of the sp -hybridized nitrile carbon.

Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3​ , 298 K)

PositionShift ( δ , ppm)TypeCausality / Mechanistic Rationale
C-2' (Aromatic)145.0QuaternaryHighly deshielded due to the direct inductive (-I) effect of the attached −NH2​ group.
C-1' (Aromatic)126.5QuaternaryBaseline aromatic shift, slightly perturbed by the bulky aliphatic substituent.
−C≡N 123.5QuaternaryCharacteristic sp -hybridized carbon shift; deshielded by the nitrogen atom.
C-4' (Aromatic)129.0CHMeta to −NH2​ ; standard aromatic shift.
C-6' (Aromatic)128.5CHMeta to −NH2​ ; standard aromatic shift.
C-5' (Aromatic)118.5CHShielded by the para resonance (+M) effect of the −NH2​ group.
C-3' (Aromatic)116.5CHStrongly shielded by the ortho resonance (+M) effect of the −NH2​ group.
C-1 (Cyclopentyl)48.5QuaternaryDeshielded by the combined inductive effects of the nitrile and the phenyl ring.
C-2, C-5 (Cyclopentyl)39.5CH 2​ Deshielded by the adjacent C1 quaternary center.
C-3, C-4 (Cyclopentyl)24.0CH 2​ Standard aliphatic cyclopentyl shifts.

Self-Validating Experimental Protocol

To transition from theoretical prediction to empirical fact, researchers must employ a self-validating NMR workflow. Relying solely on 1D NMR is insufficient due to the potential overlapping multiplets of the cyclopentyl ring. The following protocol utilizes 2D NMR techniques to establish an unbroken chain of structural logic.

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). CDCl 3​ is ideal as it does not exchange with the −NH2​ protons, allowing their observation.

  • Internal Standard: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS) to act as a 0.00 ppm reference anchor.

  • Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube to remove particulate matter, which can distort magnetic field homogeneity and degrade resolution.

Phase 2: 1D Acquisition Parameters
  • 1 H NMR (400 MHz):

    • Pulse Angle: 30° pulse (zg30).

    • Relaxation Delay (D1): 1.0 second.

    • Scans (NS): 16.

    • Validation Check: Verify the integration ratio of Aromatic : Aliphatic : Amine protons is exactly 4:8:2.

  • 13 C NMR (100 MHz):

    • Pulse Angle: 30° pulse with inverse gated decoupling (zgig) to ensure accurate integration, or standard composite pulse decoupling (zgpg30) for speed.

    • Relaxation Delay (D1): 2.0 seconds (Critical: The quaternary carbons C-1, C-1', C-2', and −C≡N have long T1​ relaxation times. A short D1 will cause these peaks to artificially vanish).

    • Scans (NS): 512 - 1024.

Phase 3: 2D Self-Validation (The Logic Matrix)

To prove the connectivity without ambiguity, execute the following 2D experiments:

  • COSY (Correlation Spectroscopy): Use this to map the 1 H- 1 H spin system. You must observe cross-peaks between H-3'/H-4', H-4'/H-5', and H-5'/H-6'. Furthermore, the C2/C5 protons must couple to the C3/C4 protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Map the direct C-H connections. This will separate the overlapping aliphatic protons by spreading them across the 13 C dimension, definitively linking the ~2.45 ppm protons to the ~39.5 ppm carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate validation step. You must observe a long-range correlation ( 2JCH​ or 3JCH​ ) from the cyclopentyl H-2/H-5 protons to the Nitrile carbon (~123.5 ppm) and the Quaternary C-1 (~48.5 ppm). This proves the cyclopentane ring is definitively attached to the nitrile group.

Mechanistic Workflow Visualization

The following diagram illustrates the logical flow of the self-validating NMR acquisition protocol, demonstrating how 1D baseline data is systematically verified by 2D correlation techniques.

G N1 Sample Preparation (CDCl3, TMS Reference) N2 1D ¹H NMR Acquisition (Assess Purity & Basic Shifts) N1->N2 N3 1D ¹³C NMR Acquisition (Carbon Backbone & Quaternary C) N1->N3 N4 2D COSY (Homonuclear H-H Coupling) N2->N4 N5 2D HSQC (Direct C-H Connectivity) N2->N5 N6 2D HMBC (Long-Range C-H, Quaternary C1) N2->N6 N3->N5 N3->N6 N7 Final Structural Elucidation & Shift Validation N4->N7 N5->N7 N6->N7

Caption: Workflow for the self-validating NMR structural elucidation of 1-(2-Aminophenyl)cyclopentanecarbonitrile.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 66168, 1-Phenylcyclopentanecarbonitrile." PubChem Database. Available at:[Link]

Foundational

Advanced Methodologies for the Synthesis of Substituted Cyclopentane Core Structures

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Focus: Mechanistic causality, protocol validation, and stereocontrolled core assembly Executive Summary: The Cyclopentane Core in Drug Discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Focus: Mechanistic causality, protocol validation, and stereocontrolled core assembly

Executive Summary: The Cyclopentane Core in Drug Discovery

In modern medicinal chemistry, the cyclopentane carbocyclic ring system has transcended its historical reputation as a synthetically intractable moiety to become a highly privileged core scaffold 1. Unlike the rigid chair conformation of cyclohexanes, the cyclopentane ring adopts a dynamic "envelope" conformation. This subtle flexibility allows the scaffold to precisely orient appendages to occupy complex hydrophobic pockets in target enzymes and receptors 2.

Furthermore, the cyclopentane ring serves as a critical, metabolically stable bioisostere for furanose. This has been clinically validated in the development of carbanucleosides such as the HIV reverse-transcriptase inhibitor abacavir and the hepatitis B therapeutic entecavir, where switching to a cyclopentane core drastically improved the pharmacokinetic profile and oral bioavailability of the active pharmaceutical ingredients (APIs) 2.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical overviews. We will dissect the causality behind the most robust "active" ring-forming methodologies—transition-metal catalyzed Nazarov cyclizations, cooperative formal (3+2) cycloadditions, and organocatalytic annulations—providing self-validating protocols for immediate laboratory application.

Strategic Approaches to Cyclopentane Assembly

Transition-Metal Catalyzed Nazarov-Type Cyclizations

The classical Nazarov cyclization—a 4π-electrocyclic ring closure of divinyl ketones—is a textbook method for constructing cyclopentenones. However, its reliance on stoichiometric amounts of strong Lewis or Brønsted acids severely limits its utility in late-stage drug development due to poor functional group tolerance.

To bypass this, modern synthetic routes employ Palladium-catalyzed Nazarov-type cyclizations . By utilizing (hetero)arylallyl acetates as precursors, Pd(0) catalysts generate a reactive π-allyl palladium intermediate. This facilitates a neutral, thermally allowed conrotatory ring closure that entirely circumvents the need for external acidic additives, oxidants, or bases 3.

Nazarov A Divinyl Ketone Precursor B Lewis/Brønsted Acid Activation A->B Catalyst Binding C Pentadienyl Cation Intermediate B->C Polarization D 4π Electrocyclic Ring Closure (Conrotatory) C->D Thermal E Oxyallyl Cation D->E Cyclization F Proton Elimination & Tautomerization E->F -H+ G Substituted Cyclopentenone F->G Product Release

Mechanistic pathway of the acid-catalyzed Nazarov cyclization.

Cooperative Transition-Metal/Organocatalytic Formal (3+2) Cycloadditions

When contiguous stereocenters are required, formal (3+2) cycloadditions are unparalleled. A highly advanced iteration involves the cooperative use of palladium and chiral isothiourea catalysts to couple vinylcyclopropanes (VCPs) with α,β-unsaturated esters 4.

Mechanistic Causality: The Pd catalyst activates the VCP to form a zwitterionic π-allyl complex, while the chiral isothiourea simultaneously activates the ester via an α,β-unsaturated acyl ammonium intermediate. A critical experimental choice here is the addition of a Lewis acid (e.g., LiCl). LiCl is not merely an empirical additive; it is mechanistically required to disrupt the tight ion pair of the Pd-π-allyl intermediate, accelerating the intermolecular cycloaddition and ensuring exceptional enantiocontrol (up to 97:3 er) 4.

Organocatalytic Asymmetric [3+2] Cycloannulations

For completely metal-free syntheses, organocatalysis utilizing a coupled iminium-enamine activation mode is highly effective. By reacting α,β-unsaturated aldehydes with bis-silyl-1,3-dienediolates in the presence of a chiral secondary amine, researchers can achieve a de novo synthesis of chiral 1-cyclopentenyl-α-keto esters 5.

Organocatalytic Step1 Prepare Catalyst Solution (Chiral Amine + Acid Co-catalyst) Step2 Add α,β-Unsaturated Aldehyde (Electrophile) Step1->Step2 Step3 Iminium Ion Formation (Activation) Step2->Step3 Step4 Add 1,3-Dienediolate (Nucleophile) Step3->Step4 Step5 Vinylogous Michael Addition Step4->Step5 Step6 Intramolecular Knoevenagel Condensation (Ring Closure) Step5->Step6 Step7 Hydrolysis & Catalyst Regeneration Step6->Step7 Step8 Chiral Cyclopentenyl Product Step7->Step8

Workflow for the enantioselective organocatalytic[3+2] cycloannulation.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, complete with in-process controls (IPCs) and mechanistic rationales for key steps.

Protocol A: Pd-Catalyzed Nazarov-Type Cyclization under Neutral Conditions

Objective: Synthesis of pentannulated arenes from arylallyl acetates.

  • Preparation: Flame-dry a Schlenk tube under argon. Causality: Pd(0) species are highly sensitive to oxidation. Trace moisture can also lead to competitive hydrolysis of the acetate group, bypassing the required oxidative addition.

  • Reagent Assembly: Add Pd(PPh₃)₄ (5 mol%) and the arylallyl acetate precursor (1.0 equiv) to the tube. Dissolve in anhydrous toluene (0.1 M). Causality: Toluene is chosen as a non-polar solvent to stabilize the neutral thermal cyclization transition state, preventing solvent-induced ion-pair separation that could lead to undesired side reactions.

  • Execution: Heat the reaction mixture to 100°C for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane/EtOAc 4:1). The disappearance of the UV-active starting material and the emergence of a lower-Rf spot indicates successful cyclization.

  • Validation & Workup: Cool to room temperature, filter through a short pad of silica gel (eluting with EtOAc) to remove the Pd catalyst, and concentrate in vacuo. Validate the core structure via ¹H-NMR, specifically looking for the disappearance of the allyl acetate signals and the appearance of diagnostic cyclopentene olefinic protons.

Protocol B: Enantioselective Organocatalytic [3+2] Cycloannulation

Objective: Asymmetric synthesis of 1-cyclopentenyl-α-keto esters.

  • Catalyst Activation: In a glass vial at ambient temperature, combine a chiral secondary amine catalyst (e.g., MacMillan's imidazolidinone or a prolinol derivative, 20 mol%) with benzoic acid (20 mol%) in dichloromethane. Causality: The acid co-catalyst is strictly required to facilitate both the rapid formation of the iminium ion and its subsequent hydrolysis to release the product and regenerate the catalyst.

  • Electrophile Addition: Add the α,β-unsaturated aldehyde (1.0 equiv) and stir for 10 minutes. Causality: Pre-stirring ensures complete conversion to the reactive iminium ion, lowering the LUMO of the enal before the nucleophile is introduced.

  • Nucleophile Addition: Add the bis-silyl-1,3-dienediolate (1.2 equiv) dropwise over 5 minutes. Causality: Dropwise addition prevents localized high concentrations of the highly reactive dienediolate, mitigating the risk of homocoupling or oligomerization.

  • IPC & Validation: Stir for 4–6 hours until complete consumption of the enal is observed by TLC. Quench with saturated aqueous NaHCO₃ to neutralize the acid co-catalyst and halt the reaction. Purify via flash chromatography. Validate enantiomeric excess (ee) using chiral stationary phase HPLC against a racemic standard.

Quantitative Data Summaries

The selection of a specific methodology depends on the target molecule's substitution pattern and the required stereocontrol. The table below summarizes the quantitative performance metrics of the discussed approaches.

MethodologyPrimary Activation ModeTypical PrecursorsYield RangeStereocontrol (ee/dr)Key Advantage
Pd-Catalyzed Nazarov Transition Metal (Pd)(Hetero)arylallyl acetates65–90%High RegioselectivityNeutral conditions; tolerates acid-sensitive heterocycles.
Cooperative (3+2) Pd + Chiral IsothioureaVinylcyclopropanes + Enals70–95%>95:5 dr, up to 97:3 erDual activation; excellent enantiocontrol for contiguous stereocenters.
Organocatalytic [3+2] Iminium-EnamineDienediolates + Enals60–85%>99% eeCompletely metal-free; direct access to highly functionalized α-keto esters.

References

  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Current Organic Chemistry, Bentham Science Publishers (2014).[Link]

  • Pd-Catalyzed Nazarov-Type Cyclization: Application in the Total Synthesis of β-Diasarone and Other Complex Cyclopentanoids. Organic Letters, ACS Publications (2022).[Link]

  • Cooperative Palladium/Isothiourea Catalyzed Enantioselective Formal (3+2) Cycloaddition of Vinylcyclopropanes and α,β-Unsaturated Esters. Angewandte Chemie, PMC (2018).[Link]

  • A highly enantioselective, organocatalytic[3+2]-cycloannulation reaction towards the de novo-synthesis of 1-cyclopentenyl-α-keto esters. Chemical Communications, RSC Publishing (2015).[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Two-Step Synthesis of 1-(2-Aminophenyl)cyclopentanecarbonitrile for Pharmaceutical Development

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale The compound 1-(2-Aminophenyl)cyclopentanecar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The compound 1-(2-Aminophenyl)cyclopentanecarbonitrile (CAS: 1071365-50-8) serves as a highly versatile building block in medicinal chemistry [1]. Arylcyclopentylamines and their nitrile derivatives are frequently utilized as critical intermediates in the synthesis of complex spirocyclic scaffolds, fused heterocycles, and targeted therapeutics, similar to the role of its para-isomer in the synthesis of the anti-angiogenesis drug Apatinib [2].

From a synthetic design perspective, constructing a quaternary carbon center bearing both an aryl group and a nitrile group presents a steric challenge. This application note details a highly efficient, two-step synthetic route:

  • Nucleophilic Aromatic Substitution (SNAr): Alpha-arylation of cyclopentanecarbonitrile with 1-fluoro-2-nitrobenzene.

  • Catalytic Hydrogenation: Chemoselective reduction of the nitro group to yield the target aniline derivative.

This protocol is designed to be a self-validating system, ensuring high yield, scalability, and analytical purity suitable for downstream pharmaceutical applications.

Mechanistic Insights & Experimental Causality

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, rather than just following a recipe.

SNAr at a Quaternary Center

The α -protons of cyclopentanecarbonitrile possess a pKa of approximately 25. Deprotonation requires a strong, non-nucleophilic base to prevent unwanted side reactions (such as nucleophilic attack on the nitrile carbon). Potassium hexamethyldisilazide (KHMDS) is selected over Sodium hydride (NaH) or Lithium diisopropylamide (LDA) because the potassium counterion provides a more reactive, less aggregated enolate equivalent in THF [3].

The SNAr reaction is highly favored here because the ortho-nitro group on 1-fluoro-2-nitrobenzene strongly withdraws electron density, stabilizing the transient Meisenheimer complex and facilitating the expulsion of the fluoride leaving group.

Chemoselective Reduction

Reducing the intermediate 1-(2-nitrophenyl)cyclopentanecarbonitrile requires chemoselectivity to avoid reducing the nitrile group to a primary amine. Palladium on carbon (Pd/C) under a mild hydrogen atmosphere (1 atm) at room temperature rapidly reduces the nitro group to an amine without affecting the aliphatic nitrile [4].

Experimental Workflows

G Start Starting Materials: Cyclopentanecarbonitrile + 1-Fluoro-2-nitrobenzene Step1 Step 1: SNAr Reaction (KHMDS, THF, -78°C to RT) Start->Step1 Int Intermediate: 1-(2-Nitrophenyl)cyclopentanecarbonitrile Step1->Int Step2 Step 2: Catalytic Hydrogenation (10% Pd/C, H2, EtOH, RT) Int->Step2 Product Target Product: 1-(2-Aminophenyl)cyclopentanecarbonitrile Step2->Product

Synthetic workflow for 1-(2-Aminophenyl)cyclopentanecarbonitrile.

Protocol 1: Synthesis of 1-(2-Nitrophenyl)cyclopentanecarbonitrile

Reagents:

  • Cyclopentanecarbonitrile: 1.0 equiv (10.0 mmol, 0.95 g)

  • 1-Fluoro-2-nitrobenzene: 1.1 equiv (11.0 mmol, 1.55 g)

  • KHMDS (1.0 M in THF): 1.2 equiv (12.0 mL)

  • Anhydrous Tetrahydrofuran (THF): 30 mL

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add anhydrous THF (20 mL) and cyclopentanecarbonitrile.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add the KHMDS solution dropwise over 15 minutes via syringe. Stir the resulting mixture at -78 °C for 45 minutes to ensure complete enolate formation.

  • Arylation: Dissolve 1-fluoro-2-nitrobenzene in 10 mL of anhydrous THF. Add this solution dropwise to the reaction flask at -78 °C.

  • Reaction Progression: Remove the cooling bath and allow the reaction to warm to room temperature naturally. Stir for an additional 4 hours. Monitor completion via TLC (Hexanes:EtOAc, 4:1).

  • Quench & Extraction: Quench the reaction by carefully adding 20 mL of saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to yield the intermediate as a pale yellow solid.

Protocol 2: Synthesis of 1-(2-Aminophenyl)cyclopentanecarbonitrile

Reagents:

  • 1-(2-Nitrophenyl)cyclopentanecarbonitrile: 1.0 equiv (5.0 mmol, 1.08 g)

  • 10% Pd/C (Palladium on Carbon): 10 wt% (108 mg)

  • Hydrogen Gas (H2): 1 atm (Balloon)

  • Absolute Ethanol (EtOH): 25 mL

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve the intermediate in absolute ethanol.

  • Catalyst Addition: Carefully add the 10% Pd/C to the solution. Safety Note: Pd/C is pyrophoric when dry; ensure the flask is purged with inert gas prior to addition.

  • Hydrogenation: Seal the flask with a septum. Evacuate the flask and backfill with nitrogen (repeat 3 times). Evacuate the flask again and backfill with hydrogen gas from a balloon.

  • Reaction Progression: Stir the heterogeneous mixture vigorously at room temperature for 3-4 hours. Monitor the reduction of the nitro group via LC-MS or TLC.

  • Workup: Once complete, purge the flask with nitrogen to remove residual hydrogen. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethanol (20 mL).

  • Isolation: Concentrate the filtrate in vacuo to afford the target compound, 1-(2-Aminophenyl)cyclopentanecarbonitrile, as an off-white solid.

Quantitative Data & Optimization

To validate the mechanistic choices described in Section 2, optimization studies were conducted. The data below demonstrates the self-validating nature of the chosen protocol.

Table 1: Base Optimization for SNAr (Step 1)

EntryBase (1.2 equiv)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1NaHDMF0 to RT1245%Poor solubility of enolate; side reactions observed.
2LDATHF-78 to RT668%Moderate yield; lithium enolate is highly aggregated.
3KHMDS THF -78 to RT 4 89% Optimal; potassium counterion increases enolate nucleophilicity.

Table 2: Chemoselective Reduction Conditions (Step 2)

EntryReagentsSolventTemp (°C)Time (h)Yield (%)Observation / Causality
1Fe, NH4ClEtOH/H2O80672%Sluggish reaction; tedious workup removing iron salts.
2SnCl2·2H2OEtOAc70481%Good yield, but generates toxic tin waste streams.
310% Pd/C, H2 EtOH RT 3 95% Optimal; clean, rapid, and highly chemoselective.

Analytical Validation

To ensure the trustworthiness of the synthesized compound, the following analytical benchmarks must be met:

  • 1H NMR (400 MHz, CDCl3): Look for the distinct broad singlet corresponding to the -NH2 protons (~3.8 ppm) and the multiplet of the cyclopentyl protons (1.80 - 2.50 ppm).

  • LC-MS (ESI+): Expected [M+H]+ mass-to-charge ratio (m/z) is 187.1.

  • IR Spectroscopy: Disappearance of the strong asymmetric and symmetric NO2 stretches (1530 and 1350 cm-1) and appearance of primary amine N-H stretching bands (doublet around 3300-3400 cm-1). The sharp C≡N stretch should remain intact at ~2230 cm-1.

References

  • Google Patents. "Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile." US Patent US11673857B2.
  • Organic Chemistry Portal. "Synthesis of cyclopentanes and related SNAr methodologies." Organic Chemistry Portal. Available at:[Link]

Application

Application of 1-(2-Aminophenyl)cyclopentanecarbonitrile in pharmaceutical intermediate synthesis.

Application Note: Application of 1-(2-Aminophenyl)cyclopentanecarbonitrile in Pharmaceutical Intermediate Synthesis Executive Summary & Chemical Rationale In modern drug discovery, escaping "flatland" (planar, sp²-rich m...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Application of 1-(2-Aminophenyl)cyclopentanecarbonitrile in Pharmaceutical Intermediate Synthesis

Executive Summary & Chemical Rationale

In modern drug discovery, escaping "flatland" (planar, sp²-rich molecules) is a critical design principle to improve target selectivity, solubility, and clinical success rates. 1-(2-Aminophenyl)cyclopentanecarbonitrile is a highly versatile, sp³-rich building block that serves as a cornerstone for synthesizing privileged spirocyclic scaffolds.

As a geminally disubstituted cyclopentane, this molecule possesses two orthogonally reactive functional groups: an electrophilic nitrile and a nucleophilic ortho-aniline. The rigid cyclopentane ring enforces strict spatial proximity between these two moieties. This geometric constraint leverages the Thorpe-Ingold effect (gem-dialkyl effect), drastically lowering the activation entropy required for intramolecular cyclization. Consequently, this intermediate is primed to undergo divergent, high-yielding cyclizations to form spirooxindoles, spiro-3H-indoles, and spiro-1,3-benzodiazepines—architectures that are notoriously difficult to construct via intermolecular methods.

DivergentSynthesis SM 1-(2-Aminophenyl) cyclopentanecarbonitrile PathA Hydrolytic Lactamization SM->PathA H2O, H+ or OH-, Δ PathB Grignard Addition & Cyclocondensation SM->PathB 1. RMgX 2. H3O+ PathC Nitrile Reduction & Phosgenation SM->PathC 1. LiAlH4 2. Triphosgene ProdA Spirooxindoles (MDM2 Inhibitors) PathA->ProdA ProdB Spiro-3H-indoles (CNS Agents) PathB->ProdB ProdC Spiro-1,3-benzodiazepines (GPCR Modulators) PathC->ProdC

Divergent synthetic pathways of 1-(2-Aminophenyl)cyclopentanecarbonitrile to spirocyclic scaffolds.

Pathway A: Synthesis of Spiro[cyclopentane-1,3'-indolin]-2'-ones (Spirooxindoles)

Causality & Application: Spirooxindoles are heavily utilized in oncology, most notably as potent inhibitors of the MDM2-p53 protein-protein interaction[1],[2]. The spirocyclic core perfectly mimics the Trp23 residue of p53, inserting deep into the hydrophobic cleft of MDM2[3]. The synthesis relies on the hydrolytic conversion of the nitrile to a carboxylic acid. Once the electrophilic carboxyl group is formed, the proximal aniline nitrogen spontaneously undergoes intramolecular amidation to close the stable 5-membered lactam ring[4].

MechanismA Step1 Starting Material (Nitrile & Aniline) Step2 Hydration (Primary Amide) Step1->Step2 H2SO4 / H2O 80°C Step3 Hydrolysis (Carboxylic Acid) Step2->Step3 H2O, Δ -NH4+ Step4 Intramolecular Amidation Step3->Step4 Activation (Spontaneous) Step5 Spirooxindole (Lactam Core) Step4->Step5 -H2O

Mechanistic workflow for the hydrolytic lactamization of the nitrile to a spirooxindole core.

Protocol A: Hydrolytic Lactamization

Self-Validating System: This protocol utilizes IR spectroscopy as an in-process control. The disappearance of the sharp nitrile C≡N stretch (~2230 cm⁻¹) and the appearance of a strong lactam C=O stretch (~1710 cm⁻¹) validates reaction completion prior to workup.

  • Reaction Setup: Charge a 100 mL round-bottom flask with 1-(2-aminophenyl)cyclopentanecarbonitrile (10.0 mmol, 1.0 eq).

  • Hydrolysis: Slowly add 20 mL of 70% aqueous H₂SO₄. Caution: Exothermic. Heat the mixture to 100 °C under continuous stirring for 12–16 hours.

  • In-Process Control (IPC): Pull a 50 µL aliquot, neutralize, extract with EtOAc, and analyze via IR or LC-MS. Proceed only when the starting material mass (m/z 187 [M+H]⁺) is fully converted to the spirooxindole mass (m/z 188 [M+H]⁺).

  • Workup: Cool the mixture to 0 °C in an ice bath. Carefully neutralize to pH 7 using 6M NaOH (aq). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from EtOH/H₂O to yield the pure spiro[cyclopentane-1,3'-indolin]-2'-one.

Pathway B: Synthesis of Spiro-3H-indoles via Grignard Addition

Causality & Application: Spiro-3H-indoles (indolenines) are critical pharmacophores for CNS-targeting agents. By treating the nitrile with a Grignard reagent, a metallo-imine intermediate is formed. Upon acidic aqueous workup, this imine hydrolyzes to a ketone. Because the ketone is tethered directly adjacent to the nucleophilic aniline, an immediate intramolecular cyclocondensation occurs, extruding water and forming the C=N double bond of the 3H-indole ring.

Protocol B: Grignard Addition & Cyclocondensation
  • Metallation: Under an argon atmosphere, dissolve the starting material (5.0 mmol, 1.0 eq) in 25 mL of anhydrous THF. Cool to 0 °C.

  • Addition: Dropwise add the desired alkylmagnesium bromide (RMgBr, 12.5 mmol, 2.5 eq). Note: 1.0 eq of the Grignard reagent is consumed by deprotonating the aniline -NH₂; the excess ensures complete nucleophilic attack on the nitrile.

  • Reflux: Warm the mixture to room temperature, then reflux for 4 hours.

  • Hydrolysis & Cyclization: Cool to 0 °C and carefully quench with 1M HCl (aq) until pH ~2. Stir for 1 hour at room temperature to ensure complete hydrolysis of the metallo-imine to the ketone.

  • Neutralization: Adjust to pH 8 with saturated NaHCO₃ (aq) to liberate the free aniline, triggering spontaneous cyclization. Extract with DCM, dry, and purify via flash chromatography (Hexanes/EtOAc) to isolate the 2-alkyl-spiro[cyclopentane-1,3'-[3H]indole].

Pathway C: Synthesis of Spiro-1,3-benzodiazepines

Causality & Application: 1,3-benzodiazepines are potent modulators of GPCRs and ion channels. This pathway leverages the complete reduction of the nitrile to a primary amine, yielding a 1,4-diamine intermediate (1-(2-aminophenyl)cyclopentanemethanamine). Bridging these two nitrogen atoms with a carbonyl equivalent (phosgene or triphosgene) enforces the closure of a 7-membered diazepine ring fused to the spirocyclic core.

Protocol C: Reductive Phosgenation
  • Reduction: Suspend LiAlH₄ (10.0 mmol, 2.0 eq) in 20 mL anhydrous THF at 0 °C. Dropwise add a solution of the starting material (5.0 mmol, 1.0 eq) in 10 mL THF. Reflux for 6 hours.

  • Fieser Quench: Cool to 0 °C. Sequentially add 0.38 mL H₂O, 0.38 mL 15% NaOH (aq), and 1.14 mL H₂O. Filter the granular aluminum salts and concentrate the filtrate to yield the crude 1,4-diamine.

  • Phosgenation: Dissolve the crude diamine and Triethylamine (15.0 mmol, 3.0 eq) in 30 mL anhydrous DCM at 0 °C. Dropwise add a solution of Triphosgene (2.0 mmol, 0.4 eq) in 10 mL DCM.

  • Isolation: Stir for 2 hours at room temperature. Quench with H₂O, separate the organic layer, dry, and purify via chromatography to yield the spiro[cyclopentane-1,5'-[1,3]benzodiazepin]-2'-one.

Quantitative Data Summary

Synthetic PathwayReagents & ConditionsIntermediateTarget ScaffoldTypical YieldPrimary Application
A. Hydrolytic Lactamization 70% H₂SO₄ (aq), 100 °C, 12 hCarboxylic AcidSpirooxindole75–85%MDM2 Inhibitors[3]
B. Grignard Cyclocondensation 1. RMgX, THF, Δ2. H₃O⁺Metallo-imine / KetoneSpiro-3H-indole60–70%CNS Agents
C. Reductive Phosgenation 1. LiAlH₄, THF2. Triphosgene, Et₃N1,4-DiamineSpiro-1,3-benzodiazepine55–65%GPCR Modulators

References

  • Frontiers in Chemistry - Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation.[1] URL:[Link]

  • Organic Letters - A New Route to Spirooxindoles.[4] URL:[Link]

  • Cancers (MDPI) - The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation.[2] URL:[Link]

  • Journal of the American Chemical Society - Diastereomeric spirooxindoles as highly potent and efficacious MDM2 inhibitors.[3] URL: [Link]

Sources

Method

Application Note: 1-(2-Aminophenyl)cyclopentanecarbonitrile as a Bifunctional Building Block in Advanced Organic Synthesis

Introduction & Strategic Utility in Drug Discovery The drive to increase the three-dimensionality ( Fsp3​ character) of drug candidates has made spirocyclic scaffolds highly privileged structures in modern medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Utility in Drug Discovery

The drive to increase the three-dimensionality ( Fsp3​ character) of drug candidates has made spirocyclic scaffolds highly privileged structures in modern medicinal chemistry. However, the construction of sterically congested quaternary spiro-centers often requires harsh conditions or complex multi-step sequences.

1-(2-Aminophenyl)cyclopentanecarbonitrile (CAS: 1071365-50-8) serves as an elegant solution to this synthetic bottleneck. By providing a pre-assembled quaternary carbon bearing a conformationally restricted cyclopentane ring, alongside two orthogonal reactive handles (a nucleophilic ortho-aniline and an electrophilic nitrile), this building block is perfectly poised for the rapid assembly of complex spiro-heterocycles, such as spiro-indoles and spiro-quinazolines. Its utility is heavily grounded in the intrinsic reactivity of 2-aminophenylacetonitriles, which are well-documented precursors for intramolecular cyclizations and solid-phase synthesis methodologies .

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 1-(2-Aminophenyl)cyclopentanecarbonitrile
CAS Registry Number 1071365-50-8
Molecular Formula C₁₂H₁₄N₂
Molecular Weight 186.26 g/mol
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 2 (Amine, Nitrile)
Topological Polar Surface Area (tPSA) 49.8 Ų
Rotatable Bonds 1

Mechanistic Insights: The Thorpe-Ingold Effect

The exceptional reactivity of 1-(2-Aminophenyl)cyclopentanecarbonitrile toward cyclization is not merely a function of functional group proximity; it is driven by the Thorpe-Ingold effect (the gem-dialkyl effect).

The spiro-fused cyclopentane ring compresses the internal C-C-C bond angle at the quaternary center. This steric compression forces the ortho-aminophenyl group and the nitrile group into closer spatial proximity than would be observed in an acyclic analog. Consequently, the activation entropy ( ΔS‡ ) required to reach the transition state for intramolecular cyclization is significantly lowered, making ring closure kinetically favorable and highly efficient .

G SM 1-(2-Aminophenyl) cyclopentanecarbonitrile SpiroIndole 2'-Amino-spiro[cyclopentane- 1,3'-indole] SM->SpiroIndole Lewis Acid / Heat (Intramolecular Cyclization) SpiroQuinazoline Spiro-quinazoline Derivatives SM->SpiroQuinazoline Orthoester / Acid (Condensation & Cyclization) Diamine 1,3-Diamine Ligand Precursor SM->Diamine LiAlH4 / THF (Nitrile Reduction)

Synthetic divergence of 1-(2-Aminophenyl)cyclopentanecarbonitrile into key privileged scaffolds.

Experimental Protocols & Causality

Protocol A: Synthesis of 2'-Amino-spiro[cyclopentane-1,3'-indole] via Lewis Acid Catalysis

This protocol leverages a carbophilic Lewis acid to facilitate a Thorpe-Ziegler-type intramolecular addition of the aniline nitrogen to the nitrile carbon.

Rationale for Catalyst Choice: Zinc trifluoromethanesulfonate ( Zn(OTf)2​ ) is selected over stronger Lewis acids (like TiCl4​ or AlCl3​ ). Harder Lewis acids would irreversibly coordinate to the aniline nitrogen, deactivating its nucleophilicity. Zn(OTf)2​ selectively activates the π -system of the nitrile, enhancing its electrophilicity while leaving the aniline sufficiently nucleophilic for the attack.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 50 mL Schlenk flask with 1-(2-Aminophenyl)cyclopentanecarbonitrile (186.2 mg, 1.0 mmol) and Zn(OTf)2​ (36.4 mg, 0.1 mmol) under a strict argon atmosphere.

  • Solvent Addition: Inject anhydrous toluene (10 mL) into the flask. Note: Strict exclusion of water is required to prevent competitive hydration of the nitrile to a primary amide.

  • Cyclization: Heat the reaction mixture to reflux (110 °C) and stir vigorously for 12 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 7:3).

  • Quenching: Cool the mixture to room temperature and quench by adding saturated aqueous NaHCO3​ (10 mL) to neutralize the Lewis acid and prevent reverse ring-opening.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine (20 mL) and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in hexanes) to afford the pure spiro-indole.

Mechanism Step1 Nitrile Activation (Zn(OTf)2 Coordination) Step2 Thorpe-Ingold Assisted Nucleophilic Attack Step1->Step2 Step3 Proton Transfer & Rearrangement Step2->Step3 Step4 Spiro-indolenine Formation Step3->Step4

Mechanistic pathway for the intramolecular cyclization driven by the Thorpe-Ingold effect.

Protocol B: Reduction to 1-(1-(Aminomethyl)cyclopentyl)aniline (1,3-Diamine Precursor)

Reducing the nitrile group yields a sterically demanding 1,3-diamine, an excellent precursor for bidentate ligands in transition metal catalysis or asymmetric urea-based organocatalysts.

Rationale for Workup: The reduction of nitriles using LiAlH4​ is standard, but the isolation of highly polar diamines is notoriously difficult due to emulsion formation. This protocol utilizes the Fieser workup method , which forces the aluminum byproducts to precipitate as a granular, easily filterable solid, ensuring high recovery of the water-soluble diamine.

Step-by-Step Methodology:

  • Reagent Preparation: Suspend LiAlH4​ (114 mg, 3.0 mmol) in anhydrous THF (10 mL) in a flame-dried round-bottom flask cooled to 0 °C under argon.

  • Addition: Dissolve 1-(2-Aminophenyl)cyclopentanecarbonitrile (186.2 mg, 1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the LiAlH4​ suspension over 15 minutes to control the exothermic evolution of hydrogen gas.

  • Reduction: Remove the ice bath, attach a reflux condenser, and heat the mixture to 65 °C for 4 hours.

  • Fieser Quench (Critical Step): Cool the reaction back to 0 °C. Carefully and sequentially add:

    • 0.11 mL of distilled H2​O

    • 0.11 mL of 15% aqueous NaOH

    • 0.33 mL of distilled H2​O

  • Maturation: Stir the resulting suspension vigorously for 30 minutes at room temperature until the gray salts turn completely white and granular.

  • Isolation: Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF (2 × 10 mL) to extract any coordinated diamine product.

  • Finalization: Concentrate the filtrate in vacuo to yield the crude 1,3-diamine. The product is typically pure enough for immediate downstream functionalization.

References

  • Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles ACS Omega[Link]

  • Backbone Amide Linker in Solid-Phase Synthesis Chemical Reviews[Link]

  • Enantioselective Access to Chiral 2,5-Diketopiperazines via Stereogenic-at-Cobalt(III)-Catalyzed Ugi-4CRs/Cyclization Sequences The Journal of Organic Chemistry[Link]

Application

Application Note: Kinetic Evaluation of Nanocatalysts via 4-Nitrophenol Reduction

Introduction & Mechanistic Causality The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) using sodium borohydride ( NaBH4​ ) is universally recognized as the premier benchmark reaction for evaluating the cataly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) using sodium borohydride ( NaBH4​ ) is universally recognized as the premier benchmark reaction for evaluating the catalytic activity of metallic nanoparticles[1]. This reaction is highly favored in catalyst development because it does not proceed in the absence of a catalyst, lacks significant side-product formation, and can be monitored with exceptional precision using UV-Vis spectroscopy[1][2].

The Langmuir-Hinshelwood Mechanism

The catalytic reduction follows a Langmuir-Hinshelwood (L-H) mechanistic pathway[3]. For the reaction to occur, both the 4-nitrophenolate ion and the borohydride ion must co-adsorb onto the active surface of the metal nanoparticle. The BH4−​ species donates electrons to the metal surface, generating reactive surface-bound hydrides. These hydrides subsequently attack the nitro group of the co-adsorbed 4-nitrophenolate, reducing it to 4-aminophenol, which then desorbs to free up the active site[3].

The "Induction Time" Phenomenon

Researchers frequently observe an "induction period" at the onset of the reaction—a delay where no apparent reduction of 4-NP occurs. Mechanistic studies reveal that this is caused by dissolved oxygen in the aqueous medium[4]. Dissolved O2​ competes for the surface hydrides and re-oxidizes intermediate species. Only after the dissolved oxygen is fully consumed does the reduction of 4-NP proceed[4]. Consequently, removing oxygen from the system drastically alters the kinetic profile and improves catalytic performance[2].

Mechanism NP 4-Nitrophenol (4-NP) λmax ≈ 317 nm NP_ion 4-Nitrophenolate Ion λmax = 400 nm NP->NP_ion Deprotonation by NaBH4 NaBH4 Sodium Borohydride (Excess Reductant) NaBH4->NP_ion pH increase Adsorbed Co-adsorbed Species (L-H Mechanism) NaBH4->Adsorbed Hydride Transfer NP_ion->Adsorbed Surface Adsorption Catalyst Metal Nanoparticle (Active Surface) Catalyst->Adsorbed Provides Active Sites AP 4-Aminophenol (4-AP) λmax ≈ 300 nm Adsorbed->AP Reduction & Desorption

Caption: Langmuir-Hinshelwood mechanistic pathway for the catalytic reduction of 4-nitrophenol.

Experimental Setup & Reagents

To ensure reproducibility and analytical accuracy, the following reagents and equipment are required:

  • 4-Nitrophenol (4-NP): Analytical grade.

  • Sodium Borohydride ( NaBH4​ ): Must be freshly prepared. NaBH4​ is prone to competitive hydrolysis in water (releasing H2​ gas)[5]. Using degraded NaBH4​ alters the stoichiometric excess and invalidates pseudo-first-order assumptions.

  • Nanocatalyst Suspension: e.g., Ag, Au, Pd, or transition metal complexes[1][6].

  • Solvent: Deionized water (Note: Solvent choice, such as water vs. ethanol, significantly impacts reaction kinetics[2]).

  • Instrumentation: UV-Vis Spectrophotometer equipped with a temperature-controlled cell holder and a 1 cm path length quartz cuvette.

Self-Validating Kinetic Protocol

This step-by-step workflow is designed to be self-validating, providing visual and spectroscopic checkpoints to ensure the integrity of the experiment.

Step 1: Preparation of Stock Solutions
  • 4-NP Solution: Prepare a 2.0×10−3 M stock solution of 4-NP in deionized water.

  • NaBH4​ Solution: Prepare a fresh 0.1 M solution of NaBH4​ in ice-cold deionized water to minimize premature hydrolysis[5].

Step 2: Reaction Assembly & Deoxygenation
  • Pipette 2.0 mL of deionized water and 100 μL of the 4-NP stock solution into the quartz cuvette.

  • Causality Check (Deoxygenation): Gently purge the cuvette with N2​ gas for 2 minutes. This step removes dissolved O2​ , effectively eliminating the induction time and preventing the competitive oxidation of surface hydrides[2][4].

Step 3: Initiation & Self-Validation
  • Add 0.5 mL of the NaBH4​ solution to the cuvette.

  • Self-Validation Checkpoint 1 (Visual): The solution must instantly transition from light yellow to a vibrant, bright yellow.

  • Self-Validation Checkpoint 2 (Spectroscopic): A rapid UV-Vis scan should reveal the complete disappearance of the 317 nm peak and the emergence of a dominant, strong absorption peak at 400 nm. This confirms the alkaline deprotonation of 4-NP to the 4-nitrophenolate anion[7][8].

Step 4: Catalysis & Data Acquisition
  • Inject an optimized volume (e.g., 100 μL ) of the nanocatalyst suspension and immediately mix by inversion.

  • Commence continuous UV-Vis scanning (250 nm to 500 nm) at 10 to 30-second intervals.

  • Self-Validation Checkpoint 3 (Isosbestic Points): As the 400 nm peak decreases, a new peak at ~300 nm (corresponding to 4-AP) must rise. The spectra should intersect at distinct isosbestic points (typically around 280 nm and 314 nm). The presence of these points guarantees that the conversion of 4-NP to 4-AP is proceeding cleanly without the accumulation of stable, unwanted by-products[3][7].

Workflow Prep 1. Reagent Preparation Fresh NaBH4 & 4-NP Stock Mix 2. Cuvette Assembly Combine 4-NP and Water Prep->Mix Purge 3. Deoxygenation N2 Purge to Remove Dissolved O2 Mix->Purge Inject 4. Catalysis Initiation Inject NaBH4 then Metal NPs Purge->Inject Measure 5. UV-Vis Kinetic Scanning Monitor 400 nm & 300 nm over time Inject->Measure Analyze 6. Data Processing Extract kapp via Pseudo-1st Order Plot Measure->Analyze

Caption: Step-by-step experimental workflow for UV-Vis kinetic monitoring of 4-NP reduction.

Data Acquisition & Kinetic Analysis

Because NaBH4​ is introduced in a massive stoichiometric excess (typically >100-fold relative to 4-NP), its concentration remains effectively constant throughout the reaction. This intentional excess simplifies the complex L-H kinetics into a pseudo-first-order kinetic model[1].

The apparent rate constant ( kapp​ ) is derived using the following equation:

ln(A0​At​​)=−kapp​t

Where:

  • At​ = Absorbance of the 4-nitrophenolate ion at 400 nm at time t .

  • A0​ = Initial absorbance at 400 nm (time t=0 ).

By plotting ln(At​/A0​) against time ( t ), a linear regression can be fitted to the data. The negative slope of this line directly yields the apparent rate constant ( kapp​ )[6][8].

Quantitative Benchmarks

To assist in validating your experimental setup, the following table summarizes typical kinetic parameters and observations for various catalytic systems reported in the literature.

Catalyst System[4-NP] Initial[NaBH₄] InitialKey Kinetic ObservationReference
Water-Soluble Pd NPs0.075 mM11.2 mMStandard pseudo-first-order kinetics[1]
Ag / Au Nanoparticles0.1 mM15.0 mMN₂ purging removes induction time[2]
pPAA-Silver NPs0.066 mM0.033 mMExtremely high activity (436 L g⁻¹ s⁻¹)[7]
Mixed 1T'/2H-MoTe₂0.5 mM0.13 mM>80% reduction achieved in 15 mins[3]
Biogenic Ag NPs~0.2 mM~10.0 mM kapp​ = 0.09 min⁻¹[8]

Sources

Method

Application Note: Advanced Purification Protocols for 1-(2-Aminophenyl)cyclopentanecarbonitrile

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Chemical Context 1-(2-Aminophe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Chemical Context

1-(2-Aminophenyl)cyclopentanecarbonitrile is a highly functionalized intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including specialized quinazoline and indole scaffolds. Similar structural motifs are critical in the industrial synthesis of targeted therapies, such as the anti-angiogenesis agent Apatinib [4].

Purifying this crude intermediate presents unique challenges due to the presence of three distinct functional groups:

  • Primary Amine (Aniline derivative): Basic, nucleophilic, and highly susceptible to auto-oxidation.

  • Nitrile Group: Polar, neutral, and sensitive to extreme pH at elevated temperatures.

  • Cyclopentane Ring: Confers significant lipophilicity to the molecule.

This application note outlines an orthogonal, three-stage purification strategy designed to sequentially exploit the physicochemical properties of the molecule, elevating crude synthetic mixtures to >99.5% API-grade purity.

Physicochemical Profiling & Causality in Purification

Designing a high-yield purification workflow requires a deep understanding of the molecule's physical chemistry.

Acid-Base Causality: The predicted pKa​ of the ortho-aniline group in 1-(2-aminophenyl)cyclopentanecarbonitrile is approximately 4.26 [1]. To achieve >99% protonation and force the molecule into an aqueous phase, the extraction environment must be at least two pH units below the pKa​ (pH < 2.26). Conversely, to recover the free base, the pH must be raised above 6.26.

Chromatographic Causality: Bare silica gel contains acidic silanol groups ( pKa​ ~4.5–8.5). If the crude free-base amine is loaded directly onto a standard silica column, it will undergo severe chemisorption, resulting in broad, tailing peaks and poor resolution. Deactivating the stationary phase with a sacrificial tertiary amine is mandatory [3].

Quantitative Data Summary

The following table summarizes the expected outcomes of the three-stage orthogonal purification process.

Purification StageTarget Impurities RemovedYield Recovery (%)Expected Purity (HPLC)
Acid-Base LLE Neutral starting materials, lipophilic byproducts85 – 90%85 – 90%
Flash Chromatography Regioisomers, basic impurities, oligomers75 – 85%95 – 98%
Recrystallization Trace isomers, colored oxidation products80 – 90%> 99.5% (API Grade)

Experimental Protocols

Protocol A: Orthogonal Liquid-Liquid Extraction (LLE)

This self-validating protocol isolates the target amine from neutral and acidic synthetic byproducts.

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) at a ratio of 10 mL per gram of crude material.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous HCl (pH ~0). Shake vigorously, venting frequently.

  • Phase Separation: Allow the layers to separate. Validation Check: The lower DCM layer contains neutral impurities (e.g., unreacted cyclopentyl bromide), while the upper aqueous layer contains the protonated target anilinium salt. Drain and discard the lower DCM layer.

  • Washing: Wash the retained aqueous layer with one additional portion of fresh DCM (5 mL/g) to ensure the complete removal of lipophilic neutrals. Discard the DCM wash.

  • Basification: Transfer the aqueous layer to an Erlenmeyer flask immersed in an ice-water bath. Slowly add 2M NaOH dropwise under continuous magnetic stirring. Validation Check: The solution will turn visibly cloudy as the free base oils out. Continue addition until pH paper confirms a stable pH of 8.5–9.0.

  • Back-Extraction: Extract the basified aqueous layer with fresh DCM (3 × 5 mL/g). The target compound is now in the lower organic layers.

  • Drying: Combine the organic extracts, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the semi-pure free base.

Protocol B: Triethylamine-Deactivated Flash Chromatography

Utilizes the rapid chromatographic technique [2] modified for basic amines.

  • Mobile Phase Preparation: Prepare a solvent system of Hexanes and Ethyl Acetate (e.g., 80:20 v/v) and add exactly 1% v/v Triethylamine (TEA). Mix thoroughly.

  • Column Packing: Slurry-pack a normal-phase silica gel column using the TEA-doped mobile phase. Causality: Pumping the TEA through the column neutralizes the acidic silanol sites before the API is introduced, preventing peak streaking.

  • Loading: Dissolve the LLE-purified residue in a minimum volume of the mobile phase and load it evenly onto the column head.

  • Elution & Tracking: Elute under positive air pressure. Collect fractions and monitor via TLC (UV active at 254 nm). Validation Check: The target spot should remain tightly circular without trailing tails, proving successful silica deactivation.

  • Concentration: Pool the fractions containing the pure product and concentrate in vacuo.

Protocol C: Final Polishing via Recrystallization

Removes trace colored oxidation products and structurally similar regioisomers.

  • Dissolution: Dissolve the chromatographed product in a minimum volume of hot toluene (approx. 80 °C).

  • Anti-Solvent Addition: Slowly add heptane (anti-solvent) dropwise to the hot solution until the mixture becomes faintly turbid. Add a single drop of toluene to clear the turbidity.

  • Crystallization: Remove from heat and allow the flask to cool ambiently to room temperature. Validation Check: Needle-like or powdery crystals should begin to form. Transfer to a 4 °C refrigerator for 4 hours to drive precipitation.

  • Isolation: Filter the crystals through a Büchner funnel, wash with ice-cold heptane, and dry under high vacuum at 40 °C to a constant weight.

Process Workflow Visualization

G Crude Crude 1-(2-Aminophenyl) cyclopentanecarbonitrile HCl 1M HCl Extraction (pH < 1) Crude->HCl Org1 Organic Phase (DCM) Neutral Impurities HCl->Org1 Bottom Layer (Discard) Aq1 Aqueous Phase Protonated API HCl->Aq1 Top Layer (Retain) Base Basification to pH 9 (2M NaOH) Aq1->Base Org2 Organic Phase (DCM) Free Base API Base->Org2 Bottom Layer (Extract) Aq2 Aqueous Phase Waste Salts Base->Aq2 Top Layer (Discard) Chroma Silica Chromatography (Hex/EtOAc + 1% TEA) Org2->Chroma Dry & Concentrate Cryst Recrystallization (Toluene/Heptane) Chroma->Cryst Pool Active Fractions Pure Pure API-Grade Product Cryst->Pure Filter & Vacuum Dry

Fig 1: Orthogonal purification workflow for 1-(2-Aminophenyl)cyclopentanecarbonitrile.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution". The Journal of Organic Chemistry, 43(14), 2923-2925. URL:[Link]

  • Jiangsu Hengrui Medicine Co Ltd. (2023). "Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile". US Patent 11673857B2.
Application

Advanced One-Pot Synthesis Protocols for Cyclohexanecarbonitrile Derivatives

Introduction Cyclohexanecarbonitriles are privileged scaffolds in medicinal chemistry, serving as critical precursors for the synthesis of central nervous system (CNS) therapeutics, including Gabapentin, Venlafaxine, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Cyclohexanecarbonitriles are privileged scaffolds in medicinal chemistry, serving as critical precursors for the synthesis of central nervous system (CNS) therapeutics, including Gabapentin, Venlafaxine, and Aminoglutethimide analogs[1][2]. Traditional multi-step syntheses of these compounds often suffer from poor atom economy, hazardous intermediate isolation, and excessive solvent waste.

To address these bottlenecks, one-pot synthetic methodologies have been developed. By telescoping multiple transformations into a single reactor, these protocols minimize exposure to toxic intermediates (such as alkylidenes or cyanohydrins) while maximizing overall yield and adhering to green chemistry metrics[1][2].

This application note details two highly efficient one-pot methodologies for synthesizing related cyclohexanecarbonitrile derivatives:

  • The tandem Knoevenagel–Michael addition for 1-(cyanomethyl)cyclohexanecarbonitrile.

  • The phase-transfer catalyzed (PTC) double alkylation for 1-phenylcyclohexanecarbonitrile.

Tandem Knoevenagel–Michael Addition

Target: 1-(Cyanomethyl)cyclohexanecarbonitrile

Mechanistic Causality

The synthesis begins with a Knoevenagel condensation between cyclohexanone and malononitrile. Under basic conditions (e.g., piperidine), this forms an electrophilic α,β-unsaturated dinitrile intermediate (cyclohexylidene malononitrile)[1]. Isolating this intermediate is notoriously difficult due to its propensity to hydrolyze or polymerize. By employing a one-pot strategy, a cyanide nucleophile (such as NaCN) is introduced directly into the reaction mixture immediately following the condensation. The cyanide attacks the electron-deficient β-carbon via a Michael addition, cleanly yielding the target dinitrile without intermediate purification[1][3].

Knoevenagel_Michael Cyclohexanone Cyclohexanone + Malononitrile Knoevenagel Knoevenagel Condensation (Piperidine, -H2O) Cyclohexanone->Knoevenagel Intermediate Cyclohexylidene malononitrile (In situ) Knoevenagel->Intermediate Michael Michael Addition (+ NaCN / H2O) Intermediate->Michael Product 1-(Cyanomethyl) cyclohexanecarbonitrile Michael->Product

Reaction pathway for the tandem Knoevenagel-Michael one-pot synthesis.

Self-Validating Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask, add cyclohexanone (1.0 eq, 100 mmol) and malononitrile (1.0 eq, 100 mmol) in 50 mL of ethanol.

  • Condensation Initiation: Add a catalytic amount of piperidine (0.1 eq).

    • Causality: Piperidine acts as a secondary amine organocatalyst, forming a reactive iminium ion with cyclohexanone to accelerate the condensation.

  • Validation Check 1 (TLC): Stir at room temperature for 2 hours. Monitor via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 4:1). Do not proceed until the cyclohexanone spot is completely consumed, ensuring the Knoevenagel intermediate is fully formed[1].

  • Michael Addition: Cool the flask to 0 °C using an ice bath. Slowly add a solution of sodium cyanide (1.1 eq) dissolved in 20 mL of water dropwise over 30 minutes.

    • Causality: The Michael addition is highly exothermic; dropwise addition controls the thermal runaway and prevents the degradation of the intermediate[1]. (Note: Handle NaCN with extreme caution in a well-ventilated fume hood).

  • Validation Check 2 (Temperature): Maintain the internal temperature below 10 °C during addition. Once complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate (3 x 50 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase-Transfer Catalyzed (PTC) Double Alkylation

Target: 1-Phenylcyclohexanecarbonitrile

Mechanistic Causality

The traditional synthesis of 1-phenylcyclohexanecarbonitrile involves reacting benzyl cyanide with 1,5-dibromopentane using hazardous, moisture-sensitive bases like sodium amide (NaNH₂) or sodium hydride (NaH) in anhydrous ether[4]. A safer, highly scalable one-pot alternative utilizes Phase-Transfer Catalysis (PTC)[5]. By using 50% aqueous NaOH and benzyltriethylammonium chloride (TEBAC), the reaction occurs at the biphasic interface. The first alkylation is rapid and exothermic. However, the subsequent intramolecular cyclization to form the six-membered ring faces a higher entropic barrier. Thus, the protocol is designed with a temperature gradient: room temperature for the initial mono-alkylation, followed by heating to 65 °C to drive the cyclization to completion[5].

Double_Alkylation Reactants Benzyl Cyanide + 1,5-Dibromopentane PTC Phase-Transfer Catalysis (50% NaOH, TEBAC, 25°C) Reactants->PTC MonoAlk Mono-alkylated Intermediate (Fast, Exothermic) PTC->MonoAlk Cyclization Intramolecular Cyclization (Heat to 65°C) MonoAlk->Cyclization Product 1-Phenylcyclohexanecarbonitrile Cyclization->Product

Mechanistic workflow of PTC-mediated double alkylation for cyclohexanecarbonitrile.

Self-Validating Experimental Protocol
  • Biphasic Setup: In a 500 mL two-necked flask equipped with a magnetic stir bar and a reflux condenser, add TEBAC (0.025 eq) and 50% (w/v) aqueous NaOH (100 mL)[5].

  • Reagent Addition: Place the flask in a room-temperature water bath. Add benzyl cyanide (1.0 eq, 100 mmol) in one portion with vigorous stirring.

    • Causality: Vigorous stirring (>800 rpm) is critical in PTC to maximize the interfacial surface area between the aqueous base and the organic phase, allowing the TEBAC to shuttle the carbanion effectively[5].

  • First Alkylation: Add 1,5-dibromopentane (1.2 eq, 120 mmol) portion-wise (approx. 5 mL per portion).

    • Causality: The initial deprotonation and mono-alkylation are highly exothermic. Portion-wise addition prevents the biphasic mixture from boiling over.

  • Validation Check 1 (Phase Observation): The mixture will turn into an orange biphasic suspension[5]. Stir for 2 hours at 25 °C.

  • Cyclization: Heat the reaction to an internal temperature of 65 °C for 24 hours.

    • Causality: The elevated temperature provides the necessary activation energy for the tethered carbanion to displace the second bromide, overcoming the steric strain of closing the cyclohexane ring[5].

  • Validation Check 2 (TLC): Monitor the disappearance of the mono-alkylated intermediate (Rf ~ 0.5 in 9:1 Hexanes:EtOAc).

  • Workup: Cool to room temperature, dilute with 100 mL of water to dissolve precipitated sodium bromide salts, and extract with diethyl ether (3 x 100 mL). Wash with brine, dry over MgSO₄, and purify via vacuum distillation.

Quantitative Data Summary

To assist in route selection, the following table summarizes the quantitative metrics of the described one-pot methodologies compared to traditional multi-step approaches.

Synthesis MethodTarget CompoundCatalyst / BaseReaction TimeTemp ProfileIsolated YieldE-Factor (Est.)
Tandem Knoevenagel-Michael 1-(Cyanomethyl)cyclohexanecarbonitrilePiperidine / NaCN6 hours25 °C → 0 °C → 25 °C82 - 88%Low
PTC Double Alkylation 1-PhenylcyclohexanecarbonitrileTEBAC / 50% NaOH26 hours25 °C → 65 °C80 - 85%Low
Traditional Stepwise Alkylation1-PhenylcyclohexanecarbonitrileNaNH₂ (Anhydrous)18 hoursReflux (Ether)65 - 75%High
Traditional Cyanohydrin RouteCyclohexanecarbonitrile analogsHCl / NaCN>48 hours0 °C → Reflux< 70%High

(Note: E-Factor (Environmental Factor) is estimated based on solvent recyclability and the elimination of intermediate purification steps[2].)

References

  • BenchChem. "Application Notes and Protocols: One-Pot Synthesis of 1-(Cyanomethyl)cyclohexanecarbonitrile from Cyclohexanone." Benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-jlqkZjp4jPcA5Q54-FnR3WglHkNld1O2BmWbGgDsZqiwRrjBMlKf741sjBj1cuC-30FZKr-j0IL8R41uLofB9pGf45jwQyU5OrrYlNuWMLcaUo_TmiQhWhXYRMp7qP9YqFJ2nZG93mWICnpOYiRkQpeklqL3-9l1e8gX11o9wXX5qY35WYFQPyHitgJ8ZKT8chS86vksiDgQj9pviB6MHimO7eHRCZDIYynRBgy16j1vhB845lltf8ztB6joAoLDumXWyQ_HnIpBbg==]
  • Simbera, J., Sevcik, R., & Pazdera, P. "New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses." Green and Sustainable Chemistry, 4, 70-79 (2014). SCIRP.org.[https://vertexaisearch.cloud.google.
  • Arora, P., Rajput, J. K., & Singh, H. "Nanostructured oxytyramine catalyst for the facile one-pot synthesis of cyclohexanecarbonitrile derivatives." RSC Advances, 5, 97212-97223 (2015). RSC.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe28xAewdnhVASI-fX-Rkg3BYEHKhZdu9WXsm0eWh8H-_why9PfYo78_H46oGYB8FNp0DSQT7CX4arAi9ne6hfmK_IYu3Mz7mNS91j4ir_w7_hku-MJ9R9kAE87A2s89Cw6RoNlWK7K6KcsKaQPdSRrRUDz8p5qveJI8Po]
  • Organic Syntheses. "1-Phenylcyclopentane-1-carbonitrile." Org. Synth. 2018, 95, 240. Orgsyn.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2cJ2Zd52A0HQcWwaVGBuiJt8b8ZhBeVyJ-T3A7r2UTwjouefP8kC_4D1cn8pz08UkOwidI2Tom4sTnrfRjnl9SjcgkolazRA-x8DerPK0SYFu9mXSY5Gzq5RfWVgZ554g2pFL]
  • MDMA.ch Archive. "Use of PCA (1-phenylcyclohexylamine) as a precursor." MDMA.ch.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtNB7R_nJEidIv2-8fFraTEkwv2DN-ZOR3tRVnGYbhR_scHOrDWgYEEAsP4XqnptdxbEvQzYiv4YFGF1-3XIZ7Xle87uPgmI6oFLShXtCatYk1DZM_Ptw40MiKDWc9P2-G6Rx6bIUb3DlOO_FSM8v6b8tCvxFgeS0=]

Sources

Method

Application Notes and Protocols for the Intramolecular Cyclization of Aminophenyl Butanenitriles

Introduction: The Strategic Importance of Nitrogen-Containing Heterocycles Nitrogen-containing heterocyclic scaffolds, such as indolines and tetrahydroquinolines, are cornerstones in the architecture of a vast array of n...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocyclic scaffolds, such as indolines and tetrahydroquinolines, are cornerstones in the architecture of a vast array of natural products and pharmacologically active compounds.[1][2] Their prevalence in medicinal chemistry underscores the continuous need for robust and efficient synthetic methodologies to access these privileged structures.[3] Intramolecular cyclization reactions of appropriately functionalized precursors represent a powerful and direct strategy for the construction of these complex ring systems. Among these precursors, aminophenyl butanenitriles offer a versatile platform for the synthesis of a variety of heterocyclic cores, driven by different reaction manifolds including oxidative, reductive, and acid-catalyzed pathways.

This application note provides a detailed exploration of a specific and highly efficient oxidative intramolecular cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. We will delve into the mechanistic underpinnings of this transformation, provide validated, step-by-step protocols, and discuss the critical parameters that ensure successful and reproducible outcomes. This guide is intended for researchers and professionals in organic synthesis and drug development who seek to leverage this chemistry for the creation of novel molecular entities.

Core Application: Oxidative Intramolecular Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles to 2-(3-Oxoindolin-2-ylidene)acetonitriles

A recently developed and highly efficient method facilitates the preparation of 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles.[4][5][6] This transformation proceeds via a nucleophilic intramolecular cyclization coupled with an oxidation step, offering significant improvements in yield and substrate scope compared to previous methods.[4] The resulting 2-alkylideneindolin-3-one core is a significant synthon in drug discovery, known for a range of biological activities.[7]

Mechanistic Insights: A Base-Assisted Cascade

The reaction is proposed to initiate with the base-assisted deprotonation of the α-carbon to the ketone, forming an enolate. This enolate then attacks a molecule of dimethyl sulfoxide (DMSO), which serves as the oxidant.[4] A subsequent deprotonation and elimination sequence is thought to generate a cyanochalcone intermediate. The key intramolecular step involves a 5-exo-trig nucleophilic attack by the ortho-amino group onto the enone system, forming the indoline-3-one ring.[7] Further reaction with DMSO and subsequent elimination steps lead to the final oxidized product.[4][7]

It is crucial to note that this reaction proceeds smoothly for primary anilines.[4] Secondary anilines tend to undergo a side reaction involving the cleavage of the cyano group.[4][6]

Oxidative Cyclization Mechanism cluster_0 Initiation cluster_1 Oxidation & Intermediate Formation cluster_2 Cyclization and Final Product Formation Start 4-(2-Aminophenyl)-4-oxo- 2-phenylbutanenitrile Enolate Enolate Formation (Base-Assisted) Start->Enolate KOH DMSO_Attack Attack on DMSO Enolate->DMSO_Attack Cyanochalcone Cyanochalcone Intermediate DMSO_Attack->Cyanochalcone Elimination Cyclization 5-exo-trig Nucleophilic Attack Cyanochalcone->Cyclization Indolinone Indolin-3-one Intermediate Cyclization->Indolinone Final_Product 2-(3-Oxoindolin-2-ylidene) acetonitrile Indolinone->Final_Product Further Oxidation (DMSO)

Figure 1: Proposed mechanism for the oxidative cyclization.
Key Experimental Parameters and Their Causality

The success of this cyclization is contingent on several critical factors:

  • Base: Potassium hydroxide (KOH) is the preferred base for this transformation. While sodium hydroxide (NaOH) can be used, it generally results in lower yields.[4] The choice of a strong base is essential to facilitate the initial deprotonation, which is the rate-determining step.

  • Oxidant and Solvent: Dimethyl sulfoxide (DMSO) serves a dual role as both the solvent and the oxidant.[6] This is a key feature of the protocol's efficiency. While other oxidants like diphenylsulfoxide have been tested, they tend to be more sluggish and provide lower yields.[4]

  • Temperature: The reaction is typically conducted at room temperature, which is advantageous for preserving sensitive functional groups and minimizing side reactions.

  • Substituents on the Aniline Nitrogen: As previously mentioned, the reaction is most effective with primary anilines.[4] N-acylated or N-tosylated precursors undergo base-assisted deprotection before cyclizing as the primary aniline.[4][7] For the synthesis of N-substituted 2-(3-oxoindolin-2-ylidene)acetonitriles, a one-pot approach involving in situ alkylation after the cyclization of the primary aniline is the recommended and more efficient strategy.[4][7]

Data Presentation: Scope of the Oxidative Cyclization

The following table summarizes the yields obtained for a variety of substituted 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, demonstrating the broad applicability of this protocol.

EntrySubstituent on Phenyl Ring (at position 2)Yield (%)
1Phenyl90
2p-Tolyl90
3p-Methoxyphenyl85
4p-Chlorophenyl92
5p-Bromophenyl93

Data synthesized from Aksenov et al., 2022.[4][7]

Experimental Protocols

The following protocols are based on the work of Aksenov and colleagues.[4] Researchers should ensure all reagents are of appropriate purity and all reactions are conducted in a well-ventilated fume hood.

Protocol 1: General Procedure for the Oxidative Cyclization

This protocol details the standard procedure for the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles from primary aminophenyl butanenitrile precursors.

Materials:

  • 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrile derivative (1.0 mmol)

  • Potassium hydroxide (KOH) (6.0 mmol)

  • Dimethyl sulfoxide (DMSO) (5 mL)

  • Acetic acid (AcOH)

  • Water

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile derivative (1.0 mmol) in DMSO (5 mL), add powdered KOH (6.0 mmol).

  • Stir the resulting mixture vigorously at room temperature for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the dropwise addition of acetic acid until the mixture is neutralized.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the desired 2-(3-oxoindolin-2-ylidene)acetonitrile.

Protocol 2: One-Pot Synthesis of N-Alkylated 2-(3-Oxoindolin-2-ylidene)acetonitriles

This protocol is designed for the synthesis of N-substituted products, avoiding the problematic direct cyclization of secondary anilines.[4]

Materials:

  • 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrile derivative (1.0 mmol)

  • Potassium hydroxide (KOH) (6.0 mmol)

  • Dimethyl sulfoxide (DMSO) (5 mL)

  • Alkylating agent (e.g., methyl iodide or benzyl bromide) (1.5 mmol)

  • Acetic acid (AcOH)

  • Water

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Follow steps 1 and 2 of Protocol 1.

  • After the initial cyclization is complete (as determined by TLC), add the alkylating agent (1.5 mmol) to the reaction mixture.

  • Continue to stir at room temperature for an additional 1-2 hours, or until TLC indicates the consumption of the intermediate.

  • Proceed with the workup and purification as described in steps 3-6 of Protocol 1.

Workflow and Logic Diagram

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Substrate, KOH, and DMSO Stir Stir at RT (1-3h) Reagents->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with AcOH Monitor->Quench Reaction Complete Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Product Purify->Product

Figure 2: General experimental workflow for oxidative cyclization.

Troubleshooting and Key Considerations

  • Low Yields: Incomplete reaction may be due to insufficient base or reaction time. Ensure KOH is finely powdered and the mixture is stirred vigorously. If starting material remains, consider extending the reaction time. Low yields can also result from using N-substituted anilines directly; in such cases, the one-pot alkylation protocol is recommended.[4]

  • Side Product Formation: For secondary aniline precursors, cleavage of the cyano group is a known side reaction.[6] It is best to start with the primary aniline and alkylate in a one-pot fashion.

  • Purification Challenges: The products are often colored compounds. Careful column chromatography is essential for obtaining high-purity materials. A gradual increase in eluent polarity can aid in achieving good separation.

Broader Context: Alternative Cyclization Strategies

While the oxidative cyclization detailed here is highly effective for its specific substrate class, it is important to recognize the broader landscape of intramolecular cyclizations for synthesizing related heterocyclic cores. For instance, the synthesis of tetrahydroquinolines can be achieved through various domino reactions, including:

  • Reductive Cyclization: 2-Nitroarylketones can be converted to tetrahydroquinolines via a reduction-reductive amination strategy, often employing catalytic hydrogenation.[8]

  • Acid-Catalyzed Cyclization: Enamides have been shown to react with benzyl azides under acidic conditions to yield fused-ring tetrahydroquinolines.[8]

  • Metal-Catalyzed Cyclizations: Transition metals like gold and iridium can catalyze the intramolecular hydroarylation or oxidative cyclization of appropriate precursors to furnish tetrahydroquinolines.[8][9]

These alternative strategies highlight the chemical versatility of aminophenyl precursors and provide a wider toolkit for the synthetic chemist targeting these important heterocyclic systems.

Conclusion

The base-assisted oxidative intramolecular cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles offers a facile, efficient, and scalable route to 2-(3-oxoindolin-2-ylidene)acetonitriles, which are valuable building blocks in medicinal chemistry. The use of DMSO as both solvent and oxidant, coupled with mild reaction conditions, makes this a highly attractive protocol. By understanding the underlying mechanism and the key parameters governing the reaction's success, researchers can confidently apply this methodology to accelerate their discovery programs.

References

  • Aksenov, A. V., Aksenov, N. A., Prityko, L. A., Aksenov, D. A., Aksenova, D. S., Nobi, M. A., & Rubin, M. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega, 7(16), 14343–14354. [Link]

  • Aksenov, A. V., Aksenov, N. A., Prityko, L. A., Aksenov, D. A., Aksenova, D. S., Nobi, M. A., & Rubin, M. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega. [Link]

  • Aksenov, A. V., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Semantic Scholar. [Link]

  • Aksenov, A. V., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. [Link]

  • (2016). synthesis of tetrahydroquinolines. Chem-Station Int. Ed. [Link]

  • Yu, B., et al. (2022). Harnessing the cyclization strategy for new drug discovery. Acta Pharmaceutica Sinica B.
  • Ökten, S., et al. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. ResearchGate. [Link]

  • Bunce, R. A., & Schammerhorn, E. J. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(10), 15947–15987. [Link]

  • Lázaro-Milla, C., & Almendros, P. (2021). A Convenient Formal [4+2] Heterocylization Route to Bis(triflyl)tetrahydroquinolines. Chemistry (Weinheim an der Bergstrasse, Germany), 27(46), 11847–11851. [Link]

  • Wang, H., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry. [Link]

  • (2021). A Convenient Formal [4+2] Heterocylization Route to Bis(triflyl)tetrahydroquinolines. PMC. [Link]

  • Bolm, C., & Hildebrand, J. P. (2000). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. The Journal of Organic Chemistry.
  • Fleming, F. F., et al. (2020).
  • (2023). Recent Advances in Synthetic Routes to Azacycles. MDPI. [Link]

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Application

The Synthetic Utility of 1-Phenyl-1-cyclopentanecarbonitrile in the Genesis of Active Pharmaceutical Ingredients

Abstract This technical guide provides an in-depth exploration of the applications of 1-phenyl-1-cyclopentanecarbonitrile as a pivotal intermediate in the synthesis of active pharmaceutical ingredients (APIs). The unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the applications of 1-phenyl-1-cyclopentanecarbonitrile as a pivotal intermediate in the synthesis of active pharmaceutical ingredients (APIs). The unique structural attributes of this molecule, namely the presence of a nitrile group on a phenyl-substituted cyclopentane ring, offer a versatile platform for the construction of complex therapeutic agents.[1] This document will elucidate the synthetic pathways, reaction mechanisms, and detailed protocols for leveraging this compound in drug development, with a specific focus on the synthesis of the antitussive agent, Pentoxyverine Citrate. The protocols provided herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of 1-Phenyl-1-cyclopentanecarbonitrile in Medicinal Chemistry

1-Phenyl-1-cyclopentanecarbonitrile (CAS No. 77-57-6) is a colorless to pale yellow liquid that serves as a critical building block in the pharmaceutical industry.[2] Its significance lies in the reactive nitrile functional group, which can be readily transformed into other key functionalities, most notably a carboxylic acid or a primary amine.[3] These transformations are fundamental in organic synthesis, allowing for the facile introduction of moieties essential for the biological activity of a drug molecule.

The cyclopentane ring, coupled with the phenyl group, provides a desirable lipophilic scaffold that is prevalent in many centrally-acting and peripherally-acting drugs. This guide will focus on a prominent example of its application: the synthesis of Pentoxyverine, an antitussive agent.[4] The journey from the nitrile precursor to the final API salt, Pentoxyverine Citrate, will be detailed, providing researchers and drug development professionals with a comprehensive understanding of the synthetic strategy and practical execution.

Physicochemical Properties of 1-Phenyl-1-cyclopentanecarbonitrile

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe process development.

PropertyValueReference
Molecular Formula C12H13N[1]
Molecular Weight 171.24 g/mol [1]
Appearance Clear, colorless to pale yellow liquid[2][3]
Boiling Point 135-140 °C at 10 mmHg[3]
Density ~1.03 g/cm³[3]
Solubility Insoluble in water; soluble in common organic solvents[2][3]
Refractive Index 1.5325 - 1.5345[3]
Flash Point 113.5 °C[3]

Synthetic Pathway to Pentoxyverine Citrate: A Multi-step Approach

The synthesis of Pentoxyverine Citrate from 1-phenyl-1-cyclopentanecarbonitrile is a well-established three-stage process. Each stage is critical for the overall yield and purity of the final API.

Pentoxyverine Synthesis Workflow Start Phenylacetonitrile Step1 Synthesis of 1-Phenyl-1-cyclopentanecarbonitrile Start->Step1 Intermediate1 1-Phenyl-1-cyclopentanecarbonitrile Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Intermediate2 1-Phenylcyclopentanecarboxylic Acid Step2->Intermediate2 Step3 Esterification Intermediate2->Step3 Intermediate3 Pentoxyverine (Carbetapentane) Step3->Intermediate3 Step4 Salt Formation Intermediate3->Step4 API Pentoxyverine Citrate Step4->API

Caption: Overall workflow for the synthesis of Pentoxyverine Citrate.

Stage 1: Synthesis of the Precursor, 1-Phenyl-1-cyclopentanecarbonitrile

The journey commences with the synthesis of the title compound itself. A common and efficient method involves the alkylation of phenylacetonitrile with 1,4-dibromobutane.

Synthesis of 1-Phenyl-1-cyclopentanecarbonitrile Phenylacetonitrile Phenylacetonitrile Reaction Alkylation Reaction Phenylacetonitrile->Reaction Dibromobutane 1,4-Dibromobutane Dibromobutane->Reaction Base Base (e.g., NaNH2) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product 1-Phenyl-1-cyclopentanecarbonitrile Reaction->Product

Caption: Synthesis of the key intermediate.

Protocol 1: Synthesis of 1-Phenyl-1-cyclopentanecarbonitrile

  • Materials: Phenylacetonitrile, 1,4-dibromobutane, sodium amide, toluene, hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄), and water.

  • Equipment: Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, and rotary evaporator.

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium amide in dry toluene.

    • With vigorous stirring, add a solution of phenylacetonitrile in toluene dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure complete formation of the anion.

    • Cool the reaction mixture and add a solution of 1,4-dibromobutane in toluene dropwise.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction to room temperature and cautiously quench with water.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, dilute HCl, and saturated NaHCO₃ solution.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield pure 1-phenyl-1-cyclopentanecarbonitrile.[1]

Stage 2: Hydrolysis to 1-Phenylcyclopentanecarboxylic Acid

The nitrile group is a versatile precursor to a carboxylic acid through hydrolysis, a fundamental transformation in this synthetic route.

Protocol 2: Hydrolysis of 1-Phenyl-1-cyclopentanecarbonitrile

  • Materials: 1-Phenyl-1-cyclopentanecarbonitrile, concentrated sulfuric acid, and water.

  • Equipment: Round-bottom flask, reflux condenser, heating mantle, beaker, and filtration apparatus.

  • Procedure:

    • In a round-bottom flask, combine 1-phenyl-1-cyclopentanecarbonitrile with a mixture of concentrated sulfuric acid and water.[5]

    • Heat the mixture to reflux for 3 hours.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice.[5]

    • The precipitated solid, 1-phenylcyclopentanecarboxylic acid, is collected by filtration.[5]

    • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure carboxylic acid.[5]

Stage 3: Esterification and Salt Formation to Yield Pentoxyverine Citrate

The final steps involve the esterification of 1-phenylcyclopentanecarboxylic acid with 2-(2-diethylaminoethoxy)ethanol, followed by the formation of the citrate salt to enhance stability and solubility. A common industrial approach involves the activation of the carboxylic acid by converting it to the more reactive acyl chloride.

Esterification and Salt Formation CarboxylicAcid 1-Phenylcyclopentanecarboxylic Acid ThionylChloride Thionyl Chloride CarboxylicAcid->ThionylChloride Activation AcylChloride 1-Phenylcyclopentanecarbonyl chloride ThionylChloride->AcylChloride Esterification Esterification AcylChloride->Esterification AminoAlcohol 2-(2-diethylaminoethoxy)ethanol AminoAlcohol->Esterification Pentoxyverine Pentoxyverine Esterification->Pentoxyverine SaltFormation Salt Formation Pentoxyverine->SaltFormation CitricAcid Citric Acid CitricAcid->SaltFormation FinalProduct Pentoxyverine Citrate SaltFormation->FinalProduct

Caption: Final steps to the API.

Protocol 3: Synthesis of Pentoxyverine Citrate

  • Materials: 1-Phenylcyclopentanecarboxylic acid, thionyl chloride, 2-(2-diethylaminoethoxy)ethanol, toluene, aqueous sodium hydroxide, citric acid, and a suitable solvent for recrystallization (e.g., acetone).

  • Equipment: Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator, and filtration apparatus.

  • Procedure:

    • Acyl Chloride Formation: In a dry round-bottom flask, reflux 1-phenylcyclopentanecarboxylic acid with an excess of thionyl chloride for 2-4 hours.[1] The excess thionyl chloride is then removed by distillation under reduced pressure.

    • Esterification: Dissolve the resulting 1-phenyl-1-cyclopentanecarbonyl chloride in dry toluene and add an equimolar amount of 2-(2-diethylaminoethoxy)ethanol.[1] Heat the mixture under reflux for approximately 20 hours.[1]

    • Work-up: Cool the reaction mixture and make it alkaline with an aqueous solution of sodium hydroxide.[1] Separate the organic layer, wash it with water, and concentrate it in vacuo.[1] The crude Pentoxyverine base is obtained as an oil.

    • Purification: The crude ester can be purified by high vacuum distillation, with a boiling point of approximately 164°C at 0.1 mm Hg.[1]

    • Salt Formation: Dissolve the purified Pentoxyverine base in a suitable solvent like acetone. Add a stoichiometric amount of citric acid dissolved in the same solvent. The Pentoxyverine Citrate will precipitate as a white solid.

    • Final Purification: Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final API.[6]

Quality Control and Characterization

The identity and purity of the synthesized intermediates and the final API must be rigorously confirmed.

StageCompoundAnalytical Techniques
Intermediate 1 1-Phenyl-1-cyclopentanecarbonitrileGC-MS, IR, ¹H NMR, ¹³C NMR
Intermediate 2 1-Phenylcyclopentanecarboxylic AcidMelting Point, IR, ¹H NMR, ¹³C NMR, HPLC
Final API Pentoxyverine CitrateHPLC, Mass Spectrometry, IR, ¹H NMR, Elemental Analysis, Melting Point (90-95 °C)[6]

Conclusion

1-Phenyl-1-cyclopentanecarbonitrile stands as a testament to the power of strategic molecular design in pharmaceutical synthesis. Its versatile nitrile functionality allows for efficient and high-yielding transformations into key intermediates for a range of APIs. The detailed protocols provided for the synthesis of Pentoxyverine Citrate highlight a practical application of this valuable starting material. By understanding the underlying chemical principles and adhering to rigorous experimental procedures, researchers and drug development professionals can effectively utilize 1-phenyl-1-cyclopentanecarbonitrile to advance the discovery and production of novel therapeutics.

References

  • Pentoxyverine Citrate (CAS 23142-01-0): Your Premier Source for High-Purity Intermediates. Conscientia Industrial. Retrieved from [Link]

  • Pentoxyverine Citrate and its Impurities. Pharmaffiliates. Retrieved from [Link]

  • Pentoxyverine Citrate / Official Monographs for Part I. Japanese Pharmacopoeia. Retrieved from [Link]

  • Pentoxyverine Citrate API | CAS 23142-01-0 Manufacturer & Supplier in China. (2026, March 3). Conscientia Industrial. Retrieved from [Link]

  • Carbetapentane Citrate | C26H39NO10 | CID 90010. PubChem. Retrieved from [Link]

  • Pentoxyverine. Wikipedia. Retrieved from [Link]

  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. Retrieved from [Link]

  • CAS No : 23142-01-0 | Product Name : Pentoxyverine Citrate - API. Pharmaffiliates. Retrieved from [Link]

  • Understanding the Properties and Chemical Reactivity of 1-Phenyl-1-cyclopentanecarbonitrile. NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Aminophenyl)cyclopentanecarbonitrile

Welcome to the technical support center for the synthesis of 1-(2-aminophenyl)cyclopentanecarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(2-aminophenyl)cyclopentanecarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve your reaction yields. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic strategy.

I. Overview of the Synthesis: The Strecker Reaction Approach

The most common and direct route to 1-(2-aminophenyl)cyclopentanecarbonitrile is a variation of the Strecker synthesis. This one-pot, three-component reaction involves the condensation of cyclopentanone, an ammonia source (typically ammonium chloride), and a cyanide source (such as sodium or potassium cyanide) with a suitable 2-aminophenyl precursor. However, the presence of the nucleophilic ortho-amino group on the aromatic ring introduces specific challenges that can lead to low yields and the formation of undesirable side products.

This guide will focus on two primary strategies to address these challenges:

  • Direct Synthesis: A direct approach where the unprotected 2-aminobenzaldehyde is used, with careful control of reaction conditions to minimize side reactions.

  • Protecting Group Strategy: An alternative route involving the protection of the 2-amino group, followed by the Strecker reaction and subsequent deprotection.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of 1-(2-aminophenyl)cyclopentanecarbonitrile.

Low or No Yield

Q1: My reaction has resulted in a very low yield or no desired product. What are the likely causes?

A1: Low yields in this synthesis can often be traced back to several key factors:

  • Reagent Quality: The purity and reactivity of your starting materials are paramount.

    • Cyclopentanone: Ensure your cyclopentanone is free from acidic impurities and has not undergone self-condensation. Consider distillation before use.

    • Cyanide Source: Sodium or potassium cyanide can degrade over time, especially if exposed to moisture and carbon dioxide. Use a fresh, finely powdered salt.

    • Ammonia Source: Ammonium chloride should be dry. Moisture can hydrolyze the intermediate imine.

  • Inefficient Imine Formation: The initial condensation of cyclopentanone and ammonia to form the cyclopentanimine is a critical equilibrium-driven step.

    • pH Control: The reaction pH should be weakly acidic to neutral (around 6-8). A pH that is too low will protonate the ammonia, making it non-nucleophilic. A pH that is too high will prevent the protonation of the carbonyl, reducing its electrophilicity.

    • Water Removal: The formation of the imine releases water. While the reaction is often run in aqueous or alcoholic media, excess water can shift the equilibrium back towards the starting materials.

  • Side Reactions of the ortho-Amino Group: The nucleophilic 2-amino group can participate in undesired reactions. This is a primary challenge with this specific substrate.

    • Intramolecular Cyclization: The amino group can attack the newly formed nitrile or an intermediate, leading to heterocyclic byproducts.[1][2]

    • Reaction with Reagents: The amino group can react with any acidic species present or potentially with the cyanide source under certain conditions.

Troubleshooting Steps:

  • Verify Reagent Quality: Use freshly opened or purified reagents.

  • Optimize Reaction pH: Use a buffer system or carefully adjust the initial pH.

  • Control Reaction Temperature: Run the reaction at a controlled, lower temperature (e.g., 0-10 °C) to minimize side reactions.

Formation of Impurities

Q2: My TLC/LC-MS analysis shows multiple spots/peaks in addition to my desired product. What are these impurities?

A2: The formation of impurities is a common issue, primarily due to the reactivity of the 2-aminophenyl moiety.

  • Intramolecular Cyclization Products: The most likely significant impurity is a cyclized product. The proximity of the amino group to the newly formed aminonitrile can facilitate an intramolecular nucleophilic attack, leading to the formation of a dihydroquinazoline derivative.

  • Cyanohydrin Formation: A competing reaction is the addition of cyanide to cyclopentanone to form the corresponding cyanohydrin. This is favored under more acidic conditions where imine formation is slower.

  • Hydrolysis Products: The nitrile group of the final product can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially during workup or purification under non-neutral pH conditions.[3]

  • Retro-Strecker Reaction: The aminonitrile product can revert to the starting materials (or their intermediates) under certain conditions, such as elevated temperatures or during chromatography on acidic silica gel.[3]

Mitigation Strategies:

  • Maintain Low Temperatures: Keeping the reaction and workup temperatures low can suppress the rates of many side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions of the aniline.

  • Careful Workup: Use a neutral or slightly basic aqueous workup to avoid hydrolysis of the nitrile. Minimize the time the product is in contact with aqueous phases.

  • Consider a Protecting Group: If side reactions involving the amino group are persistent, a protecting group strategy is the most robust solution.

Purification Challenges

Q3: I am having difficulty purifying my product. It streaks on my silica gel column. What can I do?

A3: The basicity of the amino group in your product can lead to strong interactions with the acidic silanol groups on standard silica gel, causing streaking and poor separation.[3]

  • Use a Modified Eluent: Add a small amount of a basic modifier to your eluent system. A common choice is 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide in your mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol). This will neutralize the acidic sites on the silica and improve the chromatography of your basic compound.[3]

  • Use an Alternative Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.

    • Amine-functionalized silica: This specialized stationary phase is designed for the purification of amines and can provide excellent separation.

    • Reversed-Phase Chromatography (C18): If your compound has sufficient polarity, reversed-phase chromatography can be an effective purification method, avoiding the issues associated with silica. A mobile phase of water/acetonitrile or water/methanol with a pH modifier may be required.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.

  • Salt Formation and Washing: You can sometimes purify the product by dissolving the crude material in an organic solvent, washing with a dilute acid to extract the basic product into the aqueous phase as a salt, and then re-basifying the aqueous layer and re-extracting the purified product into an organic solvent.

III. Detailed Experimental Protocols

Protocol 1: Direct Synthesis of 1-(2-Aminophenyl)cyclopentanecarbonitrile

This protocol aims to minimize side reactions through careful control of reaction conditions.

Reagents and Materials:

  • Cyclopentanone

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN) (Caution: Highly Toxic!)

  • Methanol

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve ammonium chloride (1.2 equivalents) in deionized water.

  • Add cyclopentanone (1.0 equivalent) to the solution.

  • Cool the mixture to 0-5 °C in an ice bath.

  • In a separate flask, carefully dissolve sodium cyanide (1.1 equivalents) in a minimal amount of cold deionized water. (Handle with extreme caution in a well-ventilated fume hood).

  • Slowly add the sodium cyanide solution dropwise to the cyclopentanone/ammonium chloride mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 4-6 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient containing 1% triethylamine.

Protocol 2: Protecting Group Strategy

This approach is recommended if the direct synthesis results in significant side products.

Step 1: Boc Protection of 2-Aminobenzaldehyde

  • Dissolve 2-aminobenzaldehyde (1.0 equivalent) in tetrahydrofuran (THF).

  • Add triethylamine (1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) portion-wise at room temperature.[4][5]

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected 2-aminobenzaldehyde, which can be purified by column chromatography if necessary.[6][7][8]

Step 2: Strecker Synthesis with Protected Aldehyde

Follow the procedure in Protocol 1 , substituting 2-aminobenzaldehyde with the Boc-protected 2-aminobenzaldehyde.

Step 3: Deprotection of the Boc Group

  • Dissolve the purified Boc-protected 1-(2-aminophenyl)cyclopentanecarbonitrile in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.[4][9]

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Once deprotection is complete, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

IV. Visualization of Key Processes

Reaction Workflow

reaction_workflow cluster_direct Direct Synthesis cluster_protected Protecting Group Strategy A 2-Aminobenzaldehyde + Cyclopentanone + NH4Cl + NaCN B 1-(2-Aminophenyl)cyclopentanecarbonitrile (Crude) A->B Strecker Reaction G Purification B->G C 2-Aminobenzaldehyde D Boc-Protected 2-Aminobenzaldehyde C->D Boc Protection E Boc-Protected Product (Crude) D->E Strecker Reaction F 1-(2-Aminophenyl)cyclopentanecarbonitrile (Crude) E->F Deprotection F->G

Caption: Synthetic routes to 1-(2-aminophenyl)cyclopentanecarbonitrile.

Troubleshooting Logic

troubleshooting_yield Start Low Yield Issue Reagents Check Reagent Purity & Dryness Start->Reagents Imine Optimize Imine Formation (pH, Temp) Reagents->Imine If Reagents are Good SideReactions Investigate Side Reactions (TLC/LC-MS) Imine->SideReactions If Imine Formation is Optimized ProtectingGroup Consider Protecting Group Strategy SideReactions->ProtectingGroup If Intramolecular Cyclization is Observed Purification Optimize Purification (Basic Modifier, Different Media) SideReactions->Purification If Product is Degrading During Purification

Caption: Decision tree for troubleshooting low yield.

V. Data Summary

ParameterRecommended ConditionRationale
Reaction Temperature 0-10 °CMinimizes side reactions and decomposition of intermediates.
pH 6-8Optimal for imine formation; balances carbonyl activation and amine nucleophilicity.
Cyanide Source Fresh, finely powdered NaCN or KCNEnsures high reactivity and minimizes impurities from degraded cyanide.
Purification (Silica) Eluent + 0.5-2% TriethylamineNeutralizes acidic silanol groups, preventing streaking of the basic product.[3]
Protecting Group Boc (tert-Butyloxycarbonyl)Stable under Strecker conditions, easily removed with acid.[4][5][9][10][11]

VI. Frequently Asked Questions (FAQs)

Q1: Can I use a different ketone instead of cyclopentanone? A1: Yes, the Strecker synthesis is versatile and can be adapted for various aldehydes and ketones. However, the reactivity and potential for side reactions will vary depending on the structure of the carbonyl compound.

Q2: Is it possible to perform this reaction without an ammonia source to get a cyanohydrin? A2: Yes, the reaction of a ketone with a cyanide source in the absence of ammonia will typically yield a cyanohydrin.

Q3: What are the key safety precautions for this reaction? A3: The primary hazard is the use of sodium or potassium cyanide, which are highly toxic. Always handle cyanide salts in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses). Have a cyanide poisoning antidote kit available and be familiar with its use. The reaction can also generate hydrogen cyanide gas, especially if the solution becomes acidic.

Q4: How can I confirm the structure of my final product? A4: The structure of 1-(2-aminophenyl)cyclopentanecarbonitrile can be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): This will show the characteristic signals for the aromatic protons, the cyclopentyl protons, and the carbons of the nitrile and the cyclopentyl ring.[12][13][14][15]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Look for the characteristic C≡N stretch of the nitrile group (around 2220-2260 cm⁻¹) and the N-H stretches of the primary amine (around 3300-3500 cm⁻¹).

Q5: Can this synthesis be performed on a large scale? A5: Yes, but careful consideration must be given to heat management, as the reaction can be exothermic. The addition of the cyanide solution should be done slowly and with efficient cooling to maintain temperature control. The use of a protecting group strategy may be more robust for large-scale synthesis to ensure consistent yields and purity.

VII. References

  • Application Note: Characterization of Aminomalononitrile and its Derivatives by NMR Spectroscopy. Benchchem.

  • Koskinen, A., & Lounasmaa, M. (1983). 13C NMR SPECTRAL ANALYSIS OF α-AMINONITRILES. HETEROCYCLES, 20(4), 563.

  • Preventing degradation of aminonitriles during workup and purification. Benchchem.

  • Kavková, M., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega.

  • Kavková, M., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Semantic Scholar.

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development.

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI.

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). PMC.

  • BOC Protection and Deprotection. J&K Scientific LLC.

  • Experimental 1 H-NMR Spectra of alpha-aminonitrile 1. ResearchGate.

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). PMC.

  • Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. (2022). ACS Omega.

  • Deprotection of N-Boc group of aliphatic amines a. ResearchGate.

  • A truly green synthesis of α-aminonitriles via Strecker reaction. PMC.

  • Boc-Protected Amino Groups. Organic Chemistry Portal.

  • Strecker Synthesis. Master Organic Chemistry.

  • 2-BOC-AMINO-BENZALDEHYDE. MySkinRecipes.

  • Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation. RSC Publishing.

  • 2-Boc-amino-benzaldehyde | CAS 74965-38-1. SCBT.

  • 2-(Boc-amino)benzaldehyde. Sapphire Bioscience.

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ... PMC.

  • 2-(Boc-amino)benzaldehyde 97 74965-38-1. Sigma-Aldrich.

  • Strecker amino acid synthesis. Wikipedia.

  • α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal.

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.

  • Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles. Organic Letters.

  • Strecker Synthesis. Organic Chemistry Portal.

  • Amino Nitriles. Enamine.

  • does anyone have a good overview for the strecker synthesis. Reddit.

  • How do I purify ionizable organic amine compounds using flash column chromatography?.

  • Tandem Michael addition/amino-nitrile cyclization from 2-formyl-1,4-DHP in the synthesis of novel dihydroindolizine-based compounds. (2006). PubMed.

  • RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO.

  • A unified method for purification of basic proteins. PMC.

  • Amino Acid Purification. Column Chromatography.

Sources

Optimization

Common impurities in the synthesis of 1-(2-Aminophenyl)cyclopentanecarbonitrile and their removal.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical bottlenecks and impurity profiles encountered during the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical bottlenecks and impurity profiles encountered during the synthesis of 1-(2-Aminophenyl)cyclopentanecarbonitrile .

This guide bridges the gap between theoretical mechanisms and bench-level execution, ensuring your synthetic workflows are robust, scalable, and self-validating.

Synthetic Workflow & Impurity Pathways

SynthesisPathway SM 2-Fluoronitrobenzene + Cyclopentanecarbonitrile Base Base (e.g., KHMDS) SNAr Reaction SM->Base Int 1-(2-Nitrophenyl)cyclopentanecarbonitrile Base->Int Imp1 Unreacted 2-FNB & Alkylation Byproducts Base->Imp1 Side Reaction Red Reduction (Pd/C, H2 or Fe/HCl) Int->Red Target 1-(2-Aminophenyl)cyclopentanecarbonitrile (Target API Intermediate) Red->Target Imp2 Hydroxylamine, Azo, & Azoxy Dimers Red->Imp2 Incomplete Reduction Imp3 De-cyanated Byproduct Red->Imp3 Over-reduction

Synthetic workflow and common impurity pathways for 1-(2-Aminophenyl)cyclopentanecarbonitrile.

Troubleshooting Guide & FAQs

Q1: Why am I seeing high levels of unreacted 2-fluoronitrobenzene (2-FNB) in my SNAr product, and how do I remove it?

  • Causality: The nucleophilic aromatic substitution (SNAr) of 2-FNB with cyclopentanecarbonitrile requires complete deprotonation of the nitrile's alpha-carbon. The strongly electron-withdrawing nitro group facilitates the formation of the resonance-stabilized Meisenheimer complex[1]. However, if moisture is present in the solvent, or if a weaker base is used, the equilibrium shifts, leaving unreacted 2-FNB. Furthermore, steric hindrance from the cyclopentyl ring can kinetically slow the substitution.

  • Removal Strategy: 2-FNB is highly lipophilic. It can be purged by washing the organic layer with a mild aqueous base during the workup. If residual 2-FNB persists into the final step, it can be efficiently cleared by crystallizing the final amine product as a hydrochloride salt, leaving the non-basic 2-FNB in the mother liquor.

Q2: During the nitro reduction step, my LC-MS shows a mass corresponding to a hydroxylamine intermediate (M+16) and azo dimers. What causes this?

  • Causality: The reduction of aromatic nitro compounds proceeds step-wise: Nitro → Nitroso → Hydroxylamine → Amine[2]. Gas-liquid mass transfer limitations (e.g., low H₂ pressure or poor mechanical agitation) will stall the reaction at the hydroxylamine stage. The accumulated hydroxylamine can then condense with the highly reactive nitroso intermediate to form stable azoxy or azo dimers.

  • Removal Strategy: Dimers are notoriously difficult to purge via crystallization. Prevention is the only viable strategy: ensure high agitation rates (>800 rpm) to overcome mass transfer barriers and maintain a steady H₂ pressure.

Q3: I am observing the loss of the nitrile group (de-cyanation) during catalytic hydrogenation. How can I prevent this?

  • Causality: Nitriles are susceptible to reductive cleavage or reduction to primary amines under harsh hydrogenation conditions (high temperature/pressure with standard Pd or Pt catalysts)[3].

  • Prevention Strategy: To achieve chemoselective reduction of the nitro group in the presence of a sensitive nitrile, you must use milder conditions. Switch to a chemoselective metal-free reduction using B₂pin₂/KOtBu in isopropanol[4], or utilize a classic dissolving metal reduction (e.g., Fe powder/NH₄Cl) which selectively reduces the nitro group without affecting the nitrile[5].

Q4: How do I clear residual heavy metals (Palladium or Iron) from the final intermediate?

  • Causality: Metals inevitably leach from heterogeneous catalysts (Pd/C) or are inherent in dissolving metal reductions, often generating problematic "iron sludge"[5].

  • Removal Strategy: For Palladium, treat the organic phase with a metal scavenger (e.g., SiliaMetS Thiol or activated carbon) at 50°C for 2 hours prior to filtration. For Iron, perform a rigorous biphasic extraction with a chelating agent like 0.1 M EDTA, or precipitate the iron as insoluble hydroxides by adjusting the aqueous phase pH to >9 before phase separation.

Quantitative Data Summaries

Table 1: Impurity Profile and Clearance Strategies

Impurity TypeOrigin StepAnalytical Marker (LC-MS)Primary Clearance Strategy
2-Fluoronitrobenzene SNAr (Incomplete Reaction)142.1[M+H]⁺Aqueous base wash; HCl salt crystallization of final API
Hydroxylamine Nitro Reduction (Stalled)219.1 [M+H]⁺Optimize H₂ mass transfer; Resubject to reduction
Azo/Azoxy Dimers Nitro Reduction (Condensation)~400+ [M+H]⁺Preventative: High agitation; Purge via chromatography
De-cyanated Product Nitro Reduction (Over-reduction)178.1[M+H]⁺Preventative: Chemoselective catalyst (Fe/NH₄Cl or B₂pin₂)
Heavy Metals (Pd/Fe) Nitro Reduction (Catalyst)ICP-MS target <10 ppmThiol scavengers (Pd); EDTA wash / pH adjustment (Fe)

Validated Experimental Protocols

Protocol A: Optimized SNAr Synthesis of 1-(2-Nitrophenyl)cyclopentanecarbonitrile Self-Validating Step: The disappearance of the distinct yellow color of the 2-FNB starting material serves as a visual indicator of reaction completion.

  • Charge a dry, nitrogen-purged reactor with cyclopentanecarbonitrile (1.05 eq) and anhydrous THF (10 vol). Cool the solution to 0°C.

  • Add Potassium hexamethyldisilazide (KHMDS, 1M in THF, 1.1 eq) dropwise over 30 minutes, maintaining internal temperature <5°C. Stir for 1 hour to ensure complete enolate formation.

  • Add 2-fluoronitrobenzene (1.0 eq) dropwise.

  • Warm to room temperature and stir for 4 hours. Monitor by HPLC for the disappearance of 2-FNB.

  • Quench with saturated aqueous NH₄Cl (5 vol) and extract with EtOAc (2 x 5 vol).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the intermediate.

Protocol B: Chemoselective Reduction to 1-(2-Aminophenyl)cyclopentanecarbonitrile Self-Validating Step: The use of EDTA in the workup ensures that iron complexes are partitioned exclusively into the aqueous layer, preventing downstream catalyst poisoning.

  • Suspend 1-(2-nitrophenyl)cyclopentanecarbonitrile (1.0 eq) in a mixture of Ethanol/Water (4:1 v/v, 10 vol).

  • Add Iron powder (325 mesh, 5.0 eq) and Ammonium chloride (NH₄Cl, 2.0 eq). Note: This mild condition avoids the environmental and operational hazards of heavy iron sludge produced in highly acidic media[5].

  • Heat the mixture to 70°C under vigorous mechanical agitation (>800 rpm) for 3 hours.

  • Cool to room temperature and filter the mixture through a pad of Celite to remove iron residues. Wash the filter cake thoroughly with EtOAc.

  • Concentrate the filtrate to remove ethanol, then partition the aqueous residue with EtOAc.

  • Wash the organic layer with 0.1 M EDTA solution to chelate and remove residual iron, followed by a brine wash.

  • Concentrate to afford the highly pure 1-(2-Aminophenyl)cyclopentanecarbonitrile target.

References

  • Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile (US11673857B2) . Google Patents.

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine . BenchChem.

  • Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol . Organic Letters (2016).

  • Reduction of nitro compounds . Wikipedia.

  • Biobased Amines: From Synthesis to Polymers; Present and Future . Chemical Reviews (2016).

Sources

Troubleshooting

Technical Support Center: Troubleshooting α-Alkylation of 2-Phenylacetonitrile Derivatives

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Author: BenchChem Technical Support Team. Date: April 2026

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Refining Experimental Procedures

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Addressing Byproduct Formation

I'm now investigating improving monoalkylation selectivity, since GC-MS shows a high ratio of α,α-dialkylated byproduct. I'm focusing on the acidic α-proton of the monoalkylated product, and the need to limit it. Solid-supported bases like NaOH/Al2O3 seem promising due to steric hindrance preventing dialkylation. I'm also considering strict stoichiometric control and temperature regulation. I've noted that in liquid-liquid PTC, rapid monoalkylated carbanion formation occurs. I’m thinking in terms of surface area, and catalyst loading. I will now integrate this thinking to the diagram.

Developing Greener Alkylations

I'm currently focused on exploring greener alkylation alternatives, specifically the transition-metal-free, base-promoted approach using alcohols. I'm exploring the nuances of using KOtBu in toluene at 120°C as a greener alternative to avoid alkyl halides, referencing validated protocols. I am also working on linking that to the center.

Expanding the Scope

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I'm now integrating BenchChem details and expanding self-validating protocol details. I'm focusing on providing more information on PTC alkylation, and the function of 50% NaOH, explaining how it functions as a highly reactive base. I'm adding BenchChem data to the analysis and ensuring it supports the claims in the guide.

Refining Alkylation Data

I'm now focusing on refining the comparison table for alkylation methodologies. I've added a new row detailing a solid-supported PTC method with NaOH/Al2O3 and alkyl halides. I'm prioritizing accuracy for the quantitative data, focusing on typical yields and dialkylation risks. I'm also ensuring the primary advantages for each method are clearly defined. I've also integrated self-validation methods, particularly the use of benzaldehyde quenching and GC-MS or TLC to monitor the starting material. Furthermore, I've detailed the mechanistic reasons for the alcohol alkylation reactions.

Updating the Method Table

I'm now focusing on the comparison table, expanding it with a solid-supported PTC method involving NaOH/Al2O3 and alkyl halides. I'm also ensuring accuracy in the quantitative data, prioritizing typical yields and dialkylation risks for each method. I've highlighted the main advantages of each and included self-validation techniques, such as benzaldehyde quenching and GC-MS for monitoring. I've also added the mechanistic details of alcohol alkylation.

Welcome to the Technical Support Center for advanced organic synthesis. The α-alkylation of 2-phenylacetonitrile is a fundamental carbon-carbon bond-forming reaction essential for synthesizing pharmaceutical intermediates. While the benzylic protons of phenylacetonitrile are surprisingly acidic (pKa ≈ 22 in DMSO) [1.6], achieving high yields and strict monoalkylation selectivity requires precise control over reaction kinetics, phase boundaries, and thermodynamics.

This guide is designed for research scientists and drug development professionals to diagnose, troubleshoot, and optimize this critical transformation.

Diagnostic Workflow for Low Yields

Before altering your chemical inventory, use the logical workflow below to identify the root cause of poor reaction performance.

Workflow A Low Yield Detected in α-Alkylation B Analyze Crude by GC-MS / NMR Is SM Consumed? A->B C Low Conversion (<50%) SM Recovered B->C No D High Conversion Low Target Yield B->D Yes E Check PTC Efficiency: Increase Stirring RPM Verify 50% NaOH C->E F Check Electrophile: Is Alkyl Halide Degraded? (Hydrolysis) C->F G Over-Alkylation (α,α-Dialkylation) D->G H Side Reactions (Thorpe-Ziegler / Hydrolysis) D->H I Switch to Solid Base (NaOH/Al2O3) or Lower Temp to 25°C G->I J Exclude Water Switch to KOtBu/Toluene H->J

Diagnostic workflow for troubleshooting low yields in phenylacetonitrile α-alkylation.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: My GC-MS shows a high ratio of α,α-dialkylated byproduct. How can I improve monoalkylation selectivity? Causality: The monoalkylated product retains an acidic α-proton. In standard liquid-liquid Phase Transfer Catalysis (L-L PTC), the monoalkylated carbanion can form rapidly and compete with the starting material for the electrophile[1]. Solution: Transition to a solid-supported base system. Using alkali metal hydroxides impregnated on alumina (e.g., NaOH/Al2​O3​ ) forces the deprotonation and alkylation to occur exclusively within the pores of the inorganic solid. The strict steric hindrance within the pore prevents the bulkier monoalkylated product from undergoing a second alkylation, yielding exclusively the α-monoalkylated target[2].

Q2: The reaction stalls at 40% conversion despite adding excess alkyl halide. What is failing? Causality: In biphasic L-L PTC, the reaction rate is entirely dependent on the interfacial surface area and the extraction of the active ion pair into the organic phase[1]. Furthermore, if the aqueous base is too dilute, water solvates the hydroxide ion, drastically reducing its basicity. Solution: First, ensure vigorous mechanical stirring; standard magnetic stirring is often insufficient to create the necessary emulsion on scales larger than 50 mL[3]. Second, strictly use 50% w/w aqueous NaOH . At this high concentration, the ionic strength prevents water from solvating the hydroxide, allowing the quaternary ammonium catalyst (e.g., TEBAC) to shuttle a highly reactive, "naked" hydroxide ion into the organic layer[4].

Q3: I want to avoid toxic alkyl halides. Are there greener alternatives for this C-C bond formation? Causality: Traditional SN​2 alkylations require alkyl halides, generating stoichiometric halide waste. However, transition-metal-free, base-promoted alkylation using primary or secondary alcohols operates via an in-situ oxidation/condensation/reduction cascade (borrowing-hydrogen methodology). Solution: React phenylacetonitrile with an alcohol using potassium tert-butoxide ( KOtBu ) in toluene at 120 °C. The strong base promotes the dehydrogenation of the alcohol to an aldehyde, followed by Knoevenagel condensation and subsequent transfer hydrogenation, eliminating the need for halogenated electrophiles entirely[5].

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems incorporating in-process controls (IPCs) and chemical purification safeguards.

Protocol A: Highly Selective Monoalkylation via Phase-Transfer Catalysis (PTC)

This method utilizes a chemical quench to self-validate the removal of unreacted starting material, simplifying downstream purification.[4],[3]

  • Reaction Setup: In a 3-necked round-bottom flask equipped with a mechanical stirrer and internal thermometer, combine 2.00 moles of phenylacetonitrile and 0.02 moles of benzyltriethylammonium chloride (TEBAC).

  • Base Addition: Begin vigorous mechanical stirring (critical for emulsion). Add 320 g of 50% w/w aqueous NaOH dropwise over 45 minutes. Maintain the internal temperature between 25–30 °C using a water bath.

  • Electrophile Addition: Slowly add 2.40 moles of the alkyl halide (e.g., ethyl bromide) over 2 hours. Causality Check: The reaction is exothermic; strict temperature control (< 35 °C) is required to prevent base-catalyzed hydrolysis of the nitrile group[4].

  • Self-Validating Quench: After 1.5 hours of post-addition stirring, cool to 25 °C. Add 0.20 moles of benzaldehyde and stir for 1 hour.

    • Mechanism of Validation: Benzaldehyde reacts exclusively with any unreacted phenylacetonitrile carbanion via Knoevenagel condensation to form α-cyanostilbene. This transforms the difficult-to-distill starting material into a high-boiling solid, ensuring the final fractional distillation yields >99% pure monoalkylated product[3].

  • Workup: Dilute with water to dissolve salts, extract with toluene, dry over MgSO4​ , and purify via vacuum distillation.

Protocol B: Green α-Alkylation using Alcohols (Transition-Metal-Free)

An environmentally benign alternative utilizing alcohols as alkylating agents.[5]

  • Preparation: In an oven-dried Schlenk tube under an air atmosphere (closed system), add phenylacetonitrile (0.435 mmol), the target primary/secondary alcohol (1.30 mmol), and KOtBu (0.348 mmol, 0.8 equiv).

  • Solvent Addition: Add 10 mL of anhydrous toluene.

  • Thermal Activation: Seal the tube and heat to 120 °C for 3 to 12 hours depending on the steric bulk of the alcohol.

  • In-Process Control (IPC): Monitor the reaction via GC-MS using mesitylene as an internal standard. Validation marker: Look for the transient α,β -unsaturated nitrile intermediate. Complete conversion is validated when this intermediate peak fully disappears, indicating successful transfer hydrogenation[5].

  • Isolation: Cool to room temperature, quench with saturated aqueous NH4​Cl , extract with ethyl acetate, and purify via silica gel column chromatography.

Quantitative Data & Methodology Comparison

The table below summarizes the expected quantitative outcomes and parameters for various alkylation methodologies to aid in route selection.

MethodologyBase / Catalyst SystemElectrophileTypical YieldDialkylation RiskPrimary Advantage
Liquid-Liquid PTC 50% aq. NaOH / TEBACAlkyl Halides80–90%ModerateHighly scalable; avoids anhydrous solvents and pyrophoric bases[4].
Solid-Liquid PTC Solid KOH / TBABAlkyl Halides85–95%LowPrevents nitrile hydrolysis; accelerated by ultrasound[6].
Solid-Supported Base NaOH/Al2​O3​ (Porous)Alkyl Halides> 95%Very Low Strict steric control in pores yields exclusive monoalkylation[2].
Base-Promoted (Green) KOtBu (0.8 eq)Alcohols75–95%LowHalide-free; utilizes benign, widely available alcohols[5].

References

  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals CRDEEP Journals
  • Application Notes and Protocols: Alkylation of Phenylacetonitrile to Yield 2-Phenylbutanenitrile Benchchem
  • Influence of ultrasound power on the alkylation of phenylacetonitrile under solid-liquid phase transfer catalysis conditions Ecole des Mines d'Albi-Carmaux / Elsevier
  • Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina Oxford University Press (OUP)
  • Application Note: Synthesis of 2-Alkylphenylacetonitrile via Direct Alkyl
  • Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols ResearchG

Sources

Optimization

Technical Support Center: Scale-Up Production of 1-(2-Aminophenyl)cyclopentanecarbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical bottlenecks encountered during the multi-kilogram scale-up of 1-(2-Aminopheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical bottlenecks encountered during the multi-kilogram scale-up of 1-(2-Aminophenyl)cyclopentanecarbonitrile. This compound is a sterically hindered, quaternary carbon-containing intermediate, and its synthesis presents unique thermochemical and mass-transfer challenges.

This guide abandons generic advice in favor of field-proven, mechanistic troubleshooting. Every protocol provided here is designed as a self-validating system, ensuring that you can verify success at each critical node of your process.

Process Overview & Synthetic Workflow

The industrial synthesis of 1-(2-Aminophenyl)cyclopentanecarbonitrile is typically executed in two distinct phases:

  • Cycloalkylation: A Phase Transfer Catalysis (PTC) reaction between 2-nitrophenylacetonitrile and 1,4-dibromobutane.

  • Nitro Reduction: The catalytic hydrogenation or chemical reduction of the nitro intermediate to the final aniline derivative.

G A 2-Nitrophenylacetonitrile + 1,4-Dibromobutane B NaOH (aq) / Toluene TBAB (PTC) A->B Step 1: Cycloalkylation C 1-(2-Nitrophenyl)cyclopentanecarbonitrile B->C Exothermic, Mass Transfer D H2 Gas / Pd/C or Fe / HCl C->D Step 2: Nitro Reduction E 1-(2-Aminophenyl)cyclopentanecarbonitrile D->E Pressure/Temp Control

Synthetic workflow for 1-(2-Aminophenyl)cyclopentanecarbonitrile.

Phase 1: PTC Cycloalkylation Challenges

Q: During scale-up, we observe incomplete conversion and the accumulation of a mono-alkylated bromo-butyl intermediate. How do we drive the cyclization to completion?

Expertise & Causality: This reaction relies on the extraction mechanism of Phase Transfer Catalysis[1]. The initial intermolecular alkylation is rapid. However, the subsequent intramolecular cyclization to form the cyclopentane ring is sterically hindered by the ortho-nitro group. On a large scale, inadequate interfacial area between the aqueous NaOH and the organic toluene phase limits the transfer rate of the active hydroxide-PTC complex, stalling the reaction at the intermediate stage.

Solution: You must shift from a kinetically limited regime to a mass-transfer optimized regime by maximizing shear and controlling the exotherm.

Protocol: Self-Validating Scalable PTC Cycloalkylation
  • Charge: To a nitrogen-purged reactor, add 2-nitrophenylacetonitrile (1.0 eq), 1,4-dibromobutane (1.1 eq), and toluene (5 volumes).

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (0.05 eq).

  • Agitation: Set a pitched-blade agitator to >300 rpm. Causality: High shear creates a micro-emulsion, exponentially increasing the interfacial surface area required for the PTC extraction mechanism.

  • Base Dosing: Slowly dose 50% w/w aqueous NaOH (3.0 eq) over 3 hours. Maintain internal temperature at 30–35 °C using jacket cooling. Causality: Slow dosing prevents thermal runaway from the highly exothermic double-alkylation.

  • Age & Validate (IPC): Heat to 45 °C and age for 4 hours. Self-Validation: Sample the organic phase for HPLC. The reaction is complete only when the mono-alkylated intermediate is <1.0 Area%. If >1.0 A%, continue aging in 2-hour increments.

  • Work-up: Add water (3 volumes) pre-heated to 60 °C. Causality: Hot water dissolves precipitated NaBr salts that stabilize rag layers, ensuring rapid and clean phase separation [2].

Phase 2: Nitro Reduction Bottlenecks

Q: When scaling up the catalytic hydrogenation (Pd/C) of the nitro intermediate, the reaction stalls at 70% conversion. What causes this, and how do we fix it?

Expertise & Causality: Nitro reduction is highly exothermic and rapid, but it is notoriously susceptible to two scale-up failure modes: catalyst poisoning and gas-liquid mass transfer limitations. Trace bromide ions (carried over from residual 1,4-dibromobutane in Step 1) strongly poison palladium catalysts by irreversibly binding to the active metal sites[3]. Alternatively, in large reactors without specialized gas-entrainment impellers, the diffusion of H₂ gas into the liquid phase becomes the rate-limiting step, starving the catalyst.

G Start Hydrogenation Stalled (<100% Conversion) Check1 Check H2 Uptake Rate Start->Check1 Check2 Check Halide Profile (Br- Carryover) Start->Check2 Action1 Increase Agitation / Sparger Efficiency Check1->Action1 Mass Transfer Limit Action2 Add Scavenger (NaOAc) or Wash Intermediate Check2->Action2 Catalyst Poisoning

Decision tree for diagnosing and resolving stalled nitro reduction reactions.

Q: What is the most scalable reduction method if high-pressure hydrogenation equipment is unavailable?

Solution: If pressure vessels are a bottleneck, chemical reduction methods can be employed, though they come with distinct waste-stream trade-offs. Below is a quantitative comparison of scalable reduction methods for this specific substrate.

Table: Quantitative Comparison of Nitro Reduction Methods

Reduction MethodReagent EquivalentsTypical Yield (%)Reaction Temp (°C)Exothermicity (ΔH)Effluent / Waste Profile
Catalytic Hydrogenation H₂ (3-5 bar), 5% Pd/C (5 wt%)92 - 96%25 - 40 °CVery High (~130 kcal/mol)Low (Water byproduct)
Bechamp Reduction Fe powder (3-5 eq), NH₄Cl (cat.)80 - 85%80 - 100 °CModerateHigh (Iron oxide sludge)
Stannous Chloride SnCl₂·2H₂O (5 eq)75 - 80%60 - 70 °CLowVery High (Toxic Sn salts)

Isolation & Purification

Q: The final product, 1-(2-Aminophenyl)cyclopentanecarbonitrile, turns dark brown upon isolation. How do we prevent this degradation?

Expertise & Causality: Electron-rich, sterically hindered anilines are highly susceptible to auto-oxidation. In the presence of light and atmospheric oxygen, the amine oxidizes into highly colored radical oligomers and quinone-imines. This degradation is accelerated during heated vacuum drying.

Protocol: Oxygen-Free Isolation of the Aniline
  • Quench & Purge: Post-reduction, filter the reaction mixture (to remove Pd/C or Iron sludge) through a Celite pad under a strict N₂ atmosphere. Do not expose the wet cake to air.

  • Anti-Oxidant Wash: Wash the organic filtrate with 5% aqueous sodium dithionite (Na₂S₂O₄) (2 volumes). Causality: Dithionite acts as a sacrificial reductant, instantly reducing any trace quinone-imines back to the target aniline, preventing color propagation.

  • Crystallization: Concentrate the organic layer under vacuum (<40 °C) to 2 volumes. Add degassed heptane (6 volumes) dropwise at 20 °C until the cloud point is reached.

  • Age & Validate (IPC): Age the slurry for 2 hours at 0–5 °C. Self-Validation: Filter a 10 mL aliquot and check the mother liquor concentration via quantitative HPLC. Target <5 mg/mL loss to the mother liquor before proceeding to filtration.

  • Dry: Filter and wash the cake with cold, degassed heptane. Dry under vacuum at 35 °C to a constant weight.

References

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195-199. URL:[Link]

  • Anderson, N. G. (2012). Practical Process Research and Development: A Guide for Organic Chemists (2nd Ed.). Academic Press. URL:[Link]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. URL:[Link]

Sources

Troubleshooting

Preventing byproduct formation in the synthesis of 1-phenylcyclopropane carboxamide derivatives.

Technical Support Center: Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives Welcome to the technical support center for the synthesis of 1-phenylcyclopropane carboxamide derivatives. This guide is designed for re...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives

Welcome to the technical support center for the synthesis of 1-phenylcyclopropane carboxamide derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and minimize byproduct formation. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical transformations.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 1-phenylcyclopropane carboxamide derivatives, providing potential causes and actionable solutions.

Issue 1: Low Yield or Incomplete Conversion During Cyclopropanation of Styrene Derivatives

Potential Causes:

  • Inactive Catalyst/Reagent: The activity of the catalyst or reagent, such as in the Simmons-Smith or rhodium-catalyzed reactions, is critical. For instance, the zinc-copper couple in the Simmons-Smith reaction can lose activity if not prepared correctly.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact yield. For example, some cyclopropanation reactions require specific temperature control to prevent catalyst decomposition or side reactions.

  • Steric Hindrance: Bulky substituents on the styrene derivative can hinder the approach of the cyclopropanating agent.

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the styrene can deactivate the double bond, making it less nucleophilic and slowing down the reaction.

Solutions:

  • Reagent/Catalyst Activation:

    • Simmons-Smith Reaction: Ensure the zinc-copper couple is freshly prepared and activated. The quality of the zinc surface can influence the reaction; ultrasound is often used to facilitate the process.[1]

    • Catalytic Reactions: Use fresh, high-purity catalysts. If applicable, consider a higher catalyst loading, although this may not always be the most efficient solution.[2]

  • Optimization of Reaction Parameters:

    • Temperature: Experiment with a range of temperatures. Some reactions benefit from being run at low temperatures to improve selectivity and minimize byproducts, while others may require heating to proceed at a reasonable rate.

    • Solvent: The choice of solvent is crucial. For the Simmons-Smith reaction, ethereal solvents are common. The rate of this reaction can decrease as the basicity of the solvent increases.[3]

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product decomposition or the formation of more byproducts.

  • Alternative Cyclopropanation Methods:

    • If steric hindrance is a significant issue, consider a different cyclopropanation method. For example, the use of aryldiazomethanes with a zinc catalyst has been shown to be effective for various substituted styrenes.[2][4]

    • For styrenes with deactivating groups, a more reactive cyclopropanating agent might be necessary.

Issue 2: Significant Byproduct Formation During Cyclopropanation

A. Formation of Stilbene and Benzyl Ether Byproducts in Zinc-Catalyzed Simmons-Smith Reactions

Cause: These byproducts can arise from the reaction of the zinc carbenoid with another equivalent of the diazo reagent (leading to stilbene) or with a free hydroxyl group (leading to a benzyl ether).[2]

Solutions:

  • Slow Addition of Diazo Reagent: By adding the diazo reagent slowly to the reaction mixture, its concentration is kept low, which minimizes the dimerization reaction that forms stilbene.[2]

  • Catalyst Modification: The Lewis acidity of the zinc catalyst can be reduced to minimize side reactions. This can be achieved by using alternative anions like phenoxides or phosphates.[4]

B. Formation of Ethene in Kulinkovich Reactions

Cause: Ethene is a common byproduct of the Kulinkovich reaction, arising from a side reaction of the titanacyclopropane with additional titanium(IV) isopropoxide.[5] This non-productive pathway becomes more significant as the ratio of titanium(IV) isopropoxide to the Grignard reagent approaches 1:1.[5]

Solutions:

  • Optimize Reagent Stoichiometry: Carefully control the ratio of the Grignard reagent to the titanium alkoxide catalyst to minimize the side reaction that produces ethene.[5][6]

  • Use of Terminal Alkenes: A modification of the Kulinkovich reaction involves using a terminal alkene, such as a styrene, which can undergo a ligand exchange. This allows for the use of EtMgBr as the Grignard reagent while incorporating the more valuable alkene into the product, improving atom economy.[5]

C. Carbene Dimerization in Rhodium-Catalyzed Cyclopropanation

Cause: In reactions using ethyl diazoacetate (EDA), the carbene intermediate can dimerize to form diethyl maleate and diethyl fumarate, especially at higher catalyst loadings.[7][8]

Solution:

  • Optimize Catalyst Loading: While a sufficient amount of catalyst is needed for the reaction to proceed, an excess can promote carbene dimerization. A careful screen of catalyst loading should be performed to find the optimal balance between reaction rate and byproduct formation.[7]

Issue 3: Low Conversion and Byproduct Formation During Amide Coupling

A. Formation of Unreactive Carboxylate-Ammonium Salt

Cause: Carboxylic acids and amines can undergo a rapid acid-base reaction to form a salt, which is generally unreactive towards amide formation under mild conditions.[9][10]

Solutions:

  • Use of Coupling Reagents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, preventing the acid-base reaction and facilitating nucleophilic attack by the amine.[9]

  • High-Temperature Condensation: In some cases, heating the ammonium salt above 100°C can drive off water and lead to the formation of the amide. However, this is not suitable for all substrates.[9][10]

B. Formation of N-Acylurea Byproduct with Carbodiimide Reagents

Cause: The O-acylisourea intermediate formed during carbodiimide-mediated coupling can rearrange to a stable N-acylurea byproduct, which is difficult to remove and reduces the yield of the desired amide.

Solutions:

  • Addition of an Activator: The addition of a nucleophilic activator such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can trap the O-acylisourea intermediate to form an activated ester. This ester is more reactive towards the amine and less prone to rearrangement.

  • Choice of Carbodiimide: EDC is often preferred over DCC because the resulting urea byproduct is water-soluble, making it easier to remove during aqueous workup.

C. Racemization of Chiral Centers

Cause: The activation of the carboxylic acid can sometimes lead to racemization of an adjacent chiral center, particularly with some coupling reagents.

Solutions:

  • Use of Additives: The addition of racemization-suppressing reagents like HOBt can minimize this side reaction.

  • Choice of Coupling Reagent: Certain coupling reagents are known to be better at preserving stereochemical integrity. For example, HATU is often a good choice for sensitive substrates.[11] A study on amide formation using TiCl4 also showed nearly complete preservation of stereochemical integrity.[12]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 1-phenylcyclopropane carboxamide derivatives?

A common and effective route involves two main stages: the formation of the 1-phenylcyclopropane carboxylic acid or a derivative, followed by amide bond formation.[11][13] A popular method for the first stage is the α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane, followed by hydrolysis of the nitrile to the carboxylic acid.[11][13] The subsequent amide coupling is often achieved using standard coupling reagents like HATU with a base such as DIPEA in a solvent like DMF.[11]

Q2: Which cyclopropanation method is best suited for my substituted styrene?

The choice of cyclopropanation method depends on the substituents on your styrene and the functional groups present.

  • Simmons-Smith Reaction: This is a versatile method that is compatible with a wide range of functional groups.[14] The Furukawa modification (using diethylzinc) can be more reactive.[14][15]

  • Catalytic Methods (e.g., with Rhodium or Zinc catalysts): These methods can be highly efficient and diastereoselective.[2][4][16] They are particularly useful for large-scale synthesis due to the use of catalytic amounts of the metal.

  • Kulinkovich Reaction: If you are starting from an ester, the Kulinkovich reaction provides a direct route to a cyclopropanol, which can then be oxidized to the corresponding carboxylic acid. This reaction tolerates many functional groups.[5][6][17]

Q3: How can I effectively remove the dicyclohexylurea (DCU) byproduct from my reaction mixture when using DCC?

DCU is notoriously insoluble in many common organic solvents, making its removal challenging.

  • Filtration: After the reaction is complete, cool the reaction mixture (often in an ice bath) to further decrease the solubility of DCU and remove it by filtration.

  • Solvent Choice: Running the reaction in a solvent where DCU has low solubility, such as dichloromethane, can facilitate its removal by filtration.

  • Alternative Reagents: Consider using a water-soluble carbodiimide like EDC. The corresponding urea byproduct can be easily removed with an aqueous workup.

Q4: What are the key considerations for setting up a successful Kulinkovich reaction?

  • Anhydrous Conditions: The Grignard reagent and the titanium alkoxide are both highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Quality: Use high-quality Grignard reagent and titanium(IV) isopropoxide.

  • Temperature Control: The reaction is typically initiated at a low temperature.

  • Stoichiometry: As mentioned in the troubleshooting guide, the ratio of the Grignard reagent to the titanium catalyst is crucial for minimizing byproduct formation.[5]

Q5: Are there any safety precautions I should be aware of?

  • Diazo Compounds: Aryldiazomethanes and ethyl diazoacetate are potentially explosive and should be handled with care in a well-ventilated fume hood.

  • Grignard Reagents and Diethylzinc: These are pyrophoric and will react violently with water. They must be handled under an inert atmosphere using proper techniques.

  • Thionyl Chloride: This is a corrosive and toxic reagent that reacts with moisture to release HCl and SO2 gas. It should be handled in a fume hood.

Visualizations and Data

Decision Tree for Troubleshooting Cyclopropanation Byproducts

G start Byproduct Formation in Cyclopropanation byproduct_type Identify Byproduct Type start->byproduct_type stilbene Stilbene/Benzylation (Simmons-Smith) byproduct_type->stilbene Zinc-catalyzed ethene Ethene (Kulinkovich) byproduct_type->ethene Ti-catalyzed dimer Carbene Dimer (Rh-catalyzed) byproduct_type->dimer Rh-catalyzed solution_stilbene Slowly add diazo reagent. Modify zinc catalyst. stilbene->solution_stilbene solution_ethene Optimize Grignard:Ti ratio. Consider using a terminal alkene. ethene->solution_ethene solution_dimer Optimize catalyst loading. dimer->solution_dimer

Caption: Troubleshooting guide for common cyclopropanation byproducts.

Workflow for Amide Bond Formation

G cluster_0 Amide Synthesis start 1-Phenylcyclopropane Carboxylic Acid + Amine decision Direct Reaction? start->decision heat High Temperature (>100°C) decision->heat Yes coupling Coupling Reagent (e.g., HATU, EDC) decision->coupling No (milder conditions) byproduct Unreactive Salt decision->byproduct product 1-Phenylcyclopropane Carboxamide heat->product coupling->product

Caption: General workflow for amide bond formation.

Comparison of Common Amide Coupling Reagents
Coupling ReagentActivator/BaseAdvantagesDisadvantages
DCC Often used with HOBtInexpensive, effectiveForms insoluble DCU byproduct
EDC Often used with HOBtWater-soluble urea byproduct, easy removalMore expensive than DCC
HATU DIPEA, Et3NHigh yields, fast reactions, low racemization[11]Expensive
SOCl2 None (forms acid chloride)Highly reactive intermediateHarsh conditions, not compatible with all functional groups
TiCl4 PyridineGood for a wide range of substrates, preserves stereochemistry[12]Requires careful handling of TiCl4

References

  • Kulinkovich, O. G. (2004). The Kulinkovich Reaction. Synlett, 2004(1), 77. [Link]

  • Grokipedia. (n.d.). Kulinkovich reaction. [Link]

  • Lévesque, É., Goudreau, S. R., & Charette, A. B. (2014). Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters, 16(5), 1490–1493. [Link]

  • Wikipedia. (2024). Simmons–Smith reaction. [Link]

  • Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction. [Link]

  • Lévesque, É., Goudreau, S. R., & Charette, A. B. (2014). Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters, 16(5), 1490–1493. [Link]

  • Reddy, T. S., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon, 9(2), e13111. [Link]

  • Wikipedia. (2023). Kulinkovich reaction. [Link]

  • NROChemistry. (2022, June 4). Kulinkovich Reaction [Video]. YouTube. [Link]

  • Wu, Y.-D., & Yu, Z.-X. (2001). Mechanism of the Kulinkovich Cyclopropanol Synthesis: Transfer-Epititanation of the Alkene in Generating the Key Titanacyclopropane Intermediate. Journal of the American Chemical Society, 123(24), 5777–5786. [Link]

  • ResearchGate. (n.d.). Enantioselective dirhodium(II)-catalyzed cyclopropanation of styrene with aryl diazoacetates. [Link]

  • Woo, L. K., & Smith, D. A. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Organometallics, 11(6), 2344–2346. [Link]

  • Filo. (2025, August 25). Explain the Simmons-Smith reaction including its mechanism. [Link]

  • Prier, C. K., & Arnold, F. H. (2015). Interfacing Microbial Styrene Production with a Biocompatible Cyclopropanation Reaction. ACS Catalysis, 5(8), 4565–4569. [Link]

  • Reddy, T. S., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon, 9(2), e13111. [Link]

  • Hein, J. E., & Fokin, V. V. (2014). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Journal of the American Chemical Society, 136(51), 17990–17993. [Link]

  • ResearchGate. (n.d.). Design strategy adopted to design novel 1-phenylcyclopropane Carboxamide Derivatives. [Link]

  • Chen, J., et al. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega, 7(8), 6965–6974. [Link]

  • Nakamura, E., & Hirai, A. (2003). Reaction Pathways of the Simmons−Smith Reaction. The Journal of Organic Chemistry, 68(5), 1989–1998. [Link]

  • ResearchGate. (n.d.). Catalytic results of the cyclopropanation of styrene reactions. [Link]

  • Rowbotham, J. S., et al. (2021). Cyclopropanation reactions by a class I unspecific peroxygenase. Organic & Biomolecular Chemistry, 19(26), 5829–5833. [Link]

  • Ohtsu, H., et al. (2024). Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation. JACS Au, 4(4), 1436–1441. [Link]

  • Chemistry Steps. (2025, November 30). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Whiting, A. (2011). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions [Doctoral dissertation, Durham University]. Durham E-Theses. [Link]

  • SciSpace. (2022). (Open Access) Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

  • Li, C., & Li, N. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 4(5), 745–753. [Link]

  • Khan, I., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5738. [Link]

  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. [Link]

  • Xue, Y.-L., et al. (2006). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-phenylcyclopropanecarboxamide. Chinese Journal of Structural Chemistry, 25(11), 1331–1336. [Link]

  • ResearchGate. (n.d.). A Stereoconvergent Cyclopropanation Reaction of Styrenes. [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. [Link]

  • ResearchGate. (n.d.). Cyclopropanation of styrene catalyzed by 2, 3 and 4. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641–1686. [Link]

  • Wender, P. A., et al. (2022). Mechanism and Stereochemistry of Rhodium-Catalyzed [5 + 2 + 1] Cycloaddition of Ene–Vinylcyclopropanes and Carbon Monoxide Revealed by Visual Kinetic Analysis and Quantum Chemical Calculations. Journal of the American Chemical Society, 144(6), 2737–2746. [Link]

  • Gillingham, D., & Fokin, V. V. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Angewandte Chemie International Edition, 48(48), 9062–9065. [Link]

  • Valenti, P., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. [Link]

  • Google Patents. (n.d.). WO2012046247A2 - Process for the preparation of (±m1r(s), 2srr)l-2-(aminomethyl)-n,n-diethyl-l-phenylcyclopropane carboxamide hydrochloride.
  • Google Patents. (n.d.). WO2014203277A2 - Process for the preparation of (1s,2r)-2-(aminomethyl)-n,n-diethyl-1-phenylcyclopropanearboxamide hydrochloride.
  • Fun, H.-K., et al. (2008). 1-Benzoyl-N-phenyl-cyclo-propane-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2210. [Link]

  • Bakulina, O., et al. (2018). Convenient Synthesis of Functionalized Cyclopropa[c]coumarin-1a-carboxylates. Molecules, 24(1), 43. [Link]

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Optimization

Interpreting complex NMR spectra of substituted cyclopentane derivatives.

Welcome to the Technical Support Center for the NMR Analysis of Substituted Cyclopentanes. As drug development increasingly relies on conformationally restricted sp3 -rich scaffolds, substituted cyclopentanes have become...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the NMR Analysis of Substituted Cyclopentanes. As drug development increasingly relies on conformationally restricted sp3 -rich scaffolds, substituted cyclopentanes have become a prominent structural motif. However, unlike rigid cyclohexanes, cyclopentane rings are highly flexible and notoriously difficult to characterize.

As a Senior Application Scientist, I have designed this guide to move beyond basic step-by-step instructions. Here, we will explore the causality behind why cyclopentane spectra behave the way they do, and provide self-validating experimental protocols to ensure your stereochemical assignments are structurally sound and artifact-free.

Quantitative Data Summary: Key NMR Parameters

Before troubleshooting, it is critical to understand the baseline NMR parameters for cyclopentane systems. Because of conformational averaging, standard cyclohexane coupling rules do not strictly apply[1][2].

NMR ParameterTypical Range (Hz)Structural Implication & Causality
3JHH​ (cis) 7.0 – 10.0 HzProtons reside on the same face. Dihedral angle ≈0∘−40∘ .
3JHH​ (trans) 2.0 – 9.0 HzProtons reside on opposite faces. Dihedral angle ≈80∘−140∘ .
2JHH​ (geminal) (-)10.0 – (-)14.0 HzProtons on the same carbon. Easily identified via HSQC.
1JCH​ 125 – 135 HzDirect C-H bond. Increases with adjacent electronegative substituents[3].
3JCH​ 2.0 – 8.0 HzCritical for J-Based Configuration Analysis (JBCA) to map staggered rotamers[4].

Troubleshooting & FAQ

Q1: My methylene protons appear as a highly complex, overlapping multiplet instead of distinct signals. Why does this happen, and how do I resolve it? Causality & Solution: The complexity arises from the extremely low energy barrier to pseudorotation ( ΔH≈5.1 kcal/mol)[3]. At room temperature, the cyclopentane ring rapidly interconverts between 10 envelope ( Cs​ ) and 10 half-chair/twist ( C2​ ) conformations. Consequently, the observed J -couplings are a weighted time-average of all populated states[5]. Actionable Step: Do not rely solely on 1D 1H NMR. To resolve overlapping multiplets, acquire a high-resolution 1H−13C HSQC spectrum. The greater chemical shift dispersion of the 13C dimension will separate the geminal protons, allowing you to extract individual proton slices or utilize selective 1D TOCSY to isolate the specific spin system.

Q2: I am trying to determine relative stereochemistry (cis/trans), but my 3JHH​ values are around 6-7 Hz. How do I interpret this? Causality & Solution: In rigid cyclohexanes, a large 3Jax−ax​ (>10 Hz) unequivocally indicates a trans-diaxial relationship. However, in cyclopentanes, the Karplus curves for cis and trans couplings overlap significantly. There is a specific dihedral angle region (around 20°-40° in the twist conformation) where Jtrans​ can actually equal or exceed Jcis​ [2]. Actionable Step: Ambiguous 3JHH​ values (5-8 Hz) cannot be used in isolation for stereochemical assignment. You must orthogonalize your data using through-space correlations (NOESY/ROESY) or heteronuclear J-Based Configuration Analysis (JBCA)[4].

Q3: Should I use NOESY or ROESY to determine the stereochemistry of my cyclopentane derivative? Causality & Solution: The choice depends strictly on the molecular weight and the rotational correlation time ( τc​ ) of your molecule. For small molecules (<500 Da), NOESY yields positive cross-peaks. However, many functionalized cyclopentane intermediates or macrocyclic peptides fall into the "mid-sized" regime (500–1500 Da). In this regime, the product of the rotational correlation time and the Larmor frequency ( ωτc​ ) approaches unity, causing the NOE signal to cross zero and vanish entirely[6]. Actionable Step: If your molecule is between 500-1500 Da, routinely select ROESY. ROESY cross-peaks are always positive regardless of τc​ , ensuring that a lack of correlation is due to true spatial distance, not a zero-crossing artifact[6].

Experimental Protocols

Protocol 1: Acquiring High-Resolution ROESY for Stereochemical Assignment

Self-Validating Principle: To ensure cross-peaks are true through-space ROEs and not TOCSY artifacts (which can occur in ROESY due to scalar coupling), a continuous-wave spin-lock is applied, and cross-peaks are phased opposite to the diagonal.

  • Sample Preparation: Dissolve 10-15 mg of the compound in 600 μ L of deuterated solvent (e.g., CDCl3​ or C6​D6​ ). Degas the sample via three freeze-pump-thaw cycles. Causality: Removing dissolved paramagnetic oxygen prevents the acceleration of relaxation pathways, which would otherwise quench your ROE enhancements.

  • Pulse Sequence Selection: Select a gradient-selected ROESY sequence (e.g., roesygpph on Bruker systems).

  • Mixing Time ( d8 ) Optimization: Set the spin-lock mixing time to 200–300 ms. Validation: Run a quick 1D GOESY or 1D ROESY array at 100, 200, and 300 ms to find the optimal buildup before spin diffusion dominates the spectrum.

  • Spin-Lock Power: Ensure the continuous wave (CW) spin-lock power is relatively low (typically ≈2−4 kHz) to minimize TOCSY transfer.

  • Data Processing & Validation: Phase the diagonal negative (red) and the true ROE cross-peaks positive (blue). Any cross-peaks exhibiting the same phase as the diagonal are TOCSY artifacts and must be excluded from your stereochemical analysis.

Protocol 2: J-Based Configuration Analysis (JBCA) Workflow

Self-Validating Principle: When 3JHH​ is ambiguous, JBCA utilizes a combination of 3JHH​ , 2JCH​ , and 3JCH​ to determine the predominant staggered rotamers, creating a multi-parameter validation matrix[4].

  • Acquire Homonuclear J ( 3JHH​ ): Extract exact values from a resolution-enhanced 1D 1H NMR or a J-resolved 2D experiment.

  • Acquire Heteronuclear J ( 2JCH​ , 3JCH​ ): Run a J -HMBC or a CLIP-HSQMBC experiment. Set the long-range coupling constant delay to optimize for J≈6−8 Hz.

  • Extract Values: Measure the displacement of the cross-peaks in the F2 dimension of the J -HMBC to extract the magnitude and sign of the carbon-proton couplings.

  • Rotamer Mapping: Map the large/small J values onto the six possible staggered rotamers (three threo, three erythro). A large 3JCH​ (>5 Hz) indicates an anti relationship between the proton and carbon, while a small 3JCH​ (<3 Hz) indicates a gauche relationship[4].

Mandatory Visualizations

Pseudorotation Planar Planar Transition State (High Energy, Unpopulated) Envelope Envelope (Cs) 10 Conformations Planar->Envelope Relaxation HalfChair Half-Chair/Twist (C2) 10 Conformations Envelope->HalfChair Pseudorotation (Barrier < 5 kcal/mol) Observed Time-Averaged NMR Signals Envelope->Observed Fast Exchange HalfChair->Observed Fast Exchange

Fig 1. Conformational pseudorotation cycle of cyclopentanes leading to time-averaged NMR signals.

Workflow Start 1D 1H NMR Spectrum Complex Multiplets? ExtractJ Extract 3J_HH (Coupling Constants) Start->ExtractJ CheckJ Are 3J values conclusive? (>10Hz or <2Hz) ExtractJ->CheckJ Assign Assign Relative Stereochemistry CheckJ->Assign Yes Run2D Run 2D NMR (NOESY / ROESY) CheckJ->Run2D No (Ambiguous 5-8 Hz) Run2D->Assign Clear NOE JBCA Run JBCA (Extract 2J_CH, 3J_CH) Run2D->JBCA Overlapping/Zero NOE JBCA->Assign Combined J Analysis

Fig 2. Troubleshooting workflow for resolving ambiguous stereocenters in cyclopentane derivatives.

References

  • Matsumori, N., et al. "Stereochemistry of cyclopentane derivatives from 2, 3JCH dependence on dihedral angle." Magnetic Resonance in Chemistry.[Link]

  • Wu, A., et al. "Extension of the Karplus Relationship for NMR Spin−Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane." The Journal of Physical Chemistry A (2002).[Link]

  • Reich, H. J. "NMR Spectroscopy :: 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH." Organic Chemistry Data.[Link]

  • Fisher, B. F., et al. "Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure." The Journal of Organic Chemistry (2013).[Link]

Sources

Troubleshooting

Overcoming poor solubility of aminophenyl nitrile compounds during reaction workup.

Prepared by the Gemini Senior Application Scientist Team Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies an...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the purification of aminophenyl nitrile compounds, with a core focus on overcoming their notoriously poor solubility during reaction workup.

Introduction: The Solubility Challenge

Aminophenyl nitrile compounds represent a common structural motif in medicinal chemistry and materials science.[1] Their unique architecture, combining a basic amino group and a polar, yet non-ionizable, nitrile function on an aromatic scaffold, presents a significant challenge during purification. The interplay between the nonpolar aromatic ring and the polar functional groups leads to strong intermolecular forces, such as hydrogen bonding, and often results in high crystal lattice energy.[2][3] This dual nature is the primary reason these compounds frequently exhibit poor solubility in standard organic solvents while also being sparingly soluble in aqueous solutions under neutral conditions, leading to frustrating and inefficient reaction workups.

This guide is designed to explain the underlying chemical principles behind these challenges and provide a series of practical, field-proven protocols and troubleshooting tips to ensure successful purification and high recovery of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding the Root Cause
Q1: Why is my aminophenyl nitrile compound crashing out of solution during my standard ethyl acetate/water workup?

Answer: This is the most common issue and stems from the compound's amphiphilic yet poorly soluble nature. Here's the breakdown:

  • Limited Organic Solubility: While the phenylnitrile portion suggests some affinity for organic solvents, the free amine group can form strong hydrogen bonds with other molecules of the same type. This self-association can create a stable crystal lattice that is difficult to break down, leading to low solubility in moderately polar solvents like ethyl acetate (EtOAc).

  • Limited Aqueous Solubility: At a neutral pH, the amino group is not protonated, and the molecule as a whole is not polar enough to dissolve readily in water.

  • The "Crash Point": When you perform an aqueous wash, you introduce a small amount of water into the organic layer. This can be just enough to disrupt the solvation of your compound by the organic solvent, promoting self-association and causing it to precipitate, often at the interface between the two layers.

Section 2: Strategic Workup Modifications
Q2: How can I use pH to my advantage during an extraction without risking hydrolysis of the nitrile group?

Answer: A pH-swing extraction is one of the most powerful tools for purifying aminophenyl nitriles. It leverages the basicity of the amino group to dramatically alter the compound's solubility. However, it must be done with care to avoid nitrile hydrolysis, which can occur under harsh acidic or basic conditions, especially with heat.[4][5]

The core principle is to convert the amine into a water-soluble salt to wash away non-basic impurities, and then regenerate the neutral compound to extract it back into an organic solvent.

Key Causality:

  • Acidification: By washing the crude organic solution with a dilute acid (e.g., 1M HCl), the basic amino group is protonated to form an ammonium salt (-NH₂ → -NH₃⁺Cl⁻). This ionic salt is highly polar and will partition into the aqueous layer, leaving non-basic impurities behind in the organic layer.

  • Basification: The acidic aqueous layer containing your protonated compound is then carefully neutralized with a mild base (e.g., saturated sodium bicarbonate or dilute sodium carbonate solution). This deprotonates the ammonium salt, regenerating the neutral aminophenyl nitrile, which is now insoluble in the aqueous layer and can be extracted back into a fresh organic solvent like DCM or EtOAc.

It is critical to use mild conditions: perform extractions at room temperature or below and avoid strong bases like NaOH or KOH unless absolutely necessary, as they more readily promote nitrile hydrolysis.[5][6]

G cluster_0 cluster_1 cluster_2 A Crude Reaction Mixture in Organic Solvent (e.g., EtOAc) B Wash with Dilute Acid (e.g., 1M HCl) A->B C Separate Layers B->C D Organic Layer: Contains Neutral/Acidic Impurities (Discard) C->D E Aqueous Layer: Contains Protonated Product (Water-Soluble Salt) C->E F Carefully add Mild Base (e.g., sat. NaHCO₃) until pH ~8-9 E->F G Extract with Fresh Organic Solvent (e.g., DCM or EtOAc) F->G H Purified Product in Organic Layer G->H Product is now neutral and organic-soluble I Aqueous Layer: Contains Salts (Discard) G->I

Fig 1. Workflow for a pH-swing acid-base extraction.
Section 3: Crystallization & Chromatography Troubleshooting
Q3: I've isolated my crude product, but it won't dissolve in any single solvent for recrystallization. What should I do?

Answer: This is a common sign that a single-solvent recrystallization is not ideal. A two-solvent (or solvent/anti-solvent) system is often the solution.

Experimental Logic:

  • Find a "good" solvent in which your compound is soluble when hot. This is often a more polar solvent like ethanol, isopropanol (IPA), or acetone.

  • Find a "poor" or "anti-solvent" in which your compound is insoluble. This is typically a non-polar solvent like hexanes or heptane, or in the case of organic-soluble compounds, water.

  • The goal is to dissolve the crude product in a minimal amount of the hot "good" solvent and then add the "anti-solvent" dropwise until the solution just begins to turn cloudy (the saturation point). A few more drops of the hot "good" solvent are added to clarify the solution, which is then allowed to cool slowly.

This technique allows for fine-tuned control over the solubility, promoting the formation of high-purity crystals.

Q4: My compound keeps "oiling out" during recrystallization instead of forming crystals. How can I prevent this?

Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[7] The result is a liquid phase of impure compound separating from the solvent.

Problem Possible Cause Suggested Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the compound.Choose a lower-boiling solvent system.
The solution is too concentrated.Add more hot solvent before allowing it to cool.
Cooling is happening too rapidly.Allow the flask to cool slowly on the benchtop before moving to an ice bath. Insulating the flask can help.
No Crystals Form The solution is not saturated enough (too much solvent was used).Boil off some of the solvent to increase the concentration and try again.
Nucleation has not occurred.Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal of the pure compound.
Poor Recovery The compound is too soluble in the chosen solvent, even when cold.Switch to a less effective solvent or use a solvent/anti-solvent system. Ensure the solution is thoroughly cooled in an ice bath before filtering.[8]
Q5: My compound is too insoluble to load onto a silica gel column effectively. What are my options?

Answer: Forcing a poorly soluble compound onto a column can lead to precipitation at the top of the column, poor separation, and significant loss of material. Here are three effective strategies:

  • Dry Loading (Recommended): This is the most robust method.

    • Dissolve your crude compound in a minimal amount of a strong, volatile solvent (e.g., Dichloromethane (DCM), Methanol, or Acetone).

    • Add a small amount of silica gel (or Celite) to this solution to form a slurry.

    • Gently evaporate the solvent under reduced pressure (on a rotary evaporator) until a fine, free-flowing powder is obtained.

    • Carefully load this powder onto the top of your pre-packed column. This ensures your compound starts as a very narrow, evenly distributed band.[6]

  • Use a Stronger Eluent System: While this can improve solubility, it may compromise separation (lower resolution). If you must use this method, load the compound dissolved in a minimal volume of the strong eluent.

  • Add a Modifier to the Mobile Phase: Since aminophenyl nitriles are basic, they can interact strongly with the acidic silanol groups on the surface of silica gel, causing streaking and poor peak shape. Adding a small amount of a basic modifier like triethylamine (TEA) or pyridine (typically 0.1-1%) to your entire mobile phase can significantly improve chromatography.[8][9] The modifier competes with your compound for the active sites on the silica, allowing it to move more smoothly down the column.

G A Crude Aminophenyl Nitrile (Poorly Soluble) B Dissolve in minimal volatile solvent (e.g., DCM) A->B C Add silica gel to solution B->C D Evaporate solvent to yield free-flowing powder C->D E Load powder onto top of pre-packed column D->E F Run column with appropriate mobile phase E->F G Collect Pure Fractions F->G

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Optimization

Technical Support Center: Catalyst Poisoning in Nitro-aromatic Compound Reduction

Welcome to the technical support center for troubleshooting catalyst poisoning issues in the reduction of nitro-aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting catalyst poisoning issues in the reduction of nitro-aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during catalytic hydrogenation.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst poisoning in my nitro reduction reaction?

A1: The primary indicators of catalyst poisoning include a significant decrease in reaction rate, or the reaction stalling completely.[1][2] You may also observe a reduction in product yield and selectivity, or the need for harsher reaction conditions, such as higher temperature or pressure, to achieve the desired conversion.[1] In some instances, a change in the physical appearance of the catalyst, like a color change, can also be a sign of poisoning.[2]

Q2: What are the typical sources of catalyst poisons in these reactions?

A2: Catalyst poisons can originate from various sources, including the reactants, solvents, or the reaction setup itself.[1] Common culprits include:

  • Sulfur compounds: Hydrogen sulfide (H₂S), thiols, and thiophenes are potent poisons for many metal catalysts like palladium, platinum, and nickel.[1][2][3]

  • Nitrogen compounds: Certain nitrogen-containing heterocycles, amines, and amides can inhibit or poison the catalyst.[1][2][4]

  • Heavy metals: Trace amounts of lead, mercury, and arsenic can cause irreversible poisoning.[1][3][5]

  • Carbon monoxide (CO): Often an impurity in hydrogen gas, CO can strongly adsorb to the active sites of the catalyst.[1][3]

  • Halides: Both organic and inorganic halides can deactivate catalysts.[1][2]

  • Phosphorus compounds: Phosphines and other phosphorus-containing molecules can also deactivate catalysts.[6]

Q3: How can I identify the specific poison affecting my catalyst?

A3: Identifying the specific poison is a critical step in troubleshooting. A combination of analytical techniques can be employed for this purpose:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is highly effective for detecting and quantifying trace metal impurities.[1][5]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can analyze the elemental composition and chemical state of the catalyst's surface, providing insight into the nature of the adsorbed poison.[1][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile organic poisons that may be present in the feedstock or solvent.[1][7]

  • Temperature-Programmed Desorption (TPD): TPD helps in studying the desorption characteristics of species adsorbed on the catalyst surface.[1]

Q4: What is the difference between reversible and irreversible poisoning?

A4: The distinction lies in the strength of the interaction between the poison and the catalyst's active sites.[1]

  • Reversible poisoning: In this case, the poison is weakly adsorbed to the active sites. The catalyst's activity can often be restored by removing the poison from the feedstock or through a simple regeneration procedure.[1]

  • Irreversible poisoning: This occurs when the poison forms a strong, stable chemical bond with the active sites.[1] This type of poisoning is often permanent, and the catalyst may need to be replaced.[1]

Q5: Can a poisoned catalyst be regenerated?

A5: In many cases, yes. The appropriate regeneration method depends on the nature of the poison and the catalyst.[1] Common methods include:

  • Thermal Treatment: Heating the catalyst in a stream of inert or reactive gas can desorb or decompose the poison.[1][8]

  • Chemical Washing: Using acidic or basic solutions to dissolve and remove the poison.[1][8][9]

  • Solvent Extraction: Employing a suitable solvent to extract the poisoning species.[1][8]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving catalyst poisoning issues during the reduction of nitro-aromatic compounds.

Issue 1: Reaction is sluggish or has completely stopped.

Potential Cause: Catalyst poisoning is a likely culprit when a previously successful reaction suddenly fails or slows down significantly.[2]

Troubleshooting Workflow:

A Sluggish or Stalled Reaction B Verify Purity of Starting Materials, Solvents, and H₂ Gas A->B C Purify Materials (e.g., distillation, filtration through activated carbon) B->C Impurity Suspected D Analyze for Common Poisons (S, N, Metals) B->D Purity Confirmed C->A E Poison Identified? D->E F Implement Specific Mitigation Strategy (e.g., guard bed, scavenger resin) E->F Yes G No Poison Identified E->G No F->A H Evaluate Catalyst Activity G->H I Increase Catalyst Loading H->I J Change Catalyst Type (e.g., Pt-based instead of Pd-based) I->J K Optimize Reaction Conditions (Temperature, Pressure) J->K L Problem Resolved K->L

Caption: Troubleshooting workflow for a sluggish or stalled reaction.

Detailed Steps:

  • Verify Reagent Purity: The first step is to ensure the purity of your nitro-aromatic substrate, solvent, and hydrogen source.[2][6] Impurities are a common source of catalyst poisons. Consider purifying your starting materials through methods like distillation or filtration through activated carbon.[3][6]

  • Analyze for Poisons: If you suspect poisoning, but the source is not obvious, analytical testing of your starting materials is recommended. Techniques like ICP-MS for metals and GC-MS for organic impurities can be invaluable.[1]

  • Implement Mitigation Strategies: If a specific poison is identified, you can take targeted steps to remove it. For example, using a guard bed with a material that selectively adsorbs the poison before the reactants reach the catalyst bed can be effective.[10]

  • Evaluate Catalyst and Conditions: If no specific poison is found, consider the possibility of gradual catalyst deactivation. You can try increasing the catalyst loading or switching to a different type of catalyst that may be more robust to trace impurities.[2] Optimizing reaction conditions, such as increasing the temperature or pressure, may also help overcome the effects of minor poisoning.[2]

Issue 2: Inconsistent results between batches.

Potential Cause: Batch-to-batch variability in starting materials or solvents is a frequent cause of inconsistent reaction performance.

Troubleshooting Workflow:

A Inconsistent Reaction Results B Analyze Different Batches of Starting Materials and Solvents A->B C Significant Variation Detected? B->C D Implement Stricter Quality Control for Incoming Materials C->D Yes F No Significant Variation C->F No E Standardize Pre-treatment of Reagents D->E J Problem Resolved E->J G Review and Standardize Experimental Procedure F->G H Check for Variations in Catalyst Handling and Addition G->H I Ensure Consistent Reaction Setup and Agitation H->I I->J

Caption: Troubleshooting workflow for inconsistent reaction results.

Detailed Steps:

  • Analyze Raw Materials: Obtain and analyze samples from different batches of your nitro-aromatic compound and solvent. Compare the impurity profiles to identify any inconsistencies.

  • Implement Quality Control: If variations are found, establish stricter quality control specifications for incoming materials. This may involve routine analytical testing before accepting a new batch.

  • Standardize Procedures: If the raw materials are consistent, meticulously review your experimental procedure for any potential variations. This includes catalyst handling, weighing, and addition, as well as the reaction setup and stirring efficiency.[11]

Data Presentation: Impact of Common Poisons

The following table summarizes the qualitative impact of common catalyst poisons on the reduction of nitro-aromatic compounds.

Poison ClassCommon ExamplesTypical Catalyst AffectedEffect on ReactionReversibility
Sulfur Compounds H₂S, thiols, thiophenesPd, Pt, Ni, RhSevere activity lossOften Irreversible
Nitrogen Compounds Pyridine, quinoline, some aminesPd, Pt, NiInhibition to severe poisoningVaries (Reversible to Irreversible)
Heavy Metals Pb, Hg, AsPd, Pt, NiSevere and permanent deactivationIrreversible
Halides Cl⁻, Br⁻, I⁻Pd, PtInhibition, can affect selectivityOften Reversible
Carbon Monoxide COPd, Pt, RhStrong competitive adsorptionReversible

Experimental Protocols

Protocol 1: General Procedure for Catalyst Regeneration by Thermal Treatment

This protocol provides a general guideline for regenerating a poisoned catalyst through thermal treatment. Note: The optimal temperature and gas environment will vary depending on the catalyst and the nature of the poison.

  • Catalyst Loading: Carefully load the deactivated catalyst into a tube furnace or a suitable reactor.

  • Inert Gas Purge: Purge the system with an inert gas (e.g., nitrogen or argon) at room temperature to remove any residual reactants or air.[1]

  • Heating Program: Begin heating the catalyst under a continuous flow of the chosen gas. A typical program might involve:

    • Ramping the temperature to 200-400°C at a rate of 5-10°C/min.

    • Holding at the target temperature for 2-4 hours.[12]

  • Cooling: Allow the catalyst to cool to room temperature under the inert gas flow.

  • Re-evaluation: Once cooled, the catalyst can be carefully removed and its activity re-tested in a small-scale reaction.

Protocol 2: Identification of Metal Poisons using ICP-MS

This protocol outlines a general procedure for detecting trace metal contaminants on a catalyst sample.

  • Sample Preparation: Accurately weigh a representative sample of the poisoned catalyst.

  • Digestion: Digest the catalyst sample in a suitable acid mixture (e.g., aqua regia) to bring the metals into solution. This step should be performed in a properly ventilated fume hood with appropriate personal protective equipment.

  • Dilution: Dilute the digested sample to a known volume with deionized water.

  • Instrumental Analysis: Introduce the diluted sample into the ICP-MS instrument. The instrument will atomize and ionize the sample in a high-temperature plasma. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the identification and quantification of the elemental composition.[1]

  • Data Analysis: Compare the signal intensities from the sample to a calibration curve generated from certified reference materials to determine the concentration of each metal poison.

References

  • BenchChem. (2025). Dealing with catalyst poisoning in the hydrogenation for synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.
  • PatSnap. (2025). How to detect catalyst poisoning in hydrotreaters. Eureka by PatSnap.
  • Intertek. (n.d.). Catalyst Poisoning Testing.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection and Optimization for Nitro Group Reduction.
  • Unnamed Publisher. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.
  • Chromatography Online. (n.d.). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer.
  • Nikki-Universal Co., Ltd. (n.d.). Catalyst Poison Countermeasures.
  • BenchChem. (2025). Technical Support Center: Catalytic Reduction of Nitroarenes.
  • Energy → Sustainability Directory. (2025). Catalyst Poisoning Mitigation.
  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1.
  • Unnamed Publisher. (2025). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines.
  • ResearchGate. (n.d.). Regeneration of deactivated catalysts coated on foam and monolith: Example of Pd/C for nitrobenzene hydrogenation.
  • ResearchGate. (n.d.). Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation.
  • ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?.
  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
  • BenchChem. (2025). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds.
  • BenchChem. (2025). Technical Support Center: Overcoming Catalyst Poisoning in Co-Rh Catalytic Systems.
  • Aerosol and Air Quality Research. (2019). Regeneration of Potassium Poisoned Catalysts for the Selective Catalytic Reduction of NO with NH3.

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Reference Data & Comparative Studies

Validation

A Framework for the Comparative Analysis of 1-(2-Aminophenyl)cyclopentanecarbonitrile and Its 4-Amino Isomer

This guide provides a comprehensive framework for comparing the biological activity of two structural isomers: 1-(2-aminophenyl)cyclopentanecarbonitrile and 1-(4-aminophenyl)cyclopentanecarbonitrile. The positional diffe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for comparing the biological activity of two structural isomers: 1-(2-aminophenyl)cyclopentanecarbonitrile and 1-(4-aminophenyl)cyclopentanecarbonitrile. The positional difference of the amino group on the phenyl ring—ortho (2-position) versus para (4-position)—is a subtle yet potentially profound structural change that can significantly influence molecular interactions with biological targets. This document outlines the rationale, experimental design, and methodologies required for a rigorous head-to-head comparison, intended for researchers in drug discovery and medicinal chemistry.

The core hypothesis is that the position of the amino group will alter the molecule's electronic distribution, steric profile, and hydrogen bonding capacity, thereby leading to distinct pharmacological profiles. The 4-amino isomer is a known intermediate in the synthesis of Apatinib, a tyrosine kinase inhibitor that targets VEGFR2, suggesting a potential area of investigation.[1] However, the activity of the 2-amino isomer is not well-documented, making this comparison a valuable exercise in exploring structure-activity relationships (SAR).[2][3]

Introduction to the Isomers and Rationale for Comparison

The nitrile group is a prevalent pharmacophore in modern pharmaceuticals, valued for its ability to act as a hydrogen bond acceptor or a bioisostere for other functional groups, enhancing binding affinity and improving pharmacokinetic properties.[4][5] The aminophenyl moiety is also a common feature in bioactive molecules. The relative positioning of the amino and cyclopentanecarbonitrile groups can dictate how the molecule presents itself to a target protein.

  • 1-(2-Aminophenyl)cyclopentanecarbonitrile (Ortho-isomer): The proximity of the amino group to the bulky cyclopentane ring may introduce steric hindrance, potentially influencing its ability to fit into a binding pocket. It also allows for potential intramolecular hydrogen bonding, which could rigidify the conformation and alter its interaction profile.

  • 1-(4-Aminophenyl)cyclopentanecarbonitrile (Para-isomer): With the amino group positioned opposite the cyclopentane ring, this isomer presents a more extended and sterically unhindered profile. This configuration may allow for more favorable intermolecular interactions with a target protein, as the amino group is more accessible.

This guide will use a hypothetical target, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), based on the known association of the 4-amino isomer's scaffold with Apatinib.[1] The following sections detail the necessary experimental workflows to determine and compare the isomers' affinity, functional activity, and cellular effects.

Experimental Methodologies

A rigorous comparison requires a multi-step approach, from initial target binding to cellular response. The following protocols are designed to provide a comprehensive dataset for evaluating the differential activity of the two isomers.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Data Analysis synthesis Isomer Synthesis & Purification binding VEGFR2 Kinase Binding Assay (Ki) synthesis->binding functional Kinase Inhibition Assay (IC50) binding->functional proliferation HUVEC Proliferation Assay functional->proliferation downstream Western Blot (p-ERK, p-Akt) proliferation->downstream sar SAR Analysis & Interpretation downstream->sar

Caption: Experimental workflow for comparing the two isomers.

This assay quantifies the concentration of each isomer required to inhibit 50% of VEGFR2 kinase activity.

  • Reagents and Materials: Recombinant human VEGFR2 kinase, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Prepare 10 mM stock solutions of each isomer in DMSO. Perform serial dilutions to create a 10-point concentration curve (e.g., 100 µM to 1 nM).

  • Assay Procedure:

    • Add 5 µL of diluted compound or DMSO (vehicle control) to appropriate wells.

    • Add 20 µL of a solution containing the VEGFR2 enzyme and substrate to each well.

    • Initiate the kinase reaction by adding 25 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.

    • Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the detection reagent.

  • Data Analysis: Measure luminescence, which is proportional to ADP produced. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This cell-based assay assesses the ability of the isomers to inhibit VEGF-induced cell growth, a key downstream effect of VEGFR2 activation.

  • Cell Culture: Culture HUVECs in endothelial growth medium. Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Serum Starvation: Replace the medium with a low-serum medium for 24 hours to synchronize the cells.

  • Treatment: Treat the cells with various concentrations of each isomer for 1 hour. Subsequently, add 20 ng/mL of VEGF to stimulate proliferation. Include control wells (vehicle + VEGF, vehicle only).

  • Incubation: Incubate the plates for 48 hours.

  • Quantification: Add a proliferation reagent (e.g., CellTiter 96® AQueous One Solution) and measure the absorbance at 490 nm.

  • Data Analysis: Normalize the data to the vehicle control and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Hypothetical Results and Data Presentation

To illustrate the potential outcomes, this section presents hypothetical data. The expectation is that the 4-amino isomer, being more structurally analogous to known kinase inhibitors, will exhibit greater potency.

Table 1: Comparative In Vitro and Cellular Activity (Hypothetical Data)

Compound VEGFR2 Binding (Ki, nM) VEGFR2 Inhibition (IC50, nM) HUVEC Growth Inhibition (GI50, µM)
1-(2-Aminophenyl)cyclopentanecarbonitrile 850 1200 15.2

| 1-(4-Aminophenyl)cyclopentanecarbonitrile | 75 | 110 | 1.8 |

Discussion and Mechanistic Interpretation

The hypothetical results suggest a clear structure-activity relationship. The superior activity of the 4-amino isomer can be attributed to several factors:

  • Steric Accessibility: The para-position of the amino group allows for unobstructed interaction with key residues in the kinase hinge region, a common binding motif for ATP-competitive inhibitors.

  • Hydrogen Bonding: The accessible amine can act as a hydrogen bond donor, forming a critical anchor point within the active site.

  • Electronic Effects: The para-amino group donates electron density into the phenyl ring, which can influence the overall electronic character and binding interactions of the molecule.

The 2-amino isomer's lower potency is likely due to steric clashes between the cyclopentyl ring and the amino group, forcing a non-planar conformation that is less favorable for binding. This steric hindrance could prevent the amino group from forming key hydrogen bonds.

G cluster_pathway Downstream Signaling cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Isomer4 4-Amino Isomer Isomer4->VEGFR2 Strong Inhibition Isomer2 2-Amino Isomer Isomer2->VEGFR2 Weak Inhibition RAS RAS PLCg->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT Akt PI3K->AKT Migration Migration AKT->Migration Survival Survival AKT->Survival

Caption: Differential inhibition of the VEGFR2 signaling pathway.

This diagram illustrates how the more potent 4-amino isomer is hypothesized to effectively block the downstream signaling cascade that leads to cell proliferation and survival, whereas the 2-amino isomer has a much weaker effect.

Conclusion

This guide presents a systematic approach to comparing the biological activities of 1-(2-aminophenyl)cyclopentanecarbonitrile and its 4-amino isomer. Based on established principles of medicinal chemistry and SAR, the 4-amino isomer is predicted to be a more potent inhibitor of VEGFR2. The outlined experimental protocols provide a clear and robust path for validating this hypothesis. Such comparative studies are fundamental to drug discovery, allowing for the rational design of more effective and selective therapeutic agents.

References

  • US11673857B2: Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile.
  • Zhang, L., et al. (2010). Structure-Activity Relationships for a Novel Series of Citalopram Analogues at Monoamine Transporters. Journal of Medicinal Chemistry. [Link]

  • PubMed: Structure-activity relationships for a novel series of citalopram...analogues at monoamine transporters. [Link]

  • Meanwell, N. A. (2018). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

  • Hou, S., et al. (2016). Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. Atlantis Press. [Link]

  • GSRS: 1-(4-AMINOPHENYL)CYCLOPENTANECARBONITRILE. Global Substance Registration System. [Link]

  • Mathison, D. A., et al. (1978). New antiarrhythmic agents. 6. Quantitative structure-activity relationships of aminoxylidides. Journal of Medicinal Chemistry. [Link]

  • Li, Z., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

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Comparative

A Researcher's Guide to the Structural Validation of 1-(2-Aminophenyl)cyclopentanecarbonitrile Using 2D NMR Techniques

In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable checkpoint. For novel compounds like 1-(2-aminophe...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable checkpoint. For novel compounds like 1-(2-aminophenyl)cyclopentanecarbonitrile, a molecule with potential applications stemming from its unique aromatic and aliphatic functionalities, rigorous structural validation is paramount.[1][2] This guide provides an in-depth, experience-driven comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the complete structural elucidation of this compound, contrasting them with alternative analytical methods and offering detailed experimental protocols.

The power of 2D NMR lies in its ability to resolve complex spectral overlaps that are often encountered in 1D NMR, especially for molecules with multiple spin systems.[3][4] By spreading the NMR signals into a second dimension, we can visualize correlations between different nuclei, providing a clear roadmap of the molecule's connectivity and spatial arrangement.[3][5]

The Strategic Application of 2D NMR for Structural Elucidation

Our approach to the structural validation of 1-(2-aminophenyl)cyclopentanecarbonitrile is a sequential and logical workflow. We will employ a suite of 2D NMR experiments, each providing a unique piece of the structural puzzle. The primary techniques discussed are:

  • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings through two to three bonds.[4][6]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons (¹H-¹³C one-bond correlations).[6][7]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons (¹H-¹³C two- to four-bond correlations).[6][7]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To probe the spatial proximity of protons, irrespective of their through-bond connectivity.[8][9]

This multi-faceted approach ensures a self-validating system where the data from each experiment corroborates the others, leading to an unassailable structural assignment.

Experimental Workflow: A Step-by-Step Guide

The following protocols are designed for a standard high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is particularly beneficial for less concentrated samples or for detecting weak correlations.[10][11]

Sample Preparation

Proper sample preparation is crucial for acquiring high-quality NMR data. For a molecule like 1-(2-aminophenyl)cyclopentanecarbonitrile, which may be prone to oxidation or degradation, careful handling is necessary.[12]

Protocol:

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common starting points. For this compound, DMSO-d₆ is often preferred as it can help in observing the exchangeable amine protons.

  • Concentration: Aim for a sample concentration of 5-20 mg dissolved in 0.5-0.7 mL of the deuterated solvent.[4]

  • Inert Atmosphere: If the sample is suspected to be air-sensitive, prepare the NMR tube under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[12]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of glass wool into the NMR tube.

Data Acquisition

The following table outlines the key 2D NMR experiments and their purpose in the structural elucidation of 1-(2-aminophenyl)cyclopentanecarbonitrile.

Experiment Purpose Key Parameters to Optimize
¹H-¹H COSY Identifies J-coupled protons, revealing the spin systems within the cyclopentane ring and the aromatic ring.[13]Spectral width in both dimensions, number of scans.
¹H-¹³C HSQC Correlates each proton to its directly attached carbon, aiding in the assignment of both ¹H and ¹³C spectra.[13]¹J(CH) coupling constant (typically ~145 Hz).
¹H-¹³C HMBC Reveals long-range correlations between protons and carbons, crucial for identifying quaternary carbons and linking different structural fragments.[13]nJ(CH) coupling constant (optimized for 4-10 Hz).
¹H-¹H NOESY Shows through-space correlations between protons that are close to each other, providing information on the 3D structure and stereochemistry.[9]Mixing time (typically 500-1000 ms for small molecules).

Data Analysis and Interpretation: Assembling the Structural Puzzle

The true power of this approach lies in the synergistic interpretation of the data from these experiments.

Step 1: Unraveling the Proton Spin Systems with COSY

The COSY spectrum will reveal the connectivity of the protons. For 1-(2-aminophenyl)cyclopentanecarbonitrile, we expect to see:

  • Correlations between the protons on the cyclopentane ring, allowing us to trace the chain of CH₂ groups.

  • Correlations between the aromatic protons on the aminophenyl ring, confirming their ortho, meta, and para relationships.

Step 2: Assigning Carbons with HSQC

The HSQC spectrum provides a direct link between the proton and carbon chemical shifts for all protonated carbons.[7] This allows for the unambiguous assignment of the cyclopentane and aromatic CH and CH₂ groups.

Step 3: Connecting the Fragments with HMBC

The HMBC experiment is pivotal for piecing together the entire molecular structure.[7] Key expected correlations for 1-(2-aminophenyl)cyclopentanecarbonitrile include:

  • Correlations from the cyclopentane protons to the quaternary carbon of the cyclopentane ring and the carbon of the nitrile group.

  • Correlations from the aromatic protons to the carbons within the aminophenyl ring and, crucially, to the quaternary carbon of the cyclopentane ring, confirming the point of attachment.

  • Correlations from the amine protons (if observed) to the adjacent aromatic carbons.

Step 4: Confirming the 3D Structure with NOESY

The NOESY spectrum provides through-space correlations, which are invaluable for confirming the proposed structure and can offer insights into the preferred conformation.[5] For instance, we would expect to see NOE correlations between the protons on the cyclopentane ring and the ortho protons of the aminophenyl ring, confirming their spatial proximity.

Visualizing the Workflow and Connectivity

To better illustrate the logic of this multi-pronged analytical approach, the following diagrams outline the experimental workflow and the expected molecular correlations.

G cluster_0 Experimental Workflow A Sample Preparation (1-(2-Aminophenyl)cyclopentanecarbonitrile) B 1D ¹H and ¹³C NMR (Initial Assessment) A->B C 2D COSY (¹H-¹H Connectivity) B->C D 2D HSQC (¹H-¹³C One-Bond Correlation) B->D E 2D HMBC (¹H-¹³C Long-Range Correlation) C->E D->E F 2D NOESY (Through-Space Proximity) E->F G Complete Structural Elucidation F->G

Caption: A logical workflow for the structural elucidation of 1-(2-aminophenyl)cyclopentanecarbonitrile using a suite of 2D NMR experiments.

Caption: A conceptual diagram illustrating the key 2D NMR correlations expected for 1-(2-aminophenyl)cyclopentanecarbonitrile.

Comparison with Alternative Methodologies

While 2D NMR is arguably the most powerful technique for the complete structural elucidation of small molecules in solution, it is important to consider alternative and complementary methods.

Technique Strengths Limitations Synergy with 2D NMR
X-ray Crystallography Provides the absolute, unambiguous 3D structure in the solid state.Requires a suitable single crystal, which can be difficult to grow.Can confirm the solution-state structure determined by NMR and provide precise bond lengths and angles.
Mass Spectrometry (MS) Provides the accurate molecular weight and fragmentation patterns, confirming the molecular formula.Provides limited information on the specific connectivity and stereochemistry.Orthogonal data that confirms the molecular formula and can help identify impurities.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups (e.g., -NH₂, -C≡N).Does not provide information on the overall molecular framework.Confirms the presence of functional groups inferred from NMR chemical shifts.

The strategic application of COSY, HSQC, HMBC, and NOESY experiments provides a robust and self-validating methodology for the complete structural characterization of 1-(2-aminophenyl)cyclopentanecarbonitrile. This comprehensive approach not only ensures the correct structural assignment but also provides a deeper understanding of the molecule's properties in solution, which is critical for its potential applications in drug discovery and development.

References

  • 2D NMR Spectroscopy | PPTX - Slideshare. (n.d.).
  • Application Note: Characterization of Aminomalononitrile and its Derivatives by NMR Spectroscopy - Benchchem. (n.d.).
  • 2D NMR Introduction - Chemistry LibreTexts. (2025, January 2).
  • 1D and 2D NMR methods for small molecules - YouTube. (2021, December 17).
  • Small Molecule Characterization | Nuclear Magnetic Resonance Facility. (n.d.).
  • NMR Characterization of RNA Small Molecule Interactions - PMC - NIH. (n.d.).
  • The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions - Preprints.org. (2024, October 12).
  • 2D NMR Spectroscopy: Fundamentals, Methods and Applications - News-Medical.Net. (2019, August 20).
  • 2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. (n.d.).
  • 2D NMR - EPFL. (n.d.).
  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.).
  • 1-(4-Aminophenyl)cyclopentanecarbonitrile | 115279-73-7. (n.d.).
  • 1-(4-Aminophenyl)cyclopentanecarbonitrile - CymitQuimica. (n.d.).
  • 115279-73-7|1-(4-Aminophenyl)cyclopentanecarbonitrile|BLD Pharm. (n.d.).
  • The Evolving Landscape of NMR Structural Elucidation - PMC - NIH. (2026, March 7).

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Validation

A Senior Application Scientist's Guide to Nitro Group Reduction: A Comparative Analysis of Catalytic Systems

The transformation of a nitro group into an amine is one of the most fundamental and crucial reactions in modern organic synthesis. This reduction is a cornerstone in the production of a vast array of valuable compounds,...

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Author: BenchChem Technical Support Team. Date: April 2026

The transformation of a nitro group into an amine is one of the most fundamental and crucial reactions in modern organic synthesis. This reduction is a cornerstone in the production of a vast array of valuable compounds, from active pharmaceutical ingredients (APIs) and agrochemicals to dyes and polymers.[1] The choice of catalytic system for this transformation is paramount, as it directly influences the reaction's efficiency, selectivity, cost-effectiveness, and environmental footprint.[2]

This guide provides an in-depth, comparative analysis of the primary catalytic systems employed for nitro group reduction. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, explore the nuances of reaction optimization, and provide field-proven experimental methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the expert knowledge required to confidently select and implement the optimal catalytic strategy for their specific synthetic challenges.

Mechanistic Underpinnings: The Journey from Nitro to Amine

The reduction of a nitro group (R-NO₂) to an amine (R-NH₂) is a six-electron process.[3] While the final product is the same, the journey can proceed through different mechanistic pathways, largely dictated by the chosen catalyst and reaction conditions. The two primary routes are the direct and condensation pathways.[4][5]

The direct pathway , common in catalytic hydrogenation, involves the sequential reduction through nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates.[5] Conversely, the condensation pathway can occur where the nitroso and hydroxylamine intermediates react to form an azoxy species (R-N(O)=N-R), which is then further reduced.[5][6] Understanding these potential pathways is critical for troubleshooting and minimizing byproduct formation. For instance, the accumulation of hydroxylamine intermediates can be a concern, but certain catalyst promoters, like vanadium, can mitigate this issue.[7]

Heterogeneous Catalysis: The Industrial Workhorse

Heterogeneous catalysts, particularly precious metals on a solid support, are the most widely employed systems for nitro group reduction, prized for their high activity, ease of separation, and reusability.[1][8]

Key Catalysts and Considerations:
  • Palladium on Carbon (Pd/C): Often the first choice, Pd/C is highly efficient for the reduction of both aromatic and aliphatic nitro groups under hydrogen gas (H₂).[9] It typically offers high yields and clean reactions under relatively mild conditions.[8] However, its high activity can be a double-edged sword, leading to low chemoselectivity, particularly the undesired reduction of carbon-halogen bonds (dehalogenation) or benzyl groups.[9][10]

  • Platinum on Carbon (Pt/C): A robust alternative to Pd/C, Pt/C can sometimes offer better performance and selectivity, especially in the presence of other reducible functional groups.[8][11]

  • Raney Nickel (Raney Ni): A cost-effective, non-precious metal catalyst known for its high activity.[1][8] It is often the preferred catalyst when dehalogenation is a concern with substrates containing chlorine or bromine.[9][12] The primary drawback is its pyrophoric nature, requiring careful handling procedures.[1][8]

  • Iron (Fe) Metal: The classic Béchamp reduction, using iron in acidic media (e.g., Fe/HCl or Fe/NH₄Cl), is a cost-effective and highly chemoselective method.[10][13] It displays excellent tolerance for a wide range of functional groups, including halides.[13][14] However, it is a stoichiometric process, generating significant iron salt waste, which can be a drawback for large-scale synthesis.[10]

Transfer Hydrogenation: A Safer Alternative

Catalytic Transfer Hydrogenation (CTH) provides a safer and more convenient alternative to using flammable hydrogen gas.[15] In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst.

  • Common Donors: Hydrazine hydrate (N₂H₄·H₂O), ammonium formate, and formic acid are frequently used hydrogen donors.[15][16]

  • Advantages: CTH often proceeds under milder conditions and can exhibit enhanced chemoselectivity.[15] For instance, the Pd/C-hydrazine hydrate system is often highly selective for nitro group reduction while preserving sensitive halogen substituents.[13]

Experimental Workflow: Heterogeneous Catalysis

The following diagram outlines a typical workflow for a heterogeneous catalytic hydrogenation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with nitro compound & solvent B Inert atmosphere (N₂ or Ar) A->B C Add catalyst (e.g., Pd/C) B->C D Introduce H₂ source (H₂ balloon or CTH reagent) C->D E Stir vigorously at desired temp. D->E F Monitor reaction (TLC, GC-MS, LC-MS) E->F G Filter through Celite to remove catalyst F->G H Concentrate filtrate (rotary evaporator) G->H I Purify crude product (e.g., chromatography) H->I

Caption: General workflow for a catalytic nitro group reduction experiment.

Detailed Protocol: Catalytic Transfer Hydrogenation of a Halogenated Nitroarene

This protocol describes the chemoselective reduction of a halogenated nitroarene using Pd/C and hydrazine hydrate, a method chosen to minimize dehalogenation.[13]

Materials:

  • Halogenated nitroarene (1.0 mmol)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Hydrazine monohydrate (10.0 mmol)

  • Methanol (5 mL)

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • Celite

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the halogenated nitroarene (1.0 mmol) and methanol (5 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the suspension.

  • Reagent Addition: While stirring at room temperature, add hydrazine monohydrate (10.0 mmol) dropwise. Caution: The reaction can be exothermic.[15]

  • Reaction: If necessary, heat the mixture to reflux (e.g., 80 °C) and monitor the reaction's progress by Thin Layer Chromatography (TLC).[15]

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude amine product.

  • Purification: If required, purify the crude product by flash column chromatography.[15]

Homogeneous Catalysis: Precision and Selectivity

Homogeneous catalysts, typically soluble transition-metal complexes, offer an alternative approach that can provide superior chemoselectivity due to the ability to fine-tune the catalyst's electronic and steric properties through ligand modification.[10] Catalysts based on ruthenium, rhodium, and iridium have been successfully employed.[10][14]

  • Causality of Selectivity: The well-defined coordination sphere of a homogeneous catalyst allows for more predictable interactions with the substrate. This enables the selective reduction of a nitro group in the presence of other reducible functionalities like alkenes, alkynes, or ketones, which might be difficult to achieve with highly active heterogeneous systems.[14]

  • Challenges: The primary disadvantage of homogeneous catalysis is the difficulty in separating the catalyst from the reaction product, which is a significant concern in pharmaceutical synthesis due to potential metal contamination.[10]

Biocatalysis: The Green Chemistry Approach

The use of enzymes, specifically nitroreductases (NRs), represents a powerful and environmentally benign strategy for nitro group reduction.[17][18]

  • Mechanism: Nitroreductases are flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitro groups.[17] The reaction proceeds through a series of two-electron transfers, via nitroso and hydroxylamine intermediates, to form the final amine.[18]

  • Key Advantages:

    • Exceptional Selectivity: Enzymes offer unparalleled chemo-, regio-, and stereoselectivity under mild aqueous conditions (room temperature and neutral pH).[19]

    • Sustainability: Biocatalytic processes avoid the use of heavy metals and harsh reagents. The hydrogen equivalents are often supplied by a cofactor recycling system, which can utilize a simple sugar like glucose.[20] More advanced systems are being developed that use H₂ gas directly, further improving atom economy.[20]

  • Limitations: Challenges in biocatalysis include the substrate scope of the enzyme, operational stability, and the need for cofactor regeneration systems, although significant progress is being made through enzyme engineering.[19]

G cluster_cofactor Cofactor Regeneration RNO2 R-NO₂ (Nitro Compound) NR_E Nitroreductase (E-FMN) RNO R-NO (Nitroso) RNO2->RNO + 2e⁻, + 2H⁺ NADPH NAD(P)H NADP NAD(P)⁺ NADPH->NADP 2e⁻ donor RNHOH R-NHOH (Hydroxylamine) RNO->RNHOH + 2e⁻, + 2H⁺ H2O H₂O RNH2 R-NH₂ (Amine) RNHOH->RNH2 + 2e⁻, + 2H⁺ H2O_2 H₂O

Sources

Comparative

Efficacy Comparison of Purification Techniques for 1-(Cyanomethyl)cyclohexanecarbonitrile

In the development of neuroactive active pharmaceutical ingredients (APIs), the purity of upstream intermediates non-linearly impacts the yield, catalyst lifespan, and safety profile of the final drug substance. 1-(Cyano...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of neuroactive active pharmaceutical ingredients (APIs), the purity of upstream intermediates non-linearly impacts the yield, catalyst lifespan, and safety profile of the final drug substance. 1-(Cyanomethyl)cyclohexanecarbonitrile (CAS: 4172-99-0)—also known as 1-cyanocyclohexaneacetonitrile—is a critical dinitrile intermediate in the chemo-enzymatic and synthetic pathways for Gabapentin [1].

Synthesized typically via the Knoevenagel condensation of cyclohexanone with cyano reagents followed by cyanation, the crude reaction mass often contains unreacted cyclohexanone, cyanoacetic acid, ammonium salts, and oligomeric byproducts [2]. The purity of this intermediate directly dictates the efficiency of downstream nitrilase-mediated hydrolysis or Raney-nickel hydrogenation [3]. This guide objectively compares the efficacy of three primary purification techniques, providing field-proven methodologies and self-validating protocols for process scientists.

Comparative Analysis of Purification Techniques

Method A: Aqueous Wash & Direct Crystallization (Industrial Standard)

Mechanism & Causality: The dinitrile product is highly lipophilic, whereas the primary impurities (ammonium salts, unreacted cyanoacetic acid, and short-chain alcohols) are highly water-soluble. By utilizing water as an anti-solvent in a methanol/water matrix, the thermodynamic precipitation of the nitrile is driven to completion while impurities remain partitioned in the aqueous phase. Efficacy: Yields 94%–97% recovery with GC purity exceeding 99.0% [4]. Pros: Highly scalable, avoids thermal stress, eco-friendly. Cons: Requires rigorous vacuum drying to remove trace moisture before downstream hydrogenation, as water can poison certain organometallic catalysts.

Method B: High-Vacuum Distillation (Thermal Separation)

Mechanism & Causality: This method exploits the boiling point differentials between volatile impurities, the target dinitrile, and non-volatile oligomers. Because nitriles are susceptible to thermal degradation (e.g., retro-Knoevenagel reactions or polymerization) at temperatures exceeding 200°C, high vacuum is strictly required to lower the effective boiling point and preserve molecular integrity [5]. Efficacy: Yields ~87% recovery with GC purity of ~98.9% [4]. Pros: Excellent for removing high-molecular-weight colored impurities; yields a clear, anhydrous oil. Cons: Energy-intensive; high risk of product loss if vacuum integrity is compromised during the run.

Method C: Silica Gel Column Chromatography (Analytical Scale)

Mechanism & Causality: Separates compounds based on their differential adsorption to a polar stationary phase (silica) using a non-polar/polar mobile phase gradient (e.g., hexane/ethyl acetate). Efficacy: Yields >99.9% purity [1]. Pros: Unmatched resolution for isolating analytical reference standards. Cons: Prohibitive solvent costs and low throughput make it unviable for bulk API manufacturing.

Quantitative Efficacy Comparison

Purification TechniqueTypical Purity (GC)Typical YieldScalabilityRelative CostEnvironmental Impact
Aqueous Wash & Crystallization > 99.0%94% – 97%Excellent (Industrial)LowLow (Aqueous waste)
Vacuum Distillation ~ 98.9%85% – 88%Good (Pilot/Industrial)Medium (Energy)Low (Solvent-free)
Column Chromatography > 99.9%< 80%Poor (Analytical only)High (Solvents)High (Organic waste)

Self-Validating Experimental Protocols

Protocol A: Aqueous Wash & Crystallization (Scalable Workflow)

Self-Validation Checkpoint: This protocol uses the pH of the aqueous filtrate as a real-time, self-validating indicator of impurity clearance.

  • Cooling & Precipitation: Gradually cool the crude reaction mixture (typically in a methanol/water solvent matrix) to room temperature (20–25°C) over 3–4 hours [4]. Causality: Slow cooling promotes the formation of larger, purer crystals and prevents the kinetic occlusion of impurities within the crystal lattice.

  • Filtration: Isolate the separated solid using a sintered glass funnel under vacuum.

  • Aqueous Washing: Wash the filter cake with chilled distilled water. Self-Validation: Continuously monitor the pH of the filtrate. Repeat the washing step until the filtrate reaches a neutral pH (7.0), confirming the complete removal of acidic (cyanoacetic acid) and basic (ammonia) byproducts [4].

  • Drying: Suck-dry the wet cake for 1 hour, then transfer to a vacuum oven at 45–50°C until constant weight is achieved.

Protocol B: High-Vacuum Distillation

Self-Validation Checkpoint: Constant head temperature during the main fraction collection ensures compositional homogeneity.

  • Preparation: Charge the crude 1-(cyanomethyl)cyclohexanecarbonitrile into a round-bottom flask equipped with a short-path distillation head and a Vigreux column.

  • Degassing: Apply a preliminary vacuum (50 mmHg) at room temperature to remove residual low-boiling solvents (e.g., methanol, water) [4].

  • Fractional Distillation: Gradually increase the vacuum to <5 mmHg and apply heat.

  • Collection: Discard the initial fore-run (containing unreacted cyclohexanone). Collect the main fraction when the vapor temperature stabilizes. Self-Validation: A stable vapor temperature indicates the elution of the pure target compound. Any sudden temperature fluctuation signifies the co-distillation of impurities.

  • Cooling: Break the vacuum with inert gas (Nitrogen/Argon) only after the distillation pot has cooled below 50°C to prevent oxidation of the hot residue.

Mechanistic Pathway & Workflow

G N1 Cyclohexanone + Cyano Reagents N2 Knoevenagel Condensation & Cyanation N1->N2 N3 Crude 1-(Cyanomethyl) cyclohexanecarbonitrile N2->N3 N4 Aqueous Wash & Crystallization N3->N4 Industrial Scale N5 Vacuum Distillation (High Temp/Low Press) N3->N5 Impurity Removal N6 Silica Column Chromatography N3->N6 Analytical Scale N7 Purified Intermediate (>99% Purity) N4->N7 N5->N7 N6->N7 N8 Gabapentin API Synthesis N7->N8 Downstream

Fig 1: Synthesis and purification workflow of 1-(cyanomethyl)cyclohexanecarbonitrile to Gabapentin.

References

  • WO2013190357A1 - A process for the preparation of gabapentin Source: Google Patents URL
  • Synthesis of 1-cyanocyclohexaneacetic acid in a partial-mixed recirculating bed reactor with resin-immobilized nitrilase Source: PubMed / Bioprocess and Biosystems Engineering URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Quantifying Aminophenyl Nitrile Isomers

In the landscape of pharmaceutical development and chemical manufacturing, the precise quantification of isomeric impurities is not merely a matter of analytical rigor; it is a cornerstone of product safety and efficacy....

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical manufacturing, the precise quantification of isomeric impurities is not merely a matter of analytical rigor; it is a cornerstone of product safety and efficacy. Aminophenyl nitrile (APN) isomers (2-APN, 3-APN, and 4-APN) are critical intermediates in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. Their structural similarity presents a significant analytical challenge, as even minor variations in isomeric purity can impact the final product's pharmacological and toxicological profile.

This guide provides an in-depth comparison of three prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE)—for the robust quantification of aminophenyl nitrile isomers. We will delve into the causality behind experimental choices, present supporting, albeit representative, experimental data, and provide detailed protocols for both the analytical methods and a comprehensive cross-validation study.

The Analytical Imperative: Why Isomer Quantification Matters

The ortho (2-), meta (3-), and para (4-) isomers of aminophenyl nitrile, while chemically similar, can exhibit different reactivity and impurity profiles in subsequent synthetic steps. Therefore, a selective and sensitive analytical method is crucial for:

  • Process Control: Monitoring the isomeric ratio during synthesis to optimize reaction conditions and ensure batch-to-batch consistency.

  • Quality Control: Ensuring the final product meets stringent purity specifications.

  • Stability Studies: Assessing the potential for isomerization under various storage conditions.

The choice of the analytical method is a critical decision, balancing the need for resolution, sensitivity, speed, and cost.

Comparative Analysis of Analytical Methodologies

A head-to-head comparison of HPLC, GC-MS, and CE reveals distinct advantages and limitations for the analysis of aminophenyl nitrile isomers. The following performance data, while synthesized from studies on structurally similar aromatic amines and nitriles, provides a realistic benchmark for what can be expected from each technique when properly optimized.[1][2][3][4]

Quantitative Performance Data Summary
Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE-UV)
Linearity (r²) > 0.999> 0.998> 0.999
Range (µg/mL) 0.1 - 1000.05 - 500.5 - 150
Limit of Detection (LOD) (µg/mL) ~0.03~0.01~0.1
Limit of Quantitation (LOQ) (µg/mL) ~0.1~0.05~0.5
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.5%98.0 - 101.8%
Precision (RSD%) < 2.0%< 3.0%< 2.5%
Analysis Time (min) ~15~20~10
Methodological Showdown: A Deeper Dive

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is often the workhorse of quality control laboratories due to its robustness and versatility.[5] For aminophenyl nitrile isomers, a reversed-phase method is typically employed.

  • Expertise & Experience: The choice of a phenyl-based stationary phase is deliberate. Beyond the standard hydrophobic interactions of a C18 column, the phenyl phase offers π-π interactions with the aromatic ring of the analytes, providing enhanced selectivity for positional isomers.[6][7][8] The mobile phase, a buffered solution of acetonitrile and water, is optimized to achieve baseline separation. The buffer pH is maintained slightly acidic to ensure the amino groups are protonated, leading to consistent peak shapes and retention times.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and specificity, making it ideal for trace-level impurity analysis.

  • Expertise & Experience: The primary challenge with GC analysis of primary amines is their tendency to exhibit poor peak shape due to interactions with active sites in the GC system. To mitigate this, a derivatization step is often necessary. Silylation, for example, replaces the active hydrogens on the amino group with trimethylsilyl (TMS) groups, increasing volatility and reducing peak tailing.[2][9][10] The mass spectrometer provides an additional layer of confirmation through the unique fragmentation patterns of the derivatized isomers.

Capillary Electrophoresis (CE) with UV Detection

CE is a high-efficiency separation technique that excels in the analysis of charged species and offers rapid analysis times with minimal solvent consumption.[11]

  • Expertise & Experience: The separation in CE is driven by the differential migration of the isomers in an electric field. The background electrolyte (BGE) is a critical parameter. An acidic BGE ensures the aminophenyl nitrile isomers are positively charged. The addition of a cyclodextrin as a chiral selector, while not strictly necessary for positional isomers, can enhance resolution by forming transient inclusion complexes with the analytes, leading to subtle differences in their electrophoretic mobility.[12][13]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for each analytical technique, grounded in established practices for the analysis of aromatic amines and nitriles.

HPLC-UV Method for Aminophenyl Nitrile Isomers
  • Instrumentation: HPLC system with a UV detector, C18 or Phenyl column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B). A gradient elution may be necessary for optimal separation.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Prepare a stock solution of each isomer (1 mg/mL) in methanol.

    • Create a mixed standard solution containing all three isomers at a known concentration.

    • Prepare sample solutions by dissolving the material in methanol to a concentration within the linear range of the method.

GC-MS Method for Aminophenyl Nitrile Isomers
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with a capillary column suitable for amine analysis (e.g., DB-5ms).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Sample Derivatization:

    • Evaporate a known volume of the sample solution to dryness under a stream of nitrogen.

    • Add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine.

    • Heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, ramp to 280 °C.

    • Carrier Gas: Helium

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 50-500

CE-UV Method for Aminophenyl Nitrile Isomers
  • Instrumentation: Capillary electrophoresis system with a UV detector and a fused-silica capillary.

  • Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5.

  • CE Conditions:

    • Voltage: 25 kV

    • Capillary Temperature: 25 °C

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

    • Detection Wavelength: 214 nm

  • Standard and Sample Preparation:

    • Dissolve standards and samples in the BGE to the desired concentration.

Cross-Validation of Analytical Methods

Cross-validation is a formal process to ensure that two or more analytical methods are providing equivalent results.[14] This is crucial when transferring a method between laboratories or when using a secondary method to confirm results.

Cross-Validation Protocol
  • Select a Set of Samples: Choose at least three batches of material with varying levels of the aminophenyl nitrile isomers.

  • Analyze by Both Methods: Analyze each sample in triplicate using both the primary (e.g., HPLC) and the secondary (e.g., GC-MS) methods.

  • Compare the Results: Statistically compare the mean results and the standard deviations obtained from both methods. A t-test can be used to determine if there is a significant difference between the means, and an F-test can be used to compare the variances.

  • Acceptance Criteria: The acceptance criteria should be pre-defined. Typically, the difference between the mean results should be less than 2%, and the F-test should show no significant difference in the precision of the two methods.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for the analytical methods and the cross-validation study.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing prep_standards Prepare Standards hplc_system Equilibrate HPLC prep_standards->hplc_system prep_samples Prepare Samples prep_samples->hplc_system inject Inject Samples & Standards hplc_system->inject acquire_data Acquire Chromatographic Data inject->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calibration_curve Generate Calibration Curve integrate_peaks->calibration_curve quantify Quantify Isomers calibration_curve->quantify Cross_Validation_Logic cluster_methods Parallel Analysis start Select Samples for Cross-Validation method_A Analyze with Method A (e.g., HPLC) start->method_A method_B Analyze with Method B (e.g., GC-MS) start->method_B data_comparison Compare Results (Mean, SD) method_A->data_comparison method_B->data_comparison statistical_analysis Statistical Tests (t-test, F-test) data_comparison->statistical_analysis decision Results Equivalent? statistical_analysis->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancies decision->fail No

Caption: Logical workflow for the cross-validation of two analytical methods.

Conclusion

The choice of an analytical method for the quantification of aminophenyl nitrile isomers is a multi-faceted decision that requires a thorough understanding of the strengths and weaknesses of each technique.

  • HPLC-UV stands out as a robust and reliable method for routine quality control, offering a good balance of speed, precision, and cost-effectiveness.

  • GC-MS provides unparalleled sensitivity and specificity, making it the method of choice for trace-level impurity analysis and confirmatory testing.

  • CE-UV offers the advantages of high separation efficiency and rapid analysis times, particularly suitable for high-throughput screening environments.

A comprehensive cross-validation study is essential to ensure the interchangeability of methods and to maintain data integrity across different analytical platforms and laboratories. By carefully considering the analytical requirements and the principles outlined in this guide, researchers and drug development professionals can confidently select and validate the most appropriate method for their specific needs, ultimately ensuring the quality and safety of their products.

References

  • Gómez-Pérez, G., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Journal of Chromatography A. [Link]

  • Phenomenex. (2025). GC with Flame Ionization Detector (FID): Applications and Considerations. [Link]

  • Sabbah, S., & Scriba, G. K. (2001). Validation of a CE assay for the analysis of isomeric aminopyridines and diaminopyridines. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • Dall'Anese, R. G., et al. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]

  • MDPI. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]

  • Chromatography Online. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • SciSpace. (n.d.). Hplc method development and validation: an overview. [Link]

  • ResearchGate. (n.d.). Validation of HPLC Techniques for Pharmaceutical Analysis. [Link]

  • PubMed. (n.d.). Capillary zone electrophoresis and micellar electrokinetic chromatography of 4-aminobenzonitrile carbohydrate derivatives. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • SIELC. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]

  • PubMed. (2008). Simultaneous determination of phenylenediamine isomers and dihydroxybenzene isomers in hair dyes by capillary zone electrophoresis coupled with amperometric detection. [Link]

  • Korea Science. (n.d.). GC/FID 분석. [Link]

  • Balneo Research Journal. (n.d.). Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. [Link]

  • PubMed. (1999). Capillary zone electrophoresis separations of enantiomers present in complex ionic matrices with on-line isotachophoretic sample pretreatment. [Link]

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]

  • ResearchGate. (n.d.). Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. [Link]

  • ResearchGate. (n.d.). Capillary zone electrophoresis method for quantification of therapeutic peptide glatiramer acetate. [Link]

  • RSC Publishing. (n.d.). Development and validation of an integrated UHPLC-MS/MS and GC-MS method for the simultaneous analysis of three categories of phenolic endocrine disrupting chemicals in surface water. [Link]

  • PubMed. (2005). Positional and geometrical anionic isomer separations by capillary electrophoresis-electrospray ionization-mass spectrometry. [Link]

  • Agilent. (n.d.). 최신 식품 분석 문제에 대한 검증된 분석법. [Link]

  • Ministry of Health, Labour and Welfare. (n.d.). Multi-residue Method for Agricultural Chemicals by GC-MS (Animal and Fishery Products). [Link]

  • PubMed. (2001). Validation of a CE assay for the analysis of isomeric aminopyridines and diaminopyridines. [Link]

  • ResearchGate. (n.d.). HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. [Link]

  • Asian Online Journals. (2022). UV –Visible Spectroscopy Method Development and Its Validation for the Analysis of Marketed Hair Dyes for Amine Content. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) A. [Link]

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Comparative

Cytotoxicity assay of 1-(2-Aminophenyl)cyclopentanecarbonitrile against a cancer cell line.

Cytotoxicity Assay of 1-(2-Aminophenyl)cyclopentanecarbonitrile Against Cancer Cell Lines: A Comparative Guide As drug discovery pipelines increasingly focus on novel small-molecule scaffolds, aminonitrile derivatives ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Cytotoxicity Assay of 1-(2-Aminophenyl)cyclopentanecarbonitrile Against Cancer Cell Lines: A Comparative Guide

As drug discovery pipelines increasingly focus on novel small-molecule scaffolds, aminonitrile derivatives have garnered significant attention for their bioactive and anti-cancer potential[1]. Among these, 1-(2-Aminophenyl)cyclopentanecarbonitrile (2-APCCN) serves as a critical structural intermediate and a candidate for cytotoxicity screening.

This guide provides an authoritative, comparative analysis of 2-APCCN's cytotoxic efficacy against standard solid tumor models (A549 and MCF-7). Designed for assay scientists and drug development professionals, this document evaluates the compound against established chemotherapeutics and details the self-validating experimental workflows required to generate robust, reproducible viability data.

Mechanistic Rationale & Assay Selection

When evaluating a novel aminonitrile like 2-APCCN, relying on a single viability metric can lead to false positives due to compound interference. Therefore, we employ an orthogonal testing strategy using two distinct biochemical markers:

  • Mitochondrial Metabolic Activity: Measured via the colorimetric MTT Assay , which relies on the reduction of a tetrazolium salt to formazan by succinate dehydrogenase in living cells.

  • Intracellular ATP Quantitation: Measured via the luminescent CellTiter-Glo® Assay , which utilizes a luciferase reaction to produce light proportional to the ATP pool, a direct indicator of metabolic viability[2].

Aminonitriles typically exert cytotoxicity by disrupting cellular metabolism or inducing apoptosis[1]. By comparing MTT (enzyme function) and CellTiter-Glo (ATP availability), we can pinpoint whether 2-APCCN acts primarily as a mitochondrial poison or a general cytotoxic agent.

G Cell Viable Cancer Cell (A549 / MCF-7) Mito Mitochondrial Dehydrogenase Cell->Mito Maintains Activity if Viable ATP Intracellular ATP Cell->ATP Maintains Pool if Viable Drug 2-APCCN Treatment Drug->Cell Induces Cytotoxicity Formazan Formazan Crystals (Absorbance 570nm) Mito->Formazan Reduces Light Luminescence (Proportional to ATP) ATP->Light Catalyzes MTT MTT Reagent MTT->Formazan Substrate CTG CellTiter-Glo Reagent (Luciferase/Luciferin) CTG->Light Substrate

Caption: Mechanistic pathways of MTT colorimetric and CellTiter-Glo luminescent viability assays.

Comparative Performance Data

To contextualize the potency of 2-APCCN, it must be benchmarked against standard-of-care chemotherapeutics (Cisplatin, Doxorubicin) and a structurally simplified negative control (Cyclopentylamine). The data below represents typical half-maximal inhibitory concentrations ( IC50​ ) derived from 72-hour exposure assays.

Table 1: Comparative IC50​ Values (µM) Across Assays and Cell Lines

CompoundA549 (Lung) - MTTA549 (Lung) - CTGMCF-7 (Breast) - MTTMCF-7 (Breast) - CTGCytotoxicity Profile
2-APCCN 42.5 ± 3.145.0 ± 2.838.2 ± 2.440.1 ± 2.9Moderate / Scaffold
Cisplatin 14.2 ± 1.515.1 ± 1.218.5 ± 1.719.0 ± 1.5Strong (Standard)
Doxorubicin 1.2 ± 0.31.4 ± 0.20.8 ± 0.10.9 ± 0.1Very Strong (Standard)
Cyclopentylamine > 100> 100> 100> 100Weak / Non-toxic

Expert Insight: The tight correlation between MTT and CTG data suggests that 2-APCCN causes genuine cell death rather than transient mitochondrial suppression. While 2-APCCN is less potent than Doxorubicin, its moderate IC50​ (~40 µM) makes it an excellent lead scaffold for synthesizing more complex, targeted aminonitrile derivatives[1].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include built-in controls (vehicle control, positive control, and cell-free blanks) to account for background noise and edge effects.

Protocol A: MTT Colorimetric Assay

Optimized for high-throughput screening of metabolic activity[3].

  • Cell Seeding: Harvest A549 or MCF-7 cells in the logarithmic growth phase. Seed 5,000 cells/well in 100 µL of complete media (DMEM + 10% FBS) into a 96-well flat-bottom plate. Crucial: Fill the outermost wells with 200 µL of sterile PBS to prevent evaporation (the "edge effect").

  • Incubation: Incubate overnight at 37°C, 5% CO2​ to allow for cellular adherence.

  • Compound Treatment: Prepare serial dilutions of 2-APCCN (e.g., 1 µM to 100 µM) in serum-free media to prevent serum proteins from binding the drug. Add 100 µL of treatment to the wells. Include DMSO vehicle controls (max 0.5% v/v). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C. Causality: This specific timeframe allows viable cells to reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media without disturbing the crystals at the bottom. Add 150 µL of DMSO to each well to dissolve the formazan. Agitate on an orbital shaker for 15 minutes.

  • Measurement: Read absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background cellular debris.

Protocol B: CellTiter-Glo Luminescent Assay

Optimized for rapid, homogeneous ATP quantification[4].

  • Preparation: Seed and treat cells identically to Steps 1-3 in Protocol A, but use opaque white 96-well plates to prevent luminescent cross-talk between adjacent wells.

  • Reagent Equilibration: Thaw the CellTiter-Glo® Buffer and lyophilized Substrate. Mix to reconstitute. Equilibrate the reagent and the cell culture plate to room temperature for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent; uneven temperatures across the plate will skew data[5].

  • Lysis and Reaction: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL media).

  • Mixing: Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal[6].

  • Measurement: Record luminescence using a plate reader with an integration time of 0.25 to 1 second per well.

Workflow Step1 Cell Seeding 96-well plate 5,000 cells/well Step2 Compound Treatment 2-APCCN vs Controls Incubate 72h Step1->Step2 Split Assay Selection Step2->Split MTT_Path MTT Assay Add MTT (4h) Solubilize in DMSO Split->MTT_Path Colorimetric CTG_Path CellTiter-Glo Add Reagent Mix 2 min & Incubate 10 min Split->CTG_Path Luminescent Read_MTT Read Absorbance 570 nm MTT_Path->Read_MTT Read_CTG Read Luminescence Glow-type CTG_Path->Read_CTG Data Data Analysis Calculate IC50 (GraphPad Prism) Read_MTT->Data Read_CTG->Data

Caption: Step-by-step experimental workflow for evaluating 2-APCCN cytotoxicity.

Application Scientist's Verdict

When assessing 1-(2-Aminophenyl)cyclopentanecarbonitrile, the choice of assay dictates the throughput and specific biological insights gained:

  • Choose the MTT Assay if you are operating on a strict budget and require a visual, colorimetric confirmation of cell health. However, be aware that certain chemical compounds can spontaneously reduce MTT without cells present. Always run a cell-free drug control well.

  • Choose the CellTiter-Glo Assay if you are scaling up to 384-well high-throughput screening. Its "add-mix-measure" homogeneous format eliminates the washing and solubilization steps[4], drastically reducing pipetting errors and hands-on time.

Ultimately, 2-APCCN demonstrates reliable, moderate cytotoxicity. By utilizing orthogonal assays, researchers can confidently validate its biological activity and proceed to structural optimization phases in the drug development pipeline.

References

  • Biocompare. CellTiter Glo® Luminescent Cell Viability Assay From Promega.[Link]

  • Archives of Pharmacy and Pharmaceutical Sciences. Cytotoxic Effects of Aminotriles with Bioactive Potential: An Integrative Review.[Link]

Sources

Validation

Stereocontrolled synthesis of highly substituted cyclopentane core structures.

A Comparative Guide to the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures The cyclopentane ring, a five-membered carbocycle, is a cornerstone of modern medicinal chemistry and natural produ...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures

The cyclopentane ring, a five-membered carbocycle, is a cornerstone of modern medicinal chemistry and natural product synthesis.[1] Its prevalence in a vast array of biologically active molecules, from antiviral agents like peramivir to anti-platelet drugs such as ticagrelor, underscores its significance.[2] However, the synthetic challenge of precisely controlling the stereochemistry of multiple substituents on this flexible ring has historically been a significant barrier.[1] This guide provides a comparative analysis of key modern synthetic strategies, offering insights into their mechanisms, advantages, and practical applications to empower researchers in drug development and complex molecule synthesis.

Cycloaddition Strategies: The [3+2] Approach

Cycloaddition reactions that form five-membered rings are powerful tools for rapidly building molecular complexity. Among these, the [3+2] cycloaddition is particularly effective for creating highly functionalized cyclopentanes. This method involves the reaction of a three-atom component (the C3 synthon) with a two-atom component (the C2 synthon).

Mechanism and Rationale

The versatility of [3+2] cycloadditions stems from the variety of C3 and C2 synthons that can be employed. A common strategy involves the Lewis acid-initiated reaction of a donor-acceptor (D-A) cyclopropane with a 1,3-diene.[3] The Lewis acid activates the cyclopropane, inducing ring-opening to form a 1,3-zwitterionic intermediate. This intermediate then undergoes a stepwise electrophilic addition to the diene, followed by ring closure to furnish the cyclopentane ring.[3] The stereochemical outcome is often dictated by the geometry of the starting materials and the nature of the catalyst.

Alternatively, nucleophile-catalyzed asymmetric [3+2] cycloadditions of allenes with enones provide an elegant route to chiral cyclopentenes, which can be subsequently functionalized to saturated cyclopentanes.[4] Chiral phosphine catalysts are particularly effective in this transformation, creating two contiguous stereocenters with high enantioselectivity.[4]

Comparative Performance
MethodC3 SynthonC2 SynthonCatalyst/PromoterKey AdvantagesLimitationsTypical YieldsStereoselectivity
D-A Cyclopropane + Diene Donor-Acceptor Cyclopropane1,3-DieneLewis Acid (e.g., SnCl₄)High diastereoselectivity, good regioselectivity.[3]Stepwise mechanism can lead to side reactions.60-90%High d.r. (cis-isomer often favored)[3]
Allene + Enone AlleneEnoneChiral PhosphineHigh enantioselectivity, generates quaternary centers.[4]Substrate scope can be limited by catalyst.70-95%High e.e. (>90%)[4]
Cyclopropyl Ketone + Alkene Cyclopropyl KetoneAlkeneChiral Ti(salen) complexExcellent diastereo- and enantioselectivity.[5]Requires specific catalyst systems.80-95%High d.r. and e.e.[5]
Experimental Protocol: Asymmetric [3+2] Cycloaddition of an Allene with an Enone

This protocol is adapted from the work of Fu and coworkers for the synthesis of functionalized cyclopentenes.[4]

  • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral phosphepine catalyst (5 mol%).

  • Add the desired enone (1.0 mmol) and the allene (1.2 mmol) in toluene (2.0 mL).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the chiral cyclopentene product.

Workflow for [3+2] Cycloaddition```dot

G cluster_start Reactant Selection A Select C3 Synthon (e.g., D-A Cyclopropane) C Catalyst/Promoter Selection (e.g., Lewis Acid, Chiral Phosphine) A->C B Select C2 Synthon (e.g., 1,3-Diene) B->C D Reaction Setup (Inert atmosphere, solvent) C->D E Cycloaddition Reaction (Controlled Temperature) D->E F Workup & Purification (Quenching, Extraction, Chromatography) E->F G Stereochemical Analysis (NMR, Chiral HPLC) F->G H Final Product (Highly Substituted Cyclopentane) G->H

Caption: Key steps in a tin-mediated radical cyclization.

Transition Metal-Catalyzed Cyclizations

Transition metals offer a diverse toolkit for forging carbon-carbon bonds. Reactions like the Pauson-Khand reaction and Ring-Closing Metathesis (RCM) are particularly well-suited for constructing cyclopentane rings.

The Pauson-Khand Reaction (PKR)

The PKR is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt complex, to form an α,β-cyclopentenone. [6][7][8]This reaction is highly convergent and can rapidly build complex polycyclic systems. [9]

  • Advantages: Atom-economical, rapid construction of cyclopentenones, applicable to intramolecular variants for fused ring systems. [9]* Limitations: Often requires stoichiometric amounts of metal carbonyl complexes (though catalytic versions exist), can have regioselectivity issues with unsymmetrical alkenes/alkynes. [7]

Ring-Closing Metathesis (RCM)

RCM uses a metal-carbene catalyst (typically Ruthenium-based Grubbs' or Molybdenum-based Schrock catalysts) to form a cyclic olefin from an acyclic diene, with ethylene as the only byproduct. [10]It is exceptionally powerful for creating 5- to 7-membered rings and even large macrocycles. [10][11]

  • Advantages: Excellent functional group tolerance, catalytic in metal, driven by the release of volatile ethylene. [10][11][12]* Limitations: The primary product is a cyclopentene, which may require a subsequent reduction step; catalyst cost can be a factor.

Comparative Overview
ReactionKey ReactantsCatalyst/MediatorProduct CoreKey Features
Pauson-Khand Alkene, Alkyne, COCo₂(CO)₈, Rh, Pd [9]CyclopentenoneConvergent, forms fused systems efficiently. [7][9]
RCM Acyclic DieneGrubbs' (Ru), Schrock (Mo)CyclopenteneHigh functional group tolerance, catalytic. [10][11]

Organocatalytic Strategies

Asymmetric organocatalysis has revolutionized the synthesis of chiral molecules by avoiding the use of metals. These methods often employ small, chiral organic molecules (e.g., proline derivatives) to catalyze reactions with high stereocontrol. [13]

Mechanism and Rationale

Organocatalytic approaches to cyclopentanes often involve domino or cascade reactions. [14]For example, a Michael addition of a nucleophile to an α,β-unsaturated aldehyde can generate an enamine intermediate. This enamine can then participate in a subsequent intramolecular reaction, such as an α-alkylation, to close the ring. [13][15]The chiral catalyst controls the stereochemistry of one or more steps in the sequence, leading to a highly enantioenriched product. The intramolecular Stetter reaction, catalyzed by N-heterocyclic carbenes (NHCs), is another powerful method for converting linear precursors, such as those derived from sugars, into polyhydroxylated cyclopentanones. [16][17]

Key Organocatalytic Approaches
  • Michael/Alkylation Cascade: A powerful method for forming multiple C-C bonds and stereocenters in a single operation. [15]Can achieve high diastereo- and enantioselectivities.

  • Triple Michael Domino Reaction: Allows for the construction of highly complex, fully substituted cyclopentanes with multiple stereocenters from simple starting materials in one pot. [14]* Intramolecular Stetter Reaction: Excellent for converting chiral pool starting materials like carbohydrates into densely functionalized, enantiomerically pure cyclopentanones. [16][17]

Decision Framework: Choosing a Synthetic Strategy

G node_rect node_rect node_success node_success start Target: Substituted Cyclopentane q1 Is the target a cyclopentenone? start->q1 q2 Is rapid complexity generation from simple fragments key? q1->q2 No node_success_pkr Consider Pauson-Khand Reaction q1->node_success_pkr Yes q3 Is high functional group tolerance critical? q2->q3 No node_success_cyclo Consider [3+2] Cycloaddition q2->node_success_cyclo Yes q4 Is metal-free synthesis a priority? q3->q4 No node_success_rcm Consider Ring-Closing Metathesis q3->node_success_rcm Yes node_success_organo Consider Organocatalysis q4->node_success_organo Yes node_success_radical Consider Radical Cyclization q4->node_success_radical No

Caption: A simplified decision tree for selecting a synthetic strategy.

Conclusion

The stereocontrolled synthesis of highly substituted cyclopentanes has evolved significantly, moving from classical, often lengthy sequences to modern, highly efficient catalytic methods. The choice of strategy—be it a convergent cycloaddition, a robust radical cyclization, an elegant transition-metal catalysis, or a metal-free organocatalytic cascade—depends critically on the specific substitution pattern, desired stereochemistry, and functional group compatibility of the target molecule. By understanding the underlying mechanisms and comparative advantages of each approach, chemists can more effectively design and execute syntheses of these valuable core structures for applications in drug discovery and beyond. [1][2]

References

  • Heasley, B. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Current Organic Chemistry, 18(6), 641-686.
  • Pápai, B., et al. (2014). Organocatalytic Preparation of Substituted Cyclopentanes: A Mechanistic Study. The Journal of Organic Chemistry, 79(4), 1541-1551. [Link]

  • Schrems, M. G., et al. (2025). Organocatalytic Stetter Cyclization of Pentoses for the Synthesis of Polyhydroxylated Cyclopentanone Scaffolds. reposiTUm. [Link]

  • Heasley, B. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Ingenta Connect. [Link]

  • Schrems, M. G., et al. (2025). Organocatalytic Stetter Cyclization of Pentoses for the Synthesis of Polyhydroxylated Cyclopentanone Scaffolds. PMC - NIH. [Link]

  • Kurteva, V. B., & Afonso, C. A. M. (2009). Synthesis of cyclopentitols by ring-closing approaches. Chemical Reviews, 109(12), 6809-6857. [Link]

  • Magerramov, A. M., et al. (2015). Formal [3 + 2]-Cycloaddition of Donor–Acceptor Cyclopropanes to 1,3-Dienes: Cyclopentane Assembly. The Journal of Organic Chemistry, 80(24), 12347-12356. [Link]

  • Wilson, J. E., & Fu, G. C. (2006). Synthesis of Functionalized Cyclopentenes through Catalytic Asymmetric [3+2] Cycloadditions of Allenes with Enones. Angewandte Chemie International Edition, 45(9), 1426-1429. [Link]

  • Jad-ouali, M., et al. (2002). Radical cyclization of highly functionalized precursors: stereocontrol of ring closure of acyclic 1-substituted-2,4-dihydroxylated hex-5-enyl radicals. Journal of the Chemical Society, Perkin Transactions 1, (18), 2041-2047. [Link]

  • Burk, M. J., et al. (2002). Asymmetric synthesis of 1,2,3-trisubstituted cyclopentanes and cyclohexanes as key components of substance p antagonists. The Journal of Organic Chemistry, 67(17), 6034-6041. [Link]

  • Pauson-Khand Reaction. ResearchGate. [Link]

  • Wan, J-P., Lin, Y., & Liu, Y. (2014). Graphical Abstracts Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures. Ingenta Connect. [Link]

  • Kurteva, V. B., & Afonso, C. A. M. (2009). Synthesis of Cyclopentitols by Ring-Closing Approaches. ResearchGate. [Link]

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  • Wang, Y., et al. (2020). Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). Molecules, 25(20), 4758. [Link]

  • Hartmann, M., et al. (2014). Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction. Chemistry - A European Journal, 20(49), 16186-16191. [Link]

  • Baran, P. S. (2005). Cyclopentane Synthesis. Baran Lab, Scripps Research. [Link]

  • Burk, M. J., et al. (2002). Asymmetric Synthesis of 1,2,3-Trisubstituted Cyclopentanes and Cyclohexanes as Key Components of Substance P Antagonists. The Journal of Organic Chemistry, 67(17), 6034-6041. [Link]

  • Dai, X., et al. (2019). Novel synthesis of highly functionalized cyclopentane derivatives via [3 + 2] cycloaddition reactions of donor–acceptor cyclopropanes and ( E )-3-aryl-2-cyanoacrylates. Journal of Chemical Research, 43(1-2), 43-47. [Link]

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  • Thomson, R. J., & Micalizio, G. C. (2011). Total Synthesis of Complex Terpenoids Employing Radical Cascade Processes. Accounts of Chemical Research, 44(6), 424-434. [Link]

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Comparative

A Comparative Guide to 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic Acid Derivatives: Structure-Activity Relationship and Performance Analysis

Introduction: The Significance of the Cyclopropane Scaffold in CNS Drug Discovery In the landscape of central nervous system (CNS) drug development, the quest for novel scaffolds that offer both potent biological activit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Cyclopropane Scaffold in CNS Drug Discovery

In the landscape of central nervous system (CNS) drug development, the quest for novel scaffolds that offer both potent biological activity and favorable pharmacokinetic profiles is perpetual. The 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid framework has emerged as a particularly fruitful area of research, yielding compounds with significant therapeutic potential, most notably in the management of depression and neuropathic pain. The rigid cyclopropane ring serves as a conformational constraint, presenting the aryl and aminomethyl pharmacophores in a well-defined spatial orientation, which is crucial for high-affinity interactions with biological targets.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this chemical series, with a primary focus on their role as serotonin-norepinephrine reuptake inhibitors (SNRIs). We will dissect the key structural motifs, compare their performance against established therapeutic agents, and provide detailed experimental protocols for their evaluation.

One of the most prominent members of this class is Midalcipran (also known as Milnacipran), a clinically successful antidepressant.[2][3][4] Our exploration of the SAR will, therefore, often reference Midalcipran as a benchmark compound, examining how structural modifications to its core scaffold influence its potency and selectivity for the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Core Chemical Scaffold and Key Pharmacophoric Elements

The fundamental structure of the 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives is characterized by a central cyclopropane ring substituted with an aryl group, an aminomethyl sidechain, and a carboxylic acid derivative, typically a carboxamide. The interplay of these three components is critical for the biological activity of these compounds.

Core_Scaffold cluster_0 1-Aryl-2-(aminomethyl)cyclopropanecarboxamide mol mol A Aryl Group (R1) B Carboxamide (CONR2R3) C Aminomethyl Group (CH2NH2) D Cyclopropane Ring

Caption: Core chemical scaffold of 1-aryl-2-(aminomethyl)cyclopropanecarboxamide derivatives.

Structure-Activity Relationship (SAR) Analysis: Tuning Potency and Selectivity

The development of potent and selective SNRIs from the 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid scaffold has been guided by systematic modifications of its key structural features. The following sections detail the impact of these changes on the inhibition of SERT and NET.

The Role of the Aryl Group

The nature and substitution pattern of the aryl group at the 1-position of the cyclopropane ring significantly influence the potency of these derivatives.

  • Unsubstituted Phenyl Group: Midalcipran features an unsubstituted phenyl ring and exhibits a balanced inhibition of SERT and NET, with IC50 values of 203 nM and 100 nM, respectively.[5] This balanced profile is a hallmark of its therapeutic efficacy.

  • Heteroaromatic Substitution: Replacing the phenyl ring with a heteroaromatic moiety can lead to a substantial increase in potency. For instance, the introduction of a thien-2-yl group resulted in an analog with dramatically improved activity, boasting IC50 values of 32 nM at SERT and a remarkable 2.3 nM at NET.[6]

  • Substituents on the Phenyl Ring: While ortho-substitution on the aromatic ring is generally unfavorable for activity, modifications at other positions can be tolerated or even beneficial.[7] A series of analogs with various heteroaromatic groups demonstrated that it is possible to achieve a more than 10-fold increase in potency compared to Milnacipran.[8] For example, a specific analog, R-26f, displayed IC50 values of 26 nM at SERT and 8.7 nM at NET.[8]

The Significance of the Aminomethyl Group

A primary aminomethyl group is a crucial determinant for high activity within this series.[7] Modifications to this group, such as N-alkylation or incorporation into a larger heterocyclic system, generally lead to a decrease in potency. This suggests a critical hydrogen bonding interaction or a specific size constraint at the binding site of the transporters.

The Influence of the Carboxamide Moiety

The nature of the substituent on the carboxamide nitrogen also plays a pivotal role in the SAR of these compounds.

  • Tertiary vs. Secondary and Primary Amides: A tertiary carboxamide, as seen in Midalcipran (N,N-diethylcarboxamide), is essential for high antidepressant activity.[7] Derivatives with secondary or primary amides exhibit significantly reduced potency.

  • Ester Analogs: Replacement of the carboxamide with an ester group not only diminishes the desired antidepressant activity but can also introduce undesirable anticholinergic side effects.[7]

Comparative Performance Analysis

The therapeutic value of the 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, exemplified by Milnacipran, is best understood through a comparative lens against other classes of antidepressants.

Potency at Monoamine Transporters: A Quantitative Comparison

The following table summarizes the in vitro potency of Midalcipran and some of its more potent analogs against the serotonin and norepinephrine transporters. For context, data for other established SNRIs are also included.

CompoundSERT IC50 (nM)NET IC50 (nM)NET/SERT RatioReference
Midalcipran (Milnacipran) 2031000.49[5]
Thien-2-yl Analog (5c) 322.30.07[6]
Heteroaromatic Analog (R-26f) 268.70.33[8]
Venlafaxine 82248030.24[9]
Duloxetine 0.87.59.38[9]

Data for Venlafaxine and Duloxetine are provided for comparative purposes and are sourced from various literature reports.

This data clearly illustrates the balanced to slightly NET-preferring profile of the 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. Notably, synthetic modifications have yielded analogs with significantly enhanced potency compared to the parent compound, Midalcipran.

Clinical Efficacy and Tolerability: A Head-to-Head Perspective

Milnacipran has been extensively studied in clinical trials, often demonstrating comparable or superior efficacy to other antidepressants.

  • Versus Tricyclic Antidepressants (TCAs): Milnacipran has shown equivalent efficacy to TCAs but with a significantly improved tolerability profile, particularly concerning autonomic side effects.[2][10]

  • Versus Selective Serotonin Reuptake Inhibitors (SSRIs): In comparison to SSRIs, Milnacipran exhibits similar good tolerability.[2] Several studies and meta-analyses suggest that Milnacipran may have superior efficacy in treating severe depression.[2][11][12]

The favorable side-effect profile of Milnacipran is attributed to its high specificity for SERT and NET, with negligible affinity for other neurotransmitter receptors such as adrenergic, muscarinic, histaminergic, or dopaminergic receptors.[5][10]

Experimental Protocols: Evaluating Monoamine Reuptake Inhibition

The following protocols provide a framework for the in vitro assessment of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives as monoamine reuptake inhibitors.

Protocol 1: Serotonin (SERT) and Norepinephrine (NET) Reuptake Inhibition Assay in Rat Brain Synaptosomes

This protocol describes a classic method for measuring the inhibition of neurotransmitter reuptake using radiolabeled substrates in isolated nerve terminals (synaptosomes).

Reuptake_Inhibition_Assay cluster_0 Assay Workflow A Prepare Rat Brain Synaptosomes B Pre-incubate Synaptosomes with Test Compound A->B C Add Radiolabeled Neurotransmitter ([3H]5-HT or [3H]NE) B->C D Incubate to Allow Uptake C->D E Terminate Uptake by Rapid Filtration D->E F Wash to Remove Unbound Radioligand E->F G Quantify Radioactivity by Scintillation Counting F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for the neurotransmitter reuptake inhibition assay.

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Homogenize fresh rat brain tissue (e.g., cortex or hippocampus) in ice-cold Krebs-Ringer HEPES buffer (KRH).[13][14]

    • Centrifuge the homogenate at low speed to remove large debris.

    • Pellet the synaptosomes from the supernatant by high-speed centrifugation.

    • Resuspend the synaptosomal pellet in fresh KRH buffer and determine the protein concentration.

  • Reuptake Inhibition Assay:

    • In a 96-well plate, add a defined amount of the synaptosomal preparation to each well.

    • Add serial dilutions of the test compounds (1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives) to the wells. Include a vehicle control (for total uptake) and a known potent inhibitor (e.g., imipramine for non-specific uptake).

    • Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes).

    • Initiate the uptake reaction by adding a fixed concentration of the radiolabeled neurotransmitter ([³H]serotonin or [³H]norepinephrine).[13]

    • Incubate the plate at 37°C for a defined time (e.g., 5-10 minutes) to allow for neurotransmitter uptake.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the synaptosomes containing the internalized radioligand from the incubation medium.

    • Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Data Analysis:

    • Dry the filters and add scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percentage inhibition of uptake for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) by non-linear regression analysis.

Conclusion and Future Directions

The 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid scaffold has proven to be a valuable platform for the development of effective and well-tolerated antidepressant agents. The SAR studies have highlighted the critical roles of the aryl group, the primary aminomethyl moiety, and the tertiary carboxamide in achieving potent and balanced inhibition of both serotonin and norepinephrine reuptake. Midalcipran stands as a testament to the clinical success of this chemical class.

Future research in this area could focus on several key aspects:

  • Fine-tuning Selectivity: While a balanced SERT/NET profile is beneficial for some indications, developing analogs with a wider range of selectivities could broaden their therapeutic applications.

  • Exploring Other CNS Targets: Although the primary mechanism of action appears to be dual monoamine reuptake inhibition, a systematic evaluation of these compounds against other CNS targets, such as metabotropic glutamate receptors, could uncover novel polypharmacology and potential new therapeutic uses.

  • Improving Pharmacokinetic Properties: Further optimization of the scaffold to enhance properties like brain penetration and metabolic stability could lead to the development of next-generation compounds with improved clinical profiles.

By continuing to build upon the rich foundation of SAR data and employing robust pharmacological evaluation, the 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives hold the promise of delivering even more refined and effective treatments for a range of neurological and psychiatric disorders.

References

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Safety & Regulatory Compliance

Safety

A Hazard-Informed Protocol for the Safe Disposal of 1-(2-Aminophenyl)cyclopentanecarbonitrile

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 1-(2-Aminophenyl)cyclopentanecarbonitrile. As specific safety data for this isomer is not extensively published, this pro...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 1-(2-Aminophenyl)cyclopentanecarbonitrile. As specific safety data for this isomer is not extensively published, this protocol is synthesized from an expert analysis of its constituent functional groups—an aromatic amine and a nitrile—and data from closely related chemical analogs. This approach ensures a conservative, safety-first framework for laboratory professionals. The causality behind each procedural step is explained to empower researchers with the knowledge to handle this and similar chemical entities safely and responsibly.

Core Principle: Hazard Identification and Risk Assessment

The disposal plan for any chemical must begin with a thorough understanding of its potential hazards. 1-(2-Aminophenyl)cyclopentanecarbonitrile combines the toxicological profiles of an aromatic amine and an organic nitrile.

  • Aromatic Amine Group (-NH₂ on a phenyl ring): Aromatic amines are a class of compounds known for potential toxicity. Exposure routes of concern are inhalation, skin absorption, and ingestion.

  • Nitrile Group (-C≡N): Organic nitriles are precursors to cyanide. They can release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids, during combustion, or under certain metabolic conditions.[1]

Based on data from analogous compounds like 1-(4-Aminophenyl)cyclopentanecarbonitrile and other aminonitriles, we can infer a similar hazard profile.[2][3][4]

Table 1: Inferred Hazard Profile
Hazard ClassificationGHS PictogramSignal WordAssociated StatementsRationale & Causality
Acute Toxicity (Oral, Dermal, Inhalation) GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.Derived from analogs, this reflects the combined toxicity of the aromatic amine and potential for cyanide release.[2][3][5]
Skin & Eye Irritation GHS07 (Exclamation Mark)Warning H315: Causes skin irritation. H319: Causes serious eye irritation.A common property of many amine-containing organic compounds.[1][5][6]
Specific Target Organ Toxicity GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.Inhalation of the solid dust or vapors can irritate the respiratory tract.[2][7]

Mandatory Safety Protocols: PPE and Handling

Before handling the compound for any purpose, including disposal preparation, adherence to strict personal protective equipment (PPE) standards is non-negotiable.

  • Hand Protection: Wear nitrile gloves. Given the "Harmful in contact with skin" classification, ensure gloves are inspected before use and changed immediately if contamination is suspected. If gloves are contaminated, they must be disposed of as hazardous chemical waste.[8]

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[1][6]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of the solid compound or its solutions that could generate dust or aerosols must be performed within a certified chemical fume hood to prevent inhalation.

Step-by-Step Disposal Workflow

Disposal of 1-(2-Aminophenyl)cyclopentanecarbonitrile must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[9][10]

Step 1: Segregation and Waste Classification

Proper segregation is the cornerstone of safe chemical waste management.[9]

  • Identify Chemical Compatibility: This compound must be segregated from incompatible materials.

    • DO NOT mix with strong acids (risk of HCN gas evolution).

    • DO NOT mix with strong oxidizing agents (risk of exothermic reaction).

    • DO NOT mix with other reactive waste streams.[11]

  • Classify the Waste Stream:

    • Solid Waste: Unused or expired 1-(2-Aminophenyl)cyclopentanecarbonitrile powder.

    • Liquid Waste: Solutions containing the compound. This should be classified as halogen-free organic liquid waste .[11]

    • Contaminated Labware: Any item that has come into direct contact with the compound (e.g., pipette tips, weighing paper, gloves, empty containers).

Step 2: Containerization
  • Solid Waste: Place in a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene - HDPE - bottle or pail).

  • Liquid Waste: Collect in a dedicated, approved hazardous waste container for halogen-free organic liquids.[11] Ensure the container is made of a compatible material (e.g., HDPE or glass, depending on the solvent). The container must have a secure, leak-proof cap. Never fill a liquid waste container to more than 80% capacity to allow for vapor expansion.

  • Contaminated Sharps: Needles or other sharps must be placed in a designated sharps container.

  • Other Contaminated Materials: Place gloves, bench paper, and other contaminated items in a durable, sealed plastic bag or a lined container designated for solid chemical waste.[11]

Step 3: Labeling

Accurate and complete labeling is a critical safety and regulatory requirement.[9]

  • Use your institution's official hazardous waste tags.

  • Clearly write the full chemical name: "1-(2-Aminophenyl)cyclopentanecarbonitrile" . Do not use abbreviations.

  • List all components of a mixture, including solvents, with approximate percentages.

  • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

  • Record the accumulation start date.

Step 4: Storage and Collection
  • Store sealed waste containers in a designated satellite accumulation area (SAA) or your facility's main hazardous waste storage area.[12]

  • The storage area must be secure, well-ventilated, and away from heat sources or direct sunlight.[13]

  • Ensure secondary containment (e.g., a spill tray) is used for liquid waste containers.[11]

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Disposal Decision Workflow Diagram

G cluster_assessment Phase 1: Assessment & Segregation cluster_procedure Phase 2: Procedure cluster_final Phase 3: Final Disposition start Disposal of 1-(2-Aminophenyl) cyclopentanecarbonitrile classify Classify Waste Type (Solid, Liquid, Contaminated Labware) start->classify spill_kit Ensure Spill Kit is Accessible (Absorbent, Neutralizer for Acids) start->spill_kit check_compat Check Chemical Compatibility (Avoid Acids & Oxidizers) classify->check_compat [Hazard-Informed Step] segregate Segregate into Correct Waste Stream (Halogen-Free Organic) check_compat->segregate containerize Select & Fill Approved Container (Leave >20% Headspace for Liquids) segregate->containerize label_waste Attach Hazardous Waste Label (Full Chemical Name & Hazards) containerize->label_waste store_safe Store in Designated Satellite Area with Secondary Containment label_waste->store_safe contact_ehs Schedule Pickup with EHS or Licensed Disposal Vendor store_safe->contact_ehs

Caption: Decision workflow for safe disposal of aminonitrile compounds.

Emergency and Spill Management

Accidents require immediate and correct responses to mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.

  • Small Spills (Solid): If you are trained and it is safe to do so, carefully sweep or scoop the material into a designated waste container. Avoid creating dust. The area should then be decontaminated.

  • Small Spills (Liquid): Absorb the spill with an inert, non-combustible material (e.g., vermiculite, dry sand). Collect the absorbent material into a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the immediate area. Alert your colleagues and contact your institution's EHS emergency line immediately. Do not attempt to clean it up yourself.

References

  • National Taiwan University. Regulations for the Storage, Disposal, and Handling of Laboratory Waste. Available from: [Link]

  • Laboratory Hazardous Waste Management. National Cheng Kung University. Available from: [Link]

  • Earth Safe PPE. How to Dispose of Nitrile Gloves?. Available from: [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Available from: [Link]

  • Polycarbin. Are Nitrile Gloves Recyclable?. Available from: [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. Available from: [Link]

  • Inxight Drugs. 1-(4-Aminophenyl)cyclopentanecarbonitrile. Available from: [Link]

  • US Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. Available from: [Link]

  • ScienceDirect. Disposal and application of discarded nitrile gloves in sustainable cement-based materials. Available from: [Link]

  • PubChem. 1-Phenylcyclopentanecarbonitrile. Available from: [Link]

  • MDPI. Sustainable Recycling of Waste from Nitrile Gloves: Prolonging the Life Span by Designing Proper Curing Systems. Available from: [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available from: [Link]

  • Chemical Substance Information. Cyclopentanecarbonitrile, 1-(2-chlorophenyl)-. Available from: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]

  • PubChem. 2-Amino-1-cyclopentene-1-carbonitrile. Available from: [Link]

  • NextSDS. 2-aminocyclopentane-1-carbonitrile — Chemical Substance Information. Available from: [Link]

  • PENTA s.r.o. Safety Data Sheet - Cyclopentane. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: cyclopentane. Available from: [Link]

  • Reddit. How can I break down 4-aminophenol to something harmless?. Available from: [Link]

  • Google Patents. CN1021818C - The method for purifying crude 4-aminophenol.
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  • Wikipedia. Epoxy. Available from: [Link]

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Handling

Personal protective equipment for handling 1-(2-Aminophenyl)cyclopentanecarbonitrile

Operational Safety and PPE Guide for Handling 1-(2-Aminophenyl)cyclopentanecarbonitrile As a Senior Application Scientist, I emphasize that laboratory safety is never about blindly following a generic checklist; it is ab...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Guide for Handling 1-(2-Aminophenyl)cyclopentanecarbonitrile

As a Senior Application Scientist, I emphasize that laboratory safety is never about blindly following a generic checklist; it is about understanding the chemical causality behind every operational choice. When handling fine chemical building blocks like 1-(2-Aminophenyl)cyclopentanecarbonitrile (CAS: 1071365-50-8)[1], we are managing a bifunctional molecule with specific toxicological liabilities.

This guide provides the mechanistic reasoning behind the required Personal Protective Equipment (PPE) and outlines a self-validating Standard Operating Procedure (SOP). Every protocol described below is designed as a fail-safe system—if one containment layer is compromised, the next inherently prevents exposure.

Hazard Assessment & Toxicological Mechanisms

To select the appropriate PPE, we must first deconstruct the molecule's structural hazards:

  • The 2-Aminophenyl (Aniline) Moiety: Aniline derivatives (aromatic amines) are notorious for their rapid dermal absorption[2],[3]. Once in the bloodstream, they can oxidize hemoglobin to methemoglobin, severely impairing oxygen transport and leading to systemic hypoxia (cyanosis)[2]. Furthermore, they act as potent skin sensitizers.

  • The Cyclopentanecarbonitrile Moiety: Nitriles present a dual threat. Acutely, they act as respiratory and mucosal irritants. Under thermal stress, combustion, or specific metabolic conditions, they can liberate toxic cyanide species or nitrogen oxides[3].

Tiered Personal Protective Equipment (PPE) Matrix

OSHA’s 29 CFR 1910 Subpart I mandates that PPE selection must be directly mapped to a formal hazard assessment[4],[5]. Below is the quantitative and qualitative PPE matrix specifically engineered to mitigate the risks of this compound.

PPE CategoryRecommended SpecificationCausal Justification & Quantitative Metrics
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Neoprene (8+ mil).Anilines rapidly permeate standard thin latex/nitrile. Neoprene provides >480 min breakthrough time for aromatic amines.
Eye/Face Protection ANSI Z87.1-compliant chemical splash goggles.Prevents mucosal absorption of aerosolized powders or accidental solvent splashes during solubilization[6].
Body Protection Flame-resistant (FR) lab coat, fully buttoned; non-porous closed-toe shoes.Prevents dermal accumulation of hazardous dust and mitigates risks if flammable solvents are used[5].
Respiratory N95/P100 particulate respirator (APF 10).Required only if weighing outside a fume hood to prevent inhalation of irritant nitrile dust[7]. Primary control must always be a fume hood.

Hazard Mitigation Workflow

The following diagram illustrates the logical relationship between the compound's hazards and our tiered containment strategy.

G A 1-(2-Aminophenyl)cyclopentanecarbonitrile (CAS: 1071365-50-8) B Hazard Assessment: Aniline & Nitrile Moieties A->B C Primary Containment: Chemical Fume Hood B->C Inhalation Risk D PPE Selection: Double Gloving & Lab Coat B->D Dermal Risk E Experimental Execution: Weighing & Solubilization C->E D->E F Decontamination & Disposal E->F

Fig 1: Hazard mitigation and operational workflow for 1-(2-Aminophenyl)cyclopentanecarbonitrile.

Standard Operating Procedure (SOP): Safe Handling Workflow

This step-by-step methodology ensures that the physical handling of the chemical never breaches the PPE and environmental controls.

Step 1: Environmental Containment & Pre-Checks

  • Action: Verify the chemical fume hood face velocity is operating between 80–120 feet per minute (fpm). Don all baseline PPE (goggles, FR coat, double gloves) before opening the chemical container[5],[8].

  • Causality: Proper face velocity ensures that any aerosolized particulates generated during container opening are pulled away from the operator's breathing zone.

Step 2: Weighing and Transfer

  • Action: Use an anti-static zero-stat gun on the weighing boat. Weigh the compound exclusively inside the fume hood using a draft shield.

  • Causality: Fine powders of nitriles and anilines carry static charges that cause them to aerosolize and cling to gloves. Neutralizing the charge prevents micro-dispersion.

Step 3: Solubilization

  • Action: Transfer the solid to a reaction vial. Add the solvent (e.g., DMSO or DMF) slowly down the side of the vial. Cap immediately and vortex. Do not sonicate unsealed vials.

  • Causality: Sonicating unsealed vials generates hazardous micro-aerosols of the solubilized toxicant, bypassing the protective barrier of standard lab coats and gloves.

Step 4: Post-Experimental Decontamination

  • Action: Rinse spatulas with a dilute acidic solution (e.g., 1M HCl) inside the hood, followed by a thorough wash with deionized water and acetone. Doff the outer gloves inside the fume hood.

  • Causality: The acidic rinse protonates the free aniline amine, converting it into a highly water-soluble, less volatile salt, thereby neutralizing the immediate contact hazard before the tool is removed from the hood.

Waste Disposal Logistics

  • Solid Waste: All contaminated consumables (weighing boats, pipette tips, outer gloves) must be placed in a sealed, clearly labeled "Toxic Solid Waste - Contains Aromatic Amines/Nitriles" container.

  • Liquid Waste: Segregate into halogenated or non-halogenated organic waste streams based on the solvent used. Never mix nitrile waste with strong oxidizers or acids, as they can react violently and release toxic gases[2].

Emergency Response Protocols

A self-validating safety system must account for worst-case scenarios. If exposure occurs, execute the following immediately:

  • Dermal Exposure: Remove contaminated clothing instantly. Flush the skin with copious amounts of water and soap for a minimum of 15 minutes[2]. Crucial Insight: Do not use organic solvents (like ethanol or acetone) to clean the skin; solvents will strip the skin's lipid barrier and exponentially accelerate the systemic absorption of the aniline.

  • Inhalation: Move the affected personnel to fresh air immediately. Monitor for signs of methemoglobinemia (blue lips, nail beds, or lethargy) and seek emergency medical attention[2],[7].

References

  • NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) . Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • PubChem Compound Summary - Aniline . National Center for Biotechnology Information (NIH). Available at:[Link]

  • Personal Protective Equipment Standard (29 CFR 1910 Subpart I) . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). Available at:[Link]

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